molecular formula C24H21N5 B045811 Sudan Red 7B CAS No. 6368-72-5

Sudan Red 7B

Cat. No.: B045811
CAS No.: 6368-72-5
M. Wt: 379.5 g/mol
InChI Key: VKWNTWQXVLKCSG-UHFFFAOYSA-N
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Description

Sudan Red 7B is a lysochrome (fat-soluble) diazo dye widely employed in biological and industrial research for the staining of neutral lipids and hydrophobic substances. Its primary research value lies in its high affinity for triglycerides, lipoproteins, and other non-polar compounds, making it an essential tool in histology for visualizing lipid droplets in tissues (e.g., in liver, adipose, or adrenal cortex studies) using techniques like frozen section staining. The mechanism of action is based on the principle of solubility; the non-polar this compound molecule is more soluble in the lipid environments of cells and tissues than in the surrounding aqueous or alcoholic solvents. This preferential partitioning allows for intense and selective coloration of lipid-rich structures, enabling qualitative and semi-quantitative analysis. Beyond life sciences, it finds application in the industrial staining of plastics, fuels, and waxes to monitor distribution and quality. Researchers utilize this compound for its distinct red coloration and proven performance in standard protocols, providing critical insights into lipid metabolism, disease states, and material science. This product is specifically intended for laboratory research purposes.

Properties

IUPAC Name

N-ethyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine
Source PubChem
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InChI

InChI=1S/C24H21N5/c1-2-25-23-17-12-18-8-6-7-11-22(18)24(23)29-28-21-15-13-20(14-16-21)27-26-19-9-4-3-5-10-19/h3-17,25H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWNTWQXVLKCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4064266
Record name C.I. Solvent Red 19
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Molecular Weight

379.5 g/mol
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CAS No.

6368-72-5
Record name Sudan Red 7B
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Record name C.I. Solvent Red 19
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Record name 2-Naphthalenamine, N-ethyl-1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
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Record name C.I. Solvent Red 19
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Record name N-ethyl-1-(4-(phenylazo)phenylazo)-2-naphthylamine
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Record name SOLVENT RED 19
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Foundational & Exploratory

An In-Depth Technical Guide to Solvent Red 19 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 19, also known by its synonyms Sudan Red 7B and Fat Red 7B, is a lipophilic diazo dye primarily utilized in research for the histological visualization of lipids. Its strong affinity for neutral fats and lipids makes it a valuable tool for staining intracellular lipid droplets, as well as lipid deposits in tissue sections. This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with the use of Solvent Red 19 in a research setting.

Physicochemical and Optical Properties

A clear understanding of the physicochemical and optical properties of Solvent Red 19 is essential for its effective application in research. Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 6368-72-5[1][2]
Molecular Formula C₂₄H₂₁N₅[1][3]
Molecular Weight 379.46 g/mol [1][2][3]
Appearance Red to dark red or reddish-brown powder[1]
Melting Point 130 °C (decomposes)[1]
Absorption Maximum (λmax) 527 ± 2 nm (in toluene)[4]
Solubility Soluble in acetone, benzene, and ethanol (B145695) (cherry red color). Insoluble in water.[2][3]
Color Index 26050[2]

Core Research Application: Lipid Staining

The primary application of Solvent Red 19 in research is as a non-fluorescent stain for lipids in both plant and animal tissues.[5] Its hydrophobic nature allows it to selectively partition into and accumulate in lipid-rich structures, rendering them a brilliant red color under bright-field microscopy.

Staining Principle

The mechanism of staining with Solvent Red 19 is a physical process based on its differential solubility. The dye is more soluble in the lipids within the tissue than in the solvent used to prepare the staining solution. When a tissue section is immersed in the dye solution, the dye molecules migrate from the solvent and concentrate in the lipidic components of the cells and tissues.

A generalized workflow for the lipid staining process is outlined below.

A generalized workflow for lipid staining using Solvent Red 19.

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are protocols for the preparation of Solvent Red 19 staining solution and its application to plant and a general protocol adaptable for animal tissues.

Preparation of 0.1% (w/v) this compound Staining Solution for Plant Tissues

This protocol is adapted from Brundrett et al. (1991).

Reagents and Materials:

  • This compound (Solvent Red 19) powder

  • Polyethylene glycol (PEG-300)

  • 90% Glycerol (B35011)

  • Heating apparatus (e.g., water bath or oven at 90°C)

  • Filter paper

Procedure:

  • Dissolve 50 mg of this compound powder in 25 mL of PEG-300.

  • Incubate the solution at 90°C for 1 hour to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Add an equal volume (25 mL) of 90% glycerol to the dye solution and mix thoroughly.

  • The staining solution is stable and can be stored at room temperature.

Staining Protocol for Plant Tissues

Procedure:

  • Immerse fresh plant tissue sections in the 0.1% (w/v) this compound staining solution.

  • Incubate for 1 hour to overnight, depending on the tissue type and thickness.

  • Following incubation, rinse the stained tissues several times with water to remove excess stain.

  • Mount the stained tissue on a microscope slide in a suitable mounting medium for observation.

General Staining Protocol for Lipids in Animal Tissues (Adaptable)

Reagents and Materials:

  • Frozen or formalin-fixed paraffin-embedded tissue sections

  • Solvent Red 19 staining solution (prepared as for plant tissues or in a different solvent like 95% ethanol, which may require optimization)[9]

  • 95% Ethanol (for differentiation)

  • Aqueous mounting medium

  • Optional: Hematoxylin (B73222) for counterstaining nuclei

Procedure:

  • Deparaffinization and Hydration (for paraffin (B1166041) sections):

    • Immerse slides in xylene to remove paraffin wax.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.

  • Staining:

    • Incubate the sections in the Solvent Red 19 staining solution for a predetermined optimal time (e.g., 5-30 minutes).

  • Differentiation:

    • Briefly rinse the sections in 95% ethanol to remove excess, non-specifically bound dye. This step is critical and needs careful timing to avoid destaining the lipids.

  • Washing:

    • Rinse thoroughly with distilled water.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei with a suitable hematoxylin solution.

    • Wash gently in water.

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the lipids and the stain.

Other Research Considerations

Stability and Storage

Solvent Red 19 is a light-sensitive compound and should be stored in an amber vial or otherwise protected from light.[1] For long-term storage, refrigeration in an inert atmosphere is recommended.[1] Studies have shown that the dye can degrade when exposed to UV-A irradiation and temperature over time, leading to a fading of its color.[10][11]

Toxicology

Limited empirical data on the health effects of Solvent Red 19 are available.[12] One safety data sheet for a related compound, Solvent Red 119, indicates low acute toxicity.[13][14] However, another source suggests that Solvent Red 1 is a contact sensitizer.[15] As with all chemical reagents, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling Solvent Red 19.

Conclusion

Solvent Red 19 is a well-established, effective, and simple-to-use lipophilic stain for the visualization of neutral lipids in a variety of biological samples. Its primary research application lies in histology and cytochemistry for the qualitative assessment of lipid distribution. While it is a powerful tool for this purpose, researchers should be aware of its limited application beyond lipid staining, as there is currently no evidence to suggest its utility in studying dynamic cellular processes or specific signaling pathways. Careful adherence to staining protocols and appropriate safety precautions will ensure reliable and safe use of this dye in the research laboratory.

References

An In-depth Technical Guide on the Toxicological Mechanism of C.I. 26050

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

C.I. 26050, chemically known as N-ethyl-1-[[4-(phenyldiazenyl)phenyl]azo]-2-naphthalenamine and commonly referred to as Sudan Red 7B or Solvent Red 19, is a synthetic diazo dye.[1][2] Its primary applications are in industrial settings, such as coloring for oils, waxes, plastics, and as a histological stain for lipids.[1][3] Contrary to what its complex chemical structure might suggest to those in drug development, C.I. 26050 is not a therapeutic agent and thus does not possess a "mechanism of action" in the pharmacological sense. Instead, the relevant mechanism for scientific and regulatory consideration is its toxicological mechanism of action . This guide provides a detailed examination of this mechanism, focusing on its metabolic activation, subsequent genotoxicity, and the experimental protocols used for its assessment. The core of its toxicity lies in its biotransformation into carcinogenic aromatic amines, a characteristic shared by many azo dyes.[4]

Chemical Identity

  • Color Index Name: C.I. 26050[1][2]

  • Common Names: this compound, Solvent Red 19, Ceres Red 7B, Fat Red 7B[1][2]

  • Chemical Name: N-ethyl-1-[[4-(phenyldiazenyl)phenyl]azo]-2-naphthalenamine[1]

  • CAS Number: 6368-72-5[2]

  • Molecular Formula: C₂₄H₂₁N₅[2]

  • Molecular Weight: 379.5 g/mol [2]

  • Chemical Class: Diazo Dye[1]

Toxicological Mechanism of Action: Metabolic Activation and Genotoxicity

The primary toxicological concern with C.I. 26050, and azo dyes in general, is not the parent compound itself but the aromatic amines released upon metabolic cleavage of the azo bonds (-N=N-).[4] This process, known as azoreduction, is the critical activating step in its mechanism of toxicity.

3.1 Metabolic Pathway

  • Azoreduction: Upon ingestion, C.I. 26050 is poorly absorbed in the upper gastrointestinal tract. It travels to the lower intestine, where anaerobic conditions and the presence of gut microbiota facilitate the enzymatic reduction of the two azo linkages. Azoreductase enzymes, produced by various bacterial species, cleave the dye into its constituent aromatic amines.[5] Liver enzymes can also contribute to this process to a lesser extent.[4]

  • Formation of Aromatic Amines: The reductive cleavage of C.I. 26050 is predicted to yield aromatic amines such as aniline (B41778) and derivatives of naphthylamine and phenylenediamine.

  • Secondary Activation (N-hydroxylation): These liberated aromatic amines are absorbed into circulation and undergo Phase I metabolism in the liver, primarily by cytochrome P450 enzymes. A key activation step is N-hydroxylation, which forms N-hydroxylarylamines.[4]

  • Formation of Reactive Electrophiles: The N-hydroxylarylamines can be further activated, for example, by glucuronidation. Under acidic conditions, such as in the urinary bladder, these metabolites can form highly reactive nitrenium ions.[4]

  • DNA Adduct Formation and Mutagenesis: The electrophilic nitrenium ions readily attack nucleophilic sites on DNA bases, particularly guanine. This formation of covalent DNA adducts can lead to errors during DNA replication, resulting in point mutations and chromosomal damage, which are initiating events in carcinogenesis.[4]

Diagram of the Metabolic Activation Pathway of C.I. 26050

Metabolic Activation of C.I. 26050 cluster_ingestion Gastrointestinal Tract (Anaerobic) cluster_liver Liver (Hepatic Metabolism) cluster_cellular Target Cell (e.g., Bladder Epithelium) CI26050 C.I. 26050 (this compound) AromaticAmines Aromatic Amines (e.g., Aniline, Naphthylamine derivatives) CI26050->AromaticAmines Azoreduction (Gut Microbiota) NHydroxyl N-Hydroxylarylamines AromaticAmines->NHydroxyl CYP450 (N-hydroxylation) Nitrenium Reactive Nitrenium Ions (Electrophiles) NHydroxyl->Nitrenium Further Activation (e.g., acidic pH) DNA Cellular DNA Adducts DNA Adducts Nitrenium->Adducts Covalent Binding DNA->Adducts Mutation Mutations / Chromosomal Damage Adducts->Mutation Faulty DNA Repair/ Replication

Caption: Metabolic activation of C.I. 26050 to genotoxic intermediates.

Quantitative Toxicological Data

Quantitative data for C.I. 26050 is limited. The available data, along with representative data for other relevant Sudan dyes, is summarized below. It is crucial to note that the absence of comprehensive data does not imply safety; rather, it highlights the need for further investigation based on the known hazards of the azo dye class.

Table 1: Acute Toxicity Data

Compound Test Species Route Value Units Reference
C.I. 26050 Rat Oral TDLo: 15 g/kg/50W-C [6]
Sudan I Rat Oral LD50: >2000 mg/kg
Sudan III Rat Oral LD50: >5000 mg/kg

TDLo (Lowest Published Toxic Dose): The lowest dose of a substance introduced by any route, other than inhalation, over any given period of time, and reported to produce any toxic effect in a human or animal. LD50 (Median Lethal Dose): The dose required to kill half the members of a tested population.[6]

Table 2: Genotoxicity Data for Related Azo Dyes

Compound Assay Test System Metabolic Activation (S9) Result
Sudan I Ames Test Salmonella Typhimurium TA98, TA100 Required Positive[5]
Sudan II Ames Test Salmonella Typhimurium TA1538 Required Positive[5]

| Disperse Red 1 | Micronucleus Test (in vivo) | Mouse Bone Marrow | N/A | Positive[7] |

Key Experimental Protocols

The assessment of genotoxic potential is fundamental to the toxicological evaluation of azo dyes. The following are detailed methodologies for two key assays.

5.1 Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to detect gene mutations and is a primary screening tool for genotoxicity.

  • Objective: To determine if C.I. 26050 or its metabolites can induce reverse mutations at a selectable locus in specific strains of Salmonella typhimurium.

  • Materials:

    • Histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

    • Test substance (C.I. 26050) dissolved in a suitable solvent (e.g., DMSO).

    • S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.

    • Cofactor solution (NADP, Glucose-6-phosphate).

    • Minimal glucose agar (B569324) plates.

    • Top agar.

  • Methodology:

    • Preparation: Prepare serial dilutions of C.I. 26050.

    • Incubation (with and without S9):

      • For assays requiring metabolic activation, combine the test substance dilution, S9 mix, and the bacterial culture in a test tube.

      • For assays without activation, combine the test substance, a buffer solution, and the bacterial culture.

      • Include negative (solvent) and positive controls (known mutagens like 2-nitrofluorene (B1194847) for -S9 and 2-aminoanthracene (B165279) for +S9).

      • Incubate the mixture at 37°C for approximately 20-30 minutes.

    • Plating: Add molten top agar to the incubation tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate.

    • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

    • Scoring: Count the number of visible revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.[8][9]

Diagram of the Ames Test Workflow

Ames Test Workflow cluster_prep Preparation cluster_exp Exposure cluster_plate Plating and Incubation cluster_analysis Analysis start Prepare Test Compound Dilutions, Bacterial Cultures, and S9 Mix mix_s9 Combine Bacteria, Test Compound, and S9 Mix (+S9 Condition) start->mix_s9 mix_nos9 Combine Bacteria, Test Compound, and Buffer (-S9 Condition) start->mix_nos9 incubate1 Pre-incubate at 37°C mix_s9->incubate1 mix_nos9->incubate1 add_top_agar Add Molten Top Agar incubate1->add_top_agar pour_plate Pour onto Minimal Glucose Agar Plate add_top_agar->pour_plate incubate2 Incubate Plates at 37°C for 48-72h pour_plate->incubate2 count Count Revertant Colonies incubate2->count analyze Compare to Controls & Assess Dose-Response count->analyze

Caption: Workflow for the bacterial reverse mutation (Ames) test.

5.2 In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo assay detects damage to chromosomes or the mitotic apparatus.

  • Objective: To determine if C.I. 26050 induces chromosomal damage or aneuploidy in the bone marrow erythroblasts of treated animals.

  • Materials:

    • Test animals (typically mice or rats).

    • Test substance (C.I. 26050) in an appropriate vehicle.

    • Positive control (e.g., cyclophosphamide).

    • Fetal bovine serum.

    • Acridine (B1665455) orange or other DNA-specific stain.

    • Microscope slides and fluorescence microscope.

  • Methodology:

    • Dosing: Administer C.I. 26050 to the test animals, typically via oral gavage or intraperitoneal injection, at several dose levels. A single or multiple treatment regimen can be used.

    • Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours after the final dose), euthanize the animals. Harvest bone marrow from the femurs into fetal bovine serum.

    • Cell Preparation: Centrifuge the cell suspension, remove the supernatant, and create a smear of the cell pellet on a microscope slide.

    • Staining: After air-drying, fix the slides in methanol (B129727) and stain with a DNA-specific fluorescent dye like acridine orange. This allows for the differentiation of polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature), and the visualization of micronuclei.

    • Scoring: Using a fluorescence microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm of the PCEs.

    • Cytotoxicity Assessment: Determine the ratio of PCEs to NCEs. A significant decrease in this ratio indicates bone marrow toxicity.

    • Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group.[10]

Conclusion

C.I. 26050 (this compound) is an industrial diazo dye whose primary health concern is its potential carcinogenicity, driven by a well-understood toxicological mechanism. This mechanism is initiated by the reductive cleavage of its azo bonds by gut microbiota, releasing aromatic amines. These amines are then metabolically activated in the liver to form reactive electrophiles that can bind to DNA, inducing mutations. The genotoxic potential of the azo dye class is well-documented through standard assays such as the Ames test and the in vivo micronucleus test. Due to these toxicological properties, C.I. 26050 is not suitable for human consumption or therapeutic use, and its presence as a contaminant, particularly in food, is a significant public health issue.

References

A Technical Guide to the Solubility of Sudan Red 7B in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sudan Red 7B (Solvent Red 19), a synthetic diazo dye, in various organic solvents. This document is intended for use by researchers, scientists, and professionals in drug development who utilize this compound in their work, such as in staining applications for lipids and as a colorant in various industrial products.

Core Chemical Properties of this compound

This compound is chemically identified as N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine. It is recognized for its vibrant red color and its general solubility in oils and organic solvents, while being insoluble in water[1].

PropertyValue
Chemical Formula C₂₄H₂₁N₅
Molecular Weight 379.46 g/mol
CAS Number 6368-72-5
Appearance Dark red to purple powder[2]
Melting Point 130 °C (decomposes)[2]

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents has been compiled from various sources. The data is presented in a standardized format for ease of comparison. It is important to note that solubility can be influenced by the purity of both the solute and the solvent, as well as the temperature at which the measurement is taken.

Organic SolventChemical ClassSolubility (mg/mL)Solubility ( g/100 mL)Source
Dimethylformamide (DMF)Amide303Cayman Chemical[3]
Dimethyl sulfoxide (B87167) (DMSO)Sulfoxide303Cayman Chemical[3]
Dimethyl sulfoxide (DMSO)Sulfoxide5.830.583MedchemExpress[4]
AcetoneKetone101Sigma-Aldrich[5]
TolueneAromatic Hydrocarbon10.1Sigma-Aldrich[5]
EthanolAlcohol10.1Cayman Chemical[3]
DMSO:PBS (pH 7.2) (1:1)Mixed Aqueous/Organic0.50.05Cayman Chemical[3]

Note on Data Variance: The discrepancy in the reported solubility of this compound in DMSO (30 mg/mL vs. 5.83 mg/mL) from different suppliers highlights the importance of empirical verification of solubility for specific applications and batches of the dye.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the solubility of this compound in organic solvents.

ISO 7579:2009: Determination of Solubility in Organic Solvents

The International Organization for Standardization (ISO) provides a standard (ISO 7579:2009) for determining the solubility of dyestuffs in organic solvents through gravimetric and photometric methods[6].

Principle: A known excess of the dye is dispersed in a specific volume of the solvent and agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dye in the clear solution is determined.

1. Gravimetric Method (Recommended for volatile solvents, boiling point < 120 °C):

  • Apparatus:

    • Orbital shaker or magnetic stirrer with temperature control.

    • Centrifuge.

    • Filtration apparatus (e.g., syringe filter with a solvent-compatible membrane).

    • Evaporating dish of known weight.

    • Analytical balance.

    • Drying oven.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Allow the undissolved dye to settle. For finer suspensions, centrifugation may be necessary.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the aliquot to remove any remaining solid particles.

    • Transfer the filtered solution to a pre-weighed evaporating dish.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

    • Dry the residue in the evaporating dish to a constant weight in a drying oven at a temperature that will not cause decomposition of the dye.

    • The weight of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

    • Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

2. Photometric Method (Recommended for less volatile solvents, boiling point > 120 °C):

  • Apparatus:

    • Same as the gravimetric method, plus a UV-Vis spectrophotometer.

  • Procedure:

    • Follow steps 1-5 of the gravimetric method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, taking into account the dilution factor.

Saturated Shake-Flask Method

This is a widely used and reliable method that aligns with the principles of the ISO standard[7].

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

  • Materials:

    • This compound.

    • Selected organic solvent.

    • Erlenmeyer flasks with stoppers.

    • Orbital shaker with temperature control.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Centrifuge and/or filtration apparatus.

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of this compound to a series of Erlenmeyer flasks.

    • Add a known volume of the selected organic solvent to each flask.

    • Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the flasks for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

    • After shaking, let the flasks stand to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Visualized Experimental Workflow

Lipid Staining Protocol using this compound

The following diagram illustrates a typical workflow for staining lipids in biological samples using this compound.

Lipid_Staining_Workflow prep_solution Prepare Staining Solution (0.1% w/v this compound in polyethylene glycol-glycerol) staining Staining (Incubate sample in staining solution) prep_solution->staining sample_prep Sample Preparation (e.g., tissue sectioning) sample_prep->staining rinsing Rinsing (Wash with appropriate solvent to remove excess stain) staining->rinsing mounting Mounting (Mount sample on slide for microscopy) rinsing->mounting microscopy Microscopic Analysis (Visualize stained lipids) mounting->microscopy data_analysis Data Analysis and Interpretation microscopy->data_analysis

Caption: Workflow for lipid staining in biological samples using this compound.

References

Fat Red 7B: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fat Red 7B, also known by its synonyms Sudan Red 7B and Solvent Red 19, is a synthetic diazo dye belonging to the sudan dye family.[1] Its lipophilic nature makes it highly soluble in oils, fats, and nonpolar organic solvents, while being virtually insoluble in water.[1][2] This characteristic has led to its widespread use as a colorant in various industrial products, including plastics, inks, waxes, and oils.[3][4] In the scientific realm, particularly in biological and pharmaceutical research, Fat Red 7B is a valuable tool for staining lipids, triglycerides, and lipoproteins in histological and cytological preparations.[5][6] Its application extends to studies on the disposition and emulsification of lipid-soluble drugs.[2][7] This technical guide provides an in-depth overview of the core physical and chemical properties of Fat Red 7B, complete with experimental protocols and graphical representations of its synthesis and application.

Chemical Identity and Structure

  • Chemical Name: N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine[2]

  • Synonyms: this compound, Solvent Red 19, C.I. 26050, Fat Red Bluish[1][8][9]

  • CAS Number: 6368-72-5[8]

  • Molecular Formula: C₂₄H₂₁N₅[8]

  • Molecular Weight: 379.46 g/mol [8]

Physicochemical Properties

The physical and chemical characteristics of Fat Red 7B are summarized in the tables below, providing a consolidated view of its key properties.

Table 1: General Physical Properties
PropertyValueReferences
AppearanceDark red to purple or maroon powder/crystals.[2][7][8]
Melting Point130-140 °C (with decomposition)[2][8]
Density~0.33 g/cm³ (Bulk Density)[3][10]
Colour Index Number26050[2][11]
Table 2: Solubility Data

Fat Red 7B's solubility is a defining characteristic, with high solubility in nonpolar solvents and poor solubility in polar solvents.

SolventSolubilityReferences
WaterInsoluble[1][2]
Ethanol (B145695)Soluble[3][12]
AcetoneSoluble (10 mg/mL)[11][12]
BenzeneEasily Soluble[3][12]
ChloroformSoluble[7]
Dimethyl Sulfoxide (DMSO)30 mg/mL[9]
Dimethylformamide (DMF)30 mg/mL[9]
Oils/FatsSoluble[1][2]
Table 3: Spectroscopic Properties

The spectroscopic properties of Fat Red 7B are crucial for its identification and quantification.

PropertyValueReferences
λmax (Absorption Maximum)525 nm[9]
Molar Absorptivity (ε)Data not readily available in reviewed literature.
Appearance in Conc. H₂SO₄Blue-green[3][12]

Experimental Protocols

This section outlines generalized methodologies for determining key physicochemical properties of azo dyes like Fat Red 7B.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry Fat Red 7B is packed into a capillary tube to a height of 1-2 mm.[13] The sample must be well-packed to ensure even heating.[13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[14]

  • Approximate Melting Point Determination: A preliminary rapid heating (e.g., 10°C/minute) is performed to determine an approximate melting range.[7][13]

  • Accurate Melting Point Determination: A fresh sample is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute.[7][13]

  • Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[13][14]

Determination of Solubility (Qualitative)

This protocol provides a general method for assessing the solubility of Fat Red 7B in various solvents.

Methodology:

  • Sample Preparation: A small, measured amount of Fat Red 7B (e.g., 25 mg) is placed into a series of test tubes.[10]

  • Solvent Addition: A measured volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, acetone, etc.) is added to each test tube in small portions.[10]

  • Observation: After each addition, the test tube is vigorously shaken. The degree to which the dye dissolves is observed and recorded (e.g., insoluble, sparingly soluble, soluble).[10] For colored compounds, solubility is indicated by the formation of a colored solution and the absence of solid particles.

UV-Vis Spectrophotometry for λmax Determination

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), a key characteristic for dye identification and quantification.

Methodology:

  • Solution Preparation: A dilute stock solution of Fat Red 7B is prepared in a suitable solvent in which it is highly soluble (e.g., ethanol or acetone) at a known concentration (e.g., 5 x 10⁻⁵ M).[15]

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank sample containing only the solvent.

  • Spectral Scan: The absorbance of the Fat Red 7B solution is measured over a wavelength range, typically from 200 to 700 nm.[8][15]

  • λmax Determination: The resulting spectrum is plotted (Absorbance vs. Wavelength), and the wavelength at which the highest absorbance peak occurs is identified as the λmax.[3]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the synthesis of Fat Red 7B and a typical experimental workflow for its use in lipid staining.

Diagram 1: Synthesis of Fat Red 7B

G cluster_0 Step 1: Diazotization of p-aminoazobenzene cluster_1 Step 2: Azo Coupling p_aminoazobenzene p-Aminoazobenzene NaNO2_HCl NaNO2, HCl (0-5°C) p_aminoazobenzene->NaNO2_HCl diazonium_salt Diazonium Salt Intermediate NaNO2_HCl->diazonium_salt Diazotization N_ethyl_naphthylamine N-ethyl-2-naphthylamine diazonium_salt->N_ethyl_naphthylamine diazonium_salt->N_ethyl_naphthylamine Fat_Red_7B Fat Red 7B N_ethyl_naphthylamine->Fat_Red_7B Azo Coupling G start Start: Biological Sample (e.g., cells, tissue section) fixation Fixation (e.g., with formalin) start->fixation wash1 Wash (e.g., with water or buffer) fixation->wash1 staining Staining with Fat Red 7B Solution wash1->staining wash2 Rinse to remove excess stain staining->wash2 mounting Mounting on Microscope Slide wash2->mounting microscopy Microscopy (Bright-field) mounting->microscopy analysis Image Analysis & Lipid Quantification microscopy->analysis

References

An In-depth Technical Guide to the Absorption Spectrum of Sudan Red 7B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum of Sudan Red 7B (also known as Solvent Red 19), a synthetic diazo dye. This document details the dye's spectral properties, outlines a robust experimental protocol for its analysis, and presents the data in a clear, comparative format. This information is critical for researchers utilizing this compound in various applications, including as a staining agent in biological studies and as a standard in analytical chemistry.

Core Spectroscopic Data

This compound exhibits characteristic absorption maxima in the visible and ultraviolet regions of the electromagnetic spectrum. The precise wavelength of maximum absorption (λmax) can vary slightly depending on the solvent used, a phenomenon known as solvatochromism. The key quantitative data regarding its absorption spectrum are summarized below.

PropertyValueSolvent
Primary λmax 525 - 533 nm[1][2][3][4][5][6]Toluene (B28343)
Secondary λmax 364 nm[3][4]Toluene
Molar Extinction Coefficient (ε) at 528-538 nm ≥24,660 M⁻¹cm⁻¹[3][4]Toluene
Molar Extinction Coefficient (ε) at 367-377 nm ≥14,230 M⁻¹cm⁻¹[3][4]Toluene

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Chemical Formula C₂₄H₂₁N₅[2][7]
Molecular Weight 379.46 g/mol [8]
Appearance Dark-red or bordeaux crystalline powder[1][9]
Solubility Soluble in acetone (B3395972) (10 mg/mL), DMF (30 mg/mL), DMSO (30 mg/mL), and ethanol (B145695) (1 mg/mL). Insoluble in water.[2][4][7]
Melting Point 130 °C (decomposes)[3][4]

Experimental Protocol for Determining the Absorption Spectrum

This section provides a detailed methodology for accurately measuring the absorption spectrum of this compound.

1. Materials and Equipment:

  • This compound (powder)

  • Toluene (spectroscopic grade)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Visible spectrophotometer

2. Preparation of Stock Solution:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a known volume of toluene in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

3. Preparation of Working Solutions:

  • Perform serial dilutions of the stock solution with toluene to prepare a series of working solutions of decreasing concentrations. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

4. Spectrophotometer Setup and Blanking:

  • Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the wavelength range for the scan (e.g., 300 nm to 700 nm).

  • Fill a quartz cuvette with the solvent (toluene) to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.

5. Measurement of Absorption Spectrum:

  • Rinse a clean quartz cuvette with a small amount of the working solution to be measured, then fill the cuvette with the working solution.

  • Place the sample cuvette in the spectrophotometer and initiate the spectral scan.

  • Record the absorbance spectrum, noting the wavelength(s) of maximum absorbance (λmax).

  • Repeat the measurement for each of the prepared working solutions.

6. Data Analysis:

  • Plot absorbance versus wavelength for each concentration to visualize the absorption spectrum.

  • To determine the molar extinction coefficient (ε), plot absorbance at the primary λmax versus the concentration of the working solutions. According to the Beer-Lambert law (A = εbc), the slope of the resulting linear graph will be the molar extinction coefficient (where 'b' is the path length of the cuvette, typically 1 cm).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the absorption spectrum of this compound.

G A Prepare Stock Solution of this compound in Toluene B Perform Serial Dilutions to Create Working Solutions A->B D Measure Absorption Spectrum of Each Working Solution B->D C Set Up and Blank Spectrophotometer with Toluene C->D E Record λmax and Absorbance Values D->E F Analyze Data: Plot Spectrum and Determine Molar Extinction Coefficient E->F

Workflow for Absorption Spectrum Analysis

Applications in Research and Development

This compound is primarily used as a lipid stain in histological and biological studies to visualize fats and suberin in plant cell walls.[2][3] Its well-defined absorption spectrum also makes it a useful standard in the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of banned dyes in food products.[2] Understanding its spectral characteristics is fundamental to these applications.

References

A Comprehensive Technical Guide to Sudan Red 7B: History and Application as a Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of Sudan Red 7B, a synthetic, lipophilic diazo dye. It details the history of its use as a biological stain, its chemical and physical properties, staining mechanisms, and established experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who utilize histological and cytological staining techniques.

Introduction to this compound

This compound, also known as Fat Red 7B or Solvent Red 19, is a member of the Sudan family of dyes.[1][2] These dyes are characteristically oil-soluble and are utilized for coloring plastics and staining sudanophilic biological materials, most notably lipids.[3] Chemically, it is identified as N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine.[2] Its strong affinity for neutral lipids makes it a valuable tool for visualizing fat bodies, intracellular lipid droplets, and suberin in plant cell walls.[1][4][5][6]

Chemical and Physical Properties

This compound is a dark red to purple powder that is soluble in organic solvents and oils but insoluble in water.[2][7] Its lipophilic nature is fundamental to its function as a lipid stain.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number6368-72-5[1][7]
Molecular FormulaC₂₄H₂₁N₅[1][7]
IUPAC NameN-Ethyl-1-[[4-(phenylazo)phenyl]azo]-2-naphthalenamine[1]
SynonymsFat Red 7B, Solvent Red 19, C.I. 26050, Ceres Red 7B[2][7][8]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight379.46 g/mol [7]
AppearanceDark red to purple powder[7]
Melting Point130 °C (decomposes)[7]
Absorption Maxima525 nm[6]
SolubilitySoluble in oils, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (1 mg/ml)[2][6]

Mechanism of Staining

The staining action of this compound is a physical process based on its preferential solubility in lipids, a mechanism known as lysochromy. As a non-polar molecule, the dye readily partitions from its solvent into the hydrophobic environment of intracellular lipids such as triglycerides and lipid droplets. This process does not involve chemical bonding but rather the accumulation of the dye in the lipid structures, rendering them visible under light microscopy.

The efficiency of this process was significantly enhanced by the introduction of a polyethylene (B3416737) glycol (PEG) and glycerol-based solvent system. This solvent system effectively dissolves the lipid-soluble dye while being miscible with the aqueous environment of fresh tissues, thus preventing dye precipitation and ensuring efficient lipid staining.[9][10][11]

G cluster_staining Staining Mechanism of this compound DyeSolution This compound in PEG-Glycerol Solution Tissue Biological Tissue (containing lipids) DyeSolution->Tissue Application of Stain LipidDroplet Intracellular Lipid Droplet DyeSolution->LipidDroplet Partitioning of Dye Tissue->LipidDroplet Presence of Lipids StainedLipid Stained Lipid (Red) LipidDroplet->StainedLipid Accumulation of Dye G cluster_workflow General Experimental Workflow for Lipid Staining PrepSolution Prepare 0.1% (w/v) This compound Solution Staining Incubate Sample in Staining Solution (1 hr to overnight) PrepSolution->Staining TissuePrep Prepare Fresh Biological Sample TissuePrep->Staining Rinsing Rinse with Water to Remove Excess Stain Staining->Rinsing Mounting Mount Sample on Microscope Slide Rinsing->Mounting Observation Observe under Light Microscope Mounting->Observation

References

Lipophilic Properties of N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine, commonly known as Solvent Red 24 or Sudan IV, is a lipophilic diazo dye with significant applications in various industrial and scientific fields. Its pronounced affinity for nonpolar environments underpins its use as a stain for lipids, triglycerides, and lipoproteins in histological studies. Understanding the lipophilic characteristics of this compound is paramount for its application in biological systems and for assessing its toxicological profile. This technical guide provides a comprehensive overview of the lipophilic properties of N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine, detailing its physicochemical parameters, standardized experimental protocols for lipophilicity determination, and an exploration of its known biological interactions.

Physicochemical and Lipophilic Properties

The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). For N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine, its high lipophilicity is evident from its solubility profile and its partition coefficient.

Quantitative Data Summary

The following table summarizes the key physicochemical and lipophilic parameters of N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine.

PropertyValueReference(s)
Molecular Formula C24H21N5[1]
Molecular Weight 380.46 g/mol [2]
Melting Point 184-185 °C[3]
Density ~1.20 g/cm³[2]
Water Solubility Insoluble[3][4]
logP (Octanol-Water Partition Coefficient) 6.93 (estimated)
Solubility in Organic Solvents Soluble in ethanol, acetone, and benzene[3][5]

Experimental Protocols for Lipophilicity Determination

The octanol-water partition coefficient (logP) is the most widely accepted measure of a compound's lipophilicity. The following are standardized methods for its experimental determination.

Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a solute between n-octanol and water.

Methodology:

  • Preparation of Solvents: n-octanol and water are mutually saturated by shaking together for 24 hours, followed by a 24-hour separation period.

  • Test Substance Preparation: A stock solution of N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine is prepared in n-octanol.

  • Partitioning: A small volume of the stock solution is added to a known volume of the water phase in a suitable vessel. The mixture is then shaken vigorously until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of logP: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Saturate n-octanol and water partition Partitioning (Shaking) prep_solvents->partition prep_stock Prepare stock solution in n-octanol prep_stock->partition separate Phase Separation (Centrifugation) partition->separate analyze Concentration Analysis (HPLC/UV-Vis) separate->analyze calculate Calculate logP analyze->calculate

Figure 1: Experimental workflow for the Shake-Flask method (OECD 107).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its logP value.

Methodology:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV-Vis) is used.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is used as the mobile phase.

  • Calibration: A series of reference compounds with known logP values are injected into the HPLC system, and their retention times (tR) are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known logP values. The retention factor k is calculated as k = (tR - t0) / t0, where t0 is the dead time.

  • Sample Analysis: N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine is injected into the HPLC system under the same conditions, and its retention time is measured.

  • logP Determination: The log k value for the test compound is calculated, and its logP is determined by interpolation from the calibration curve.

G cluster_setup Setup & Calibration cluster_analysis Analysis cluster_calc Calculation setup HPLC System with RP Column calibrate Inject Reference Compounds & Generate Calibration Curve setup->calibrate inject_sample Inject Test Compound calibrate->inject_sample measure_rt Measure Retention Time inject_sample->measure_rt calc_logk Calculate log k measure_rt->calc_logk det_logp Determine logP from Calibration Curve calc_logk->det_logp

Figure 2: Experimental workflow for the RP-HPLC method (OECD 117).

Biological Interactions and Signaling Pathways

Specific signaling pathways directly modulated by N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine are not well-documented in publicly available literature. However, as an azo dye, its biological activity is likely linked to its metabolism and the subsequent interactions of its metabolites.

Metabolic Activation of Azo Dyes

Azo dyes, including Solvent Red 24, can be metabolized by azoreductases present in the liver and gut microbiota. This process involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. These aromatic amine metabolites are often more reactive and potentially carcinogenic than the parent dye.

G cluster_effects Downstream Effects AzoDye N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine (Solvent Red 24) Metabolism Metabolic Activation (Azoreductases in Liver/Gut) AzoDye->Metabolism Metabolites Aromatic Amine Metabolites Metabolism->Metabolites Downstream Potential Downstream Effects Metabolites->Downstream DNA_adducts DNA Adduct Formation Protein_binding Protein Binding Genotoxicity Genotoxicity/Carcinogenicity

Figure 3: Generalized metabolic pathway of azo dyes.
Potential Molecular Interactions

While specific data for Solvent Red 24 is limited, studies on similar Sudan dyes have shown interactions with biological macromolecules:

  • DNA Adducts: The reactive metabolites of some azo dyes can form covalent adducts with DNA, which can lead to mutations and potentially initiate carcinogenesis.

  • Protein Binding: Sudan dyes have been shown to bind to proteins such as bovine serum albumin (BSA), primarily through hydrophobic interactions. This binding can affect the transport and distribution of the dye within the body.

  • Membrane Interactions: Due to its high lipophilicity, Solvent Red 24 is expected to readily partition into cellular membranes. This can alter membrane fluidity and function. Studies on similar dyes suggest interactions with membrane phospholipids.

Research on the broader class of azo dyes has implicated them in the modulation of several key signaling pathways, including those involved in metabolism, inflammation (e.g., MAPK pathway), and cell proliferation (e.g., PI3K-AKT pathway). However, direct evidence for the involvement of N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine in these pathways is currently lacking.

Conclusion

N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine is a highly lipophilic molecule, a characteristic that defines its primary applications and toxicological considerations. Its lipophilicity can be quantitatively assessed using standardized experimental protocols such as the shake-flask and RP-HPLC methods. While its direct interactions with specific signaling pathways remain to be fully elucidated, its metabolism to aromatic amines is a key area of concern regarding its potential genotoxicity. Further research is warranted to delineate the precise molecular mechanisms underlying the biological activities of this compound and its metabolites. This will be crucial for a comprehensive risk assessment and for exploring any potential therapeutic applications.

References

An In-Depth Technical Guide to the Safety and Handling of Sudan Red 7B in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, disposal, and experimental use of Sudan Red 7B (Solvent Red 19), a synthetic diazo dye. The information is intended to support laboratory safety protocols and provide a foundation for its application in research settings.

Chemical and Physical Properties

This compound is a dark red, crystalline powder with the molecular formula C₂₄H₂₁N₅ and a molecular weight of 379.46 g/mol .[1][2] It is a fat-soluble dye, meaning it is soluble in oils and organic solvents such as acetone, but insoluble in water.[3]

PropertyValueReference
Synonyms Solvent Red 19, C.I. 26050, Fat Red 7B[1]
CAS Number 6368-72-5[4]
Molecular Formula C₂₄H₂₁N₅[1]
Molecular Weight 379.46 g/mol [2]
Appearance Dark red powder[1]
Melting Point 130 °C (decomposes)[1][2]
Solubility Insoluble in water; Soluble in oils and acetone[2][3]

Safety and Hazard Information

This compound is considered a hazardous substance.[5] It is harmful if swallowed and there is limited evidence of a carcinogenic effect.[5] The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans".[6]

Toxicological Data

The primary toxicological concern with azo dyes like this compound is their metabolism to potentially carcinogenic aromatic amines.[5] This can occur through the action of azoreductases in the liver and gut microbiota, which cleave the azo bond.[5] These aromatic amines can then be metabolically activated to reactive electrophiles that can bind to DNA, forming adducts and potentially leading to mutations.[4]

Hazard Identification and Precautionary Measures
HazardGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Carcinogenicity Limited evidence of a carcinogenic effectNot specified

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][6] However, if dust is generated, a NIOSH/MSHA approved respirator should be used.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[1] Wash hands thoroughly after handling and before breaks.

Storage
  • Keep the container tightly closed in a dry and well-ventilated place.[1][6]

  • Store at room temperature.[2]

  • Keep away from incompatible materials such as strong acids and oxidizing agents.[1]

Spills and Disposal
  • Spills: In case of a spill, avoid dust formation.[1] Sweep up the material and place it into a suitable, closed container for disposal.[1][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6] Contaminated packaging should be treated as hazardous waste.[6]

Experimental Protocols

This compound is primarily used in laboratory settings as a lipid stain.

Lipid Staining in Plant Tissue

This protocol is adapted from a method for staining neutral lipids in plant material.

Materials:

  • This compound (Fat Red 7B)

  • Polyethylene glycol 300 (PEG-300)

  • Glycerol

  • Plant tissue samples

Procedure:

  • Staining Solution Preparation (0.1% w/v):

    • Dissolve 50 mg of this compound in 25 mL of PEG-300.

    • Incubate the solution for 1 hour at 90°C and then allow it to cool.

    • Add an equal volume of 90% glycerol.

    • Store the staining solution at room temperature.

  • Staining:

    • Immerse the plant tissues in the staining solution for 1 hour to overnight.

    • Rinse the stained tissues several times with water to remove excess stain.

Analytical Detection by HPLC

This is a general overview of a high-performance liquid chromatography (HPLC) method for the detection of Sudan dyes in food samples.

Instrumentation:

  • HPLC system with a diode array detector (DAD)

  • C18 analytical column

General Procedure:

  • Sample Preparation:

    • Extraction of the dye from the sample matrix using a suitable solvent (e.g., acetonitrile).

    • Cleanup of the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Chromatographic Analysis:

    • Injection of the cleaned-up extract into the HPLC system.

    • Separation of the analytes on the C18 column using a gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water.

    • Detection of this compound at its maximum absorbance wavelength (around 510-525 nm).[7]

Mechanism of Action and Biological Pathways

The primary mechanism of toxicity for Sudan dyes, including this compound, involves metabolic activation to reactive species that can damage cellular macromolecules, particularly DNA.

Sudan_Red_7B_Metabolic_Activation cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Activation cluster_toxicity Cellular Toxicity This compound This compound Azo Bond Reduction Azo Bond Reduction This compound->Azo Bond Reduction Gut Microbiota / Liver Azoreductases Aromatic Amines Aromatic Amines Azo Bond Reduction->Aromatic Amines Metabolic Oxidation Metabolic Oxidation Aromatic Amines->Metabolic Oxidation CYP450 Enzymes Reactive Electrophiles Reactive Electrophiles Metabolic Oxidation->Reactive Electrophiles DNA Adduct Formation DNA Adduct Formation Reactive Electrophiles->DNA Adduct Formation Mutation Mutation DNA Adduct Formation->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation pathway of this compound leading to potential carcinogenicity.

The lipophilic nature of this compound allows it to be absorbed, after which it can undergo metabolic transformation. The key initial step is the reductive cleavage of the azo (-N=N-) bond, a reaction catalyzed by azoreductase enzymes present in the liver and, significantly, in the gut microflora.[5] This cleavage results in the formation of aromatic amines.[5] These aromatic amine metabolites can then undergo further metabolic activation, such as N-oxidation by cytochrome P450 enzymes, to form highly reactive electrophilic species.[4] These reactive intermediates can then covalently bind to nucleophilic sites on cellular macromolecules, most critically DNA, to form DNA adducts.[4] The formation of these bulky adducts can disrupt DNA replication and repair processes, leading to mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.

References

Sudan Red 7B: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Sudan Red 7B, also known by several synonyms including Solvent Red 19 and Fat Red 7B, is a synthetic diazo dye.[1] This document provides a technical guide for researchers, scientists, and drug development professionals, detailing its chemical properties, analytical methods, and common applications.

Core Molecular and Physical Data

This compound is a lipophilic, or fat-soluble, dye that is insoluble in water.[1][2] Its chemical structure features an azo group, which is responsible for its characteristic red color.[2] Due to its potential for toxicity and carcinogenicity, its use in food products is banned in many regions.[2][3]

PropertyValueSource
Molecular Formula C24H21N5[1][4][5][6][7]
Molecular Weight 379.46 g/mol [4][5][7]
Alternate Molecular Weight 379.5 g/mol [6]
Molar Mass 379.467 g·mol−1[1]
CAS Number 6368-72-5[5][6][7]
Appearance Dark red to purple powder[5]
Melting Point 130 °C (decomposes)[5]
Absorption Maxima 525 nm[8]

Experimental Protocols

Histological Staining of Lipids in Plant Material

This compound is an effective agent for staining neutral lipids, such as triacylglycerols, in plant tissues.[9]

Staining Solution Preparation (0.1% w/v): [9]

  • Dissolve 50 mg of this compound (also known as Fat Red 7B) in 25 mL of polyethylene (B3416737) glycol (PEG-300).

  • Incubate the mixture for 1 hour at 90°C.

  • After cooling, add an equal volume of 90% glycerol.

  • The final solution can be stored at room temperature.

Staining Procedure: [9]

  • Immerse the plant tissues in the staining solution for a duration of 1 hour to overnight.

  • Following incubation, rinse the tissues several times with water to remove excess stain.

Analysis of Sudan Dyes in Food Samples via UPLC-MS/MS

Regulatory bodies frequently test for the presence of banned dyes like this compound in foodstuffs. The following is a summarized protocol for the detection and quantification of Sudan dyes using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation (QuEChERS method): [10]

  • Weigh 2 grams of the homogenized food powder (e.g., chili or curry powder) into a centrifuge tube.

  • Add 8 mL of water and vortex for 30 seconds.

  • Perform an extraction with 10 mL of acetonitrile, followed by the addition of QuEChERS CEN material (4 g MgSO4, 1 g NaCl, and 1.5 g sodium citrate).

  • Shake the mixture vigorously for one minute.

  • Centrifuge the tube at 4000 rpm for five minutes.

  • Collect the supernatant for UPLC-MS/MS analysis.

Instrumental Analysis: [10]

  • The supernatant is analyzed using a UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS).

  • For all compounds, two Multiple Reaction Monitoring (MRM) transitions are typically monitored for accurate identification and quantification.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the detection of this compound in a food sample, from sample preparation to final analysis.

Sudan_Red_7B_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Homogenized Food Sample (e.g., Chili Powder) extraction QuEChERS Extraction (Acetonitrile & Salts) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant uplc UPLC Separation supernatant->uplc Inject msms MS/MS Detection (Tandem Quadrupole) uplc->msms data Data Analysis (Quantification & Identification) msms->data

Caption: Workflow for this compound detection in food samples.

References

A Technical Guide to the Discovery and Synthesis of Sudan Red 7B (Solvent Red 19)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Development Professionals

This document provides a comprehensive technical overview of Sudan Red 7B (C.I. 26050), a synthetic disazo dye. It details the chemical principles behind its synthesis, a representative experimental protocol, and key physical and chemical properties. This guide is intended for a scientific audience requiring in-depth information on the composition and manufacturing of this compound.

Introduction and Discovery

This compound, also known by synonyms such as Solvent Red 19 and Fat Red 7B, is a fat-soluble red diazo dye.[1] Its IUPAC name is N-ethyl-1-[[4-(phenyldiazenyl)phenyl]diazenyl]naphthalen-2-amine.[2] As a member of the azobenzene (B91143) class of compounds, its structure is characterized by two azo groups (-N=N-) connecting three aromatic rings.[2] This extended conjugated system is responsible for its strong absorption of light in the visible spectrum, resulting in its vibrant red color.

The specific discovery of this compound is not widely documented under a single discoverer's name. However, its existence is a direct result of the discovery of the diazotization reaction by the German chemist Peter Griess in 1858.[3] This reaction, which converts a primary aromatic amine into a diazonium salt, is the foundational step for creating azo compounds. The subsequent development of various azo dyes, including the "Sudan" family, emerged from the application of Griess's discovery, coupling various diazonium salts with activated aromatic compounds.[3]

Industrially, this compound is used as a colorant for oils, waxes, and plastics.[1][4] In a research context, it serves as a lipid stain in histology for both plant and animal tissues and is used as an analytical standard for detecting banned colorants in foodstuffs.[5][6][7]

Synthesis Methodology

The synthesis of this compound is a multi-step process rooted in classical azo dye chemistry. The overall manufacturing method involves the diazotization of 4-(Phenyldiazenyl)benzenamine, followed by an azo coupling reaction with N-ethylnaphthalen-2-amine.[8][9] The precursor, 4-(Phenyldiazenyl)benzenamine, is itself prepared via a similar diazotization and coupling sequence starting from aniline (B41778).

The general chemical transformation is as follows:

  • Step 1: Aniline is diazotized to form a benzenediazonium (B1195382) salt.

  • Step 2: The benzenediazonium salt is coupled with another molecule of aniline to produce the intermediate, 4-(phenyldiazenyl)benzenamine.

  • Step 3: 4-(Phenyldiazenyl)benzenamine is diazotized to form its corresponding diazonium salt.

  • Step 4: This diazonium salt is then coupled with the final coupling agent, N-ethylnaphthalen-2-amine, to yield this compound.

A Aniline B Benzenediazonium Salt (Intermediate 1) A->B Diazotization C 4-(Phenyldiazenyl)benzenamine (Intermediate 2) A->C B->C Azo Coupling D Diazonium Salt of Intermediate 2 C->D Diazotization F This compound (Final Product) D->F Azo Coupling E N-ethylnaphthalen-2-amine E->F

Caption: Relationship between reactants and intermediates in this compound synthesis.

Experimental Protocol: Representative Synthesis

The following protocol describes a representative laboratory-scale synthesis of this compound. This procedure is based on the fundamental principles of diazotization and azo coupling reactions.[3][8][9]

Materials:

  • 4-(Phenyldiazenyl)benzenamine

  • N-ethylnaphthalen-2-amine

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization of 4-(Phenyldiazenyl)benzenamine:

    • Dissolve a molar equivalent of 4-(Phenyldiazenyl)benzenamine in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution with constant stirring. The addition should be controlled to keep the temperature below 5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.

  • Preparation of the Coupling Solution:

    • In a separate beaker, dissolve a molar equivalent of N-ethylnaphthalen-2-amine in a suitable solvent, such as a dilute acidic solution, and cool it to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution from Step 1 to the cold coupling solution from Step 2 with vigorous stirring.

    • A colored precipitate of this compound should form immediately.

    • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Collect the crude this compound precipitate by vacuum filtration.

    • Wash the filter cake with cold water to remove any unreacted salts and acids.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a dark red to purple powder.[7]

    • Dry the purified product in a vacuum oven.

cluster_0 Diazotization Stage cluster_1 Coupling Stage cluster_2 Purification Stage A Dissolve Amine in HCl B Cool to 0-5°C A->B C Add NaNO2 (aq) Dropwise B->C D Stir 30 min < 5°C C->D F Combine Diazonium Salt & Coupler Solution D->F E Prepare Coupler Solution (0-5°C) E->F G Stir 60 min < 5°C F->G H Vacuum Filtration G->H I Wash with H2O H->I J Recrystallize (Ethanol) I->J K Dry J->K L This compound K->L Final Product: This compound

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Chemical and Physical Data

Proper characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
IUPAC Name N-ethyl-1-[[4-(phenyldiazenyl)phenyl]diazenyl]naphthalen-2-amine[1][2]
Synonyms Solvent Red 19, C.I. 26050, Fat Red 7B[1][5]
CAS Number 6368-72-5[1][2][5]
Molecular Formula C₂₄H₂₁N₅[2][5][9]
Molecular Weight 379.46 g/mol [1][9][10]
Appearance Dark red to purple powder[7]
Melting Point 128-131.5 °C[9]
λmax (Absorption) 525 nm, 227 nm, 256 nm[5][6][11]
Solubility Soluble in oils, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (1 mg/ml). Insoluble in water.[1][5][6][9]

Toxicology and Safety Considerations

For any scientific professional, particularly those in development fields, understanding the toxicological profile of a chemical is paramount. This compound is classified by the International Agency for Research on Cancer (IARC) in Group 3: Not classifiable as to its carcinogenicity to humans .[2] While this indicates a lack of conclusive evidence, appropriate safety measures, including the use of personal protective equipment (gloves, safety glasses, and lab coats), should always be employed when handling the compound. Due to safety concerns, its use as a food colorant is banned in many regions.[7] Consequently, it is often used as a certified standard in LC-MS/MS protocols for the detection of illegal dyes in food products.[5][6]

References

A Technical Guide to the Application of Diazo Dyes in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diazo dyes, a major and versatile class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–), are fundamental tools in biological and medical research.[1][2][3] Their utility stems from their intense coloration and the ability to formulate dyes with selective affinities for various biological macromolecules and structures. This guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of diazo dyes in biological staining.

Core Principles of Diazo Dyes in Staining

The functionality of diazo dyes in biological staining is governed by their chemical structure, which dictates their charge, polarity, and binding affinities. The synthesis of these dyes typically involves a two-step process: diazotization, where a primary aromatic amine is converted into a diazonium salt, followed by an azo coupling reaction with an electron-rich compound like a phenol (B47542) or another amine.[1][3] This process allows for the creation of a vast array of dyes with different colors and properties.

The interaction between diazo dyes and biological tissues can be either physical or chemical.[4] Chemical interactions, which are more common in histology, involve the formation of electrostatic bonds, van der Waals forces, and hydrogen bonds between the dye molecules and the tissue components.[4][5] For instance, basic dyes, which are cationic, bind to acidic (basophilic) structures like nucleic acids in the nucleus, while acidic dyes, which are anionic, bind to basic (acidophilic) components such as proteins in the cytoplasm.[6][7]

Key Applications and Mechanisms of Action

Diazo dyes have a broad range of applications in biological staining, from assessing cell viability to identifying specific cellular structures and pathological deposits.

Vital stains are dyes that can be applied to living cells without causing immediate cell death. Several diazo dyes are used in this context, primarily for assessing cell membrane integrity.

  • Trypan Blue and Evans Blue: These are classic examples of diazo dyes used in dye exclusion tests to differentiate viable from non-viable cells.[8][9][10] Live cells with intact cell membranes exclude these large, negatively charged dyes.[8][11] In contrast, dead or membrane-compromised cells lose this ability, allowing the dye to enter and bind to intracellular proteins, staining the cells blue.[8][9] This principle is the basis for the widely used Trypan Blue exclusion assay for counting viable cells in a population.[8]

  • Janus Green B (JGB): This cationic diazo dye is a supravital stain used specifically to visualize mitochondria in living cells.[12][13] Its specificity relies on the activity of the mitochondrial electron transport chain. The cytochrome c oxidase enzyme within active mitochondria maintains JGB in its oxidized, blue-green state.[12][14] In the cytoplasm, the dye is reduced to a colorless form, resulting in the selective and clear visualization of mitochondria.[12]

Diazo dyes are extensively used in the staining of fixed tissues and cells to reveal morphology and identify specific components.

  • Bismarck Brown Y: This was one of the earliest developed azo dyes.[15] It is a metachromatic dye that stains acid mucins yellow and is also used to stain mast cell granules and cartilage.[15][16][17][18]

  • Ponceau S: This red diazo dye is widely used in biochemistry, particularly in Western blotting, for the reversible staining of proteins on nitrocellulose or PVDF membranes.[19][20] This allows for the visualization and confirmation of protein transfer from the gel to the membrane before proceeding with immunodetection.[20] The staining is reversible, and the dye can be washed away without significantly affecting the subsequent antibody-binding steps.[21][22] Ponceau S binds to the positively charged amino groups and non-polar regions of proteins.[23]

A key application of diazo dyes is in the identification of pathological structures in tissues.

  • Congo Red: This dye is the gold standard for the detection of amyloid deposits, which are characteristic of diseases such as Alzheimer's disease and amyloidosis.[24][25] Congo red binds to the β-pleated sheet structure of amyloid fibrils.[25] When viewed under polarized light, the stained amyloid deposits exhibit a pathognomonic apple-green birefringence, which is a key diagnostic feature.[26][27]

Quantitative Data of Common Diazo Dyes

The selection of a diazo dye for a particular application often depends on its physicochemical properties. The following table summarizes key quantitative data for some commonly used diazo dyes.

DyeC.I. NumberMolecular FormulaAbsorption Max (nm)Application
Bismarck Brown Y21000C₁₈H₂₀N₈Cl₂463Stains acid mucins, cartilage, mast cells[17]
Congo Red22120C₃₂H₂₂N₆Na₂O₆S₂~497Staining of amyloid plaques[25]
Evans Blue23860C₃₄H₂₄N₆Na₄O₁₄S₄~610Cell viability, blood-brain barrier integrity
Janus Green B11050C₃₀H₃₁ClN₆~665 (oxidized)Vital staining of mitochondria[12]
Ponceau S27195C₂₂H₁₂N₄Na₄O₁₃S₄~520Reversible protein stain on membranes[19]
Trypan Blue23850C₃₄H₂₄N₆Na₄O₁₄S₄~590Cell viability assays[8]

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable staining results. Below are methodologies for key experiments using diazo dyes.

Objective: To determine the number of viable and non-viable cells in a cell suspension.

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Harvest cells and prepare a single-cell suspension in PBS.

  • Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells in the central grid of the hemocytometer.

  • Calculate cell viability using the formula: Viability (%) = (Number of unstained cells / Total number of cells) x 100

Objective: To detect amyloid deposits in formalin-fixed, paraffin-embedded tissue sections.[24]

Materials:

  • Deparaffinized and hydrated tissue sections (5-10 µm thick)[24][28]

  • Congo Red solution (e.g., 0.5% in 50% alcohol)[28]

  • Alkaline alcohol solution for differentiation[24]

  • Mayer's Hematoxylin for counterstaining[26]

  • Dehydrating agents (ethanol series)

  • Clearing agent (xylene)

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections to distilled water.

  • Stain in Mayer's Hematoxylin for 10 minutes to stain the nuclei blue.[27]

  • Rinse in tap water.

  • Stain in the Congo Red solution for 20-60 minutes.[24][26]

  • Rinse in distilled water.[24]

  • Differentiate quickly (5-10 dips) in the alkaline alcohol solution.[24]

  • Rinse thoroughly in tap water.

  • Dehydrate through graded alcohols.

  • Clear in xylene and mount with a resinous mounting medium.[24]

  • Result: Amyloid deposits will appear red to pink-red, and nuclei will be blue.[24] Under polarized light, amyloid will show an apple-green birefringence.[26]

Objective: To visualize protein bands on a nitrocellulose or PVDF membrane after transfer.[20]

Materials:

  • Post-transfer Western blot membrane

  • Ponceau S staining solution (typically 0.1% w/v Ponceau S in 5% v/v acetic acid)[20]

  • Deionized water

  • Destaining solution (e.g., 0.1M NaOH or TBS-T)[19]

Procedure:

  • After protein transfer, wash the membrane briefly with deionized water to remove any residual transfer buffer.[22]

  • Immerse the membrane in the Ponceau S staining solution and incubate with gentle agitation for 5-10 minutes at room temperature.[19][22]

  • Remove the staining solution (it can often be reused).

  • Wash the membrane with deionized water for 1-2 minutes, or until the protein bands are clearly visible against a faint background.[20]

  • The membrane can be imaged at this point to document the transfer efficiency.

  • To destain, wash the membrane with deionized water, TBS-T, or a 0.1M NaOH solution until the red stain is completely removed.[19][23] The membrane is now ready for the blocking step and subsequent immunodetection.

Visualizing Staining Processes

Understanding the workflows and mechanisms of staining is crucial for troubleshooting and optimizing experiments. The following diagrams, rendered in DOT language, illustrate key processes involving diazo dyes.

G cluster_synthesis Diazo Dye Synthesis A Primary Aromatic Amine B Diazonium Salt A->B Diazotization (NaNO2, H+) D Diazo Dye B->D Azo Coupling C Coupling Component C->D

Caption: Generalized workflow for the synthesis of diazo dyes.

G cluster_workflow Cell Viability Assay Workflow (Trypan Blue) cluster_cells Cell States cluster_results Observation prep Prepare Cell Suspension mix Mix Cells with Trypan Blue (1:1) prep->mix incubate Incubate 1-2 min mix->incubate load Load Hemocytometer incubate->load observe Microscopic Observation load->observe live Live Cell observe->live dead Dead Cell observe->dead unstained Unstained (Viable) live->unstained stained Blue (Non-viable) dead->stained

Caption: Experimental workflow for the Trypan Blue exclusion assay.

G cluster_mechanism Mechanism of Janus Green B Staining cluster_mito Mitochondrion cluster_cyto Cytoplasm jgb_entry Janus Green B (Cationic Dye) Enters Cell etc Electron Transport Chain (Cytochrome C Oxidase) jgb_entry->etc jgb_red Reduced JGB (Colorless Leuco Form) jgb_entry->jgb_red Reduced in Cytoplasm jgb_ox Oxidized JGB (Blue-Green) etc->jgb_ox Maintains Oxidized State

References

Sudan Red 7B: A Technical Guide for Marking Subterranean Termites in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Sudan Red 7B as a vital marking agent in the study of subterranean termites. Understanding termite foraging behavior, population dynamics, and colony territories is crucial for developing effective control strategies. This compound has been a significant tool in this field, allowing researchers to track termite movement and interactions within their cryptic subterranean environment. This document provides a comprehensive overview of the dye's efficacy, optimal usage protocols, and its effects on various termite species, supported by quantitative data and detailed experimental methodologies.

Overview of this compound as a Termite Marker

This compound, an oil-soluble dye, has been widely used in field and laboratory studies to mark subterranean termites.[1] Its primary advantage lies in its persistence within the termite's body, allowing for long-term tracking in mark-recapture studies.[2][3] A critical feature of this dye is that it is not significantly transferred between termites through trophallaxis (communal food exchange), ensuring that only individuals that have directly fed on the dyed material are marked.[1][4] This characteristic is essential for accurately estimating foraging populations and territories. However, the dye's effectiveness, toxicity, and retention period are highly dependent on the concentration, exposure duration, and the specific termite species being studied.[1]

Quantitative Data on this compound Efficacy and Toxicity

The following tables summarize key quantitative data from various studies on the use of this compound with different subterranean termite species. These tables are designed for easy comparison to aid in experimental design.

Effects of this compound on Reticulitermes flavipes (Eastern Subterranean Termite)
Dye Concentration (% wt/wt)Exposure Period (days)Mortality (%)Feeding DeterrenceDye RetentionReference
1%15SignificantYesAdequate for 15 days, still colored at 30 days[1]
2%15SignificantYesAdequate for 15 days[1]
4%3-5Not immediateSignificant-[1]
4%15SignificantSignificant-[1]
≤2%3-5Not significantMinimalAppropriate for studies around 15 days[1]
1%Force-fedNo significant mortality up to 8 weeks-10-50% lost dye within 2 weeks[2]
Effects of this compound on Coptotermes formosanus (Formosan Subterranean Termite)
Dye Concentration (% wt/wt)Exposure Period (days)Mortality (%)Dye RetentionReference
1%Force-fedNo significant mortality up to 8 weeksRetained visible dye for 6 weeks[2][5]
1.5%Force-fed-Retained for as long as 30 days[2]
2%3-9~10% (delayed)>90% retained at 1 month[3]
4%3~10% (delayed)>90% retained at 1 month[3]
2-10%-Higher mortality at higher concentrations and longer exposureAlmost 100% retention at 1 month for most treatments[3]
Effects of this compound on Heterotermes indicola
Dye Concentration (% wt/wt)Mortality (%)Dye RetentionReference
<0.25%Low toxicityDid not remain for more than 2 weeks
0.06%7.33% (maximum)93% retention for 9 days, then declined
0.25%6.67%100% retention for 9 days, then declined
0.50%10%-
Effects of this compound on Reticulitermes speratus

| Dye Concentration (% wt/wt) | Exposure Period (days) | Survival Rate (%) | Feed Consumption Reduction (vs. control) | Dye Retention | Reference | | :--- | :--- | :--- | :--- | :--- | | 0.5% | 3 | >90% | ~75-80% | - |[6] | | 1.0% | 3 | >90% | ~75-80% | - |[6] | | 2.0% | 3 | >90% | ~90% | - |[6] | | 0.5% | 5 | >90% | ~75-80% | - |[6] | | 1.0% | 5 | <90% | ~75-80% | Persisted for 7 days (at 2% concentration) |[6] | | 2.0% | 5 | <90% | ~90% | Persisted for 7 days |[6] |

Experimental Protocols

This section details the methodologies for key experiments involving the use of this compound to mark subterranean termites.

Preparation of Dye-Impregnated Feeding Matrix

A common method for exposing termites to this compound is through a dyed feeding matrix, typically filter paper or absorbent pads.

Materials:

  • This compound dye

  • Acetone (B3395972) (reagent grade)

  • Filter paper (e.g., Whatman No. 1) or absorbent pads

  • Petri dishes or other suitable containers

  • Fume hood

  • Analytical balance

Procedure:

  • Determine the desired concentration of this compound (e.g., 0.5%, 1.0%, 2.0% wt/wt).

  • In a fume hood, dissolve the calculated amount of this compound powder in a sufficient volume of acetone to completely saturate the filter paper or absorbent pad.

  • Evenly apply the dye solution to the feeding matrix.

  • Allow the acetone to evaporate completely, leaving the dye impregnated in the matrix.

  • Place the dried, dyed matrix into a petri dish.

  • Moisten the matrix with deionized water to make it palatable for the termites.[3]

Termite Exposure and Marking Procedure

This protocol outlines the steps for exposing termites to the prepared dyed matrix.

Materials:

  • Termites of the target species

  • Prepared petri dishes with dyed feeding matrix

  • Containers with moistened sand or similar substrate[3][6]

  • Incubator or controlled environment chamber (e.g., 25-29°C)[3]

Procedure:

  • Collect termites from a field colony or laboratory culture.

  • Introduce a known number of worker termites into the petri dish containing the moistened, dyed matrix.

  • Place the petri dishes in an incubator or a dark, controlled environment with appropriate temperature and humidity for the target species.

  • Allow the termites to feed on the dyed matrix for a predetermined exposure period (e.g., 3, 5, or 15 days).[1][6]

  • After the exposure period, termites that have consumed the dye will show a visible red coloration through their cuticle.[3]

Assessment of Dye Retention and Mortality

This protocol describes how to evaluate the longevity of the mark and any adverse effects of the dye.

Materials:

  • Marked termites from the exposure procedure

  • Control group of unmarked termites

  • Petri dishes with undyed, moistened filter paper

  • Stereomicroscope

Procedure:

  • After the exposure period, transfer the marked termites to a new petri dish containing a moistened, undyed food source.

  • Establish a control group of unmarked termites under the same conditions to account for natural mortality.[3]

  • At regular intervals (e.g., daily, weekly), inspect the termites under a stereomicroscope.

  • Record the number of termites that retain a visible mark.

  • Record the number of dead termites in both the marked and control groups to calculate mortality rates. Abbott's formula can be used to correct for natural mortality.[3]

Quantitative Measurement of Ingested Dye (Spectrophotometry)

For more precise studies, the amount of this compound ingested by termites can be quantified.

Materials:

  • Marked termites

  • Acetone

  • Tissue grinder/homogenizer

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Select a known number of marked termites and record their total wet weight.

  • Homogenize the termites in a specific volume of acetone using a tissue grinder.

  • Centrifuge the homogenate at high speed (e.g., 15,000 rpm for 15 minutes) to pellet the tissue debris.[4]

  • Transfer the supernatant, which contains the dissolved dye, to a cuvette.

  • Measure the absorbance of the supernatant at a wavelength of 450 nm using a spectrophotometer.[4]

  • The absorbance can be correlated with the amount of dye ingested.[4]

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate important workflows and concepts related to the use of this compound in termite research.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Termite Collection C Expose Termites to Dyed Matrix A->C B Prepare Dyed Feeding Matrix B->C D Incubation (Controlled Environment) C->D Exposure Period E Observe for Visible Marking D->E F Transfer to Undyed Matrix E->F G Monitor Dye Retention and Mortality F->G Observation Period H Data Analysis G->H

Caption: General workflow for a subterranean termite marking experiment using this compound.

Trophallaxis_Concept cluster_result Result with this compound Marked Marked Termite (Fed on Dyed Bait) Unmarked1 Unmarked Termite Marked->Unmarked1 Trophallaxis Unmarked2 Unmarked Termite Marked->Unmarked2 Trophallaxis Unmarked3 Unmarked Termite Marked->Unmarked3 Trophallaxis Result Unmarked termites do NOT become visibly colored. Dye transfer is NOT significant. Concentration_Effects cluster_low Low Concentration / Short Exposure cluster_high High Concentration / Long Exposure Concentration This compound Concentration & Exposure Time Low_Mortality Low Mortality Concentration->Low_Mortality Good_Retention Adequate Retention (for short-term studies) Concentration->Good_Retention Minimal_Deterrence Minimal Feeding Deterrence Concentration->Minimal_Deterrence High_Mortality Increased Mortality Concentration->High_Mortality Long_Retention Longer Retention Concentration->Long_Retention High_Deterrence Significant Feeding Deterrence Concentration->High_Deterrence

References

An In-depth Technical Guide to Solvent Red 19: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Red 19, also known by its Colour Index name C.I. 26050 and common synonyms such as Sudan Red 7B and Fat Red 7B, is a synthetic diazo dye with the chemical formula C₂₄H₂₁N₅.[1][2] This lipophilic dye is characterized by its brilliant red color and solubility in a wide range of organic solvents, while being insoluble in water.[1][2] These properties make it a versatile colorant in various industrial and scientific applications. This technical guide provides a comprehensive review of the core applications of Solvent Red 19, detailing its physicochemical properties, experimental protocols for its use and analysis, and a summary of its performance characteristics.

Physicochemical Properties

Solvent Red 19 is a dark red powder with a molecular weight of 379.46 g/mol .[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number6368-72-5[1]
C.I. NameC.I. 26050[2]
Molecular FormulaC₂₄H₂₁N₅[1]
Molecular Weight379.46 g/mol [1]
AppearanceRed powder[3]
Melting Point130°C (decomposes)[3]
λmax527 ± 2 nm[4]
SolubilityInsoluble in water. Soluble in acetone, butyl acetate, chloroform, DMSO, and methanol. Slightly soluble in ethanol.[1][3]
Specific Gravity @ 20°C0.98-1.02 g/ml[4]
Flash Point>62°C[4]

Core Applications

The primary applications of Solvent Red 19 stem from its ability to impart a stable and vibrant red color to non-polar materials. Its uses can be broadly categorized into industrial coloring and scientific applications.

Industrial Coloring

Solvent Red 19 is extensively used as a colorant in the plastics and coatings industries. It is suitable for coloring a variety of polymers, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and rigid polyvinyl chloride (RPVC).[5] It is also utilized in the formulation of printing inks, paints, waxes, candles, and for coloring lubricants and fuels.[1]

Performance in Plastics:

The performance of Solvent Red 19 in plastics is characterized by its heat stability, lightfastness, and migration resistance.

PropertyRating/ValueTest Standard (Example)
Heat StabilityUp to 300°C in some plastics-
Lightfastness (Blue Wool Scale)5-7ISO 105-B02
Migration ResistanceGood-

Note: Specific performance can vary depending on the polymer matrix and processing conditions.

Scientific Applications

In scientific research, Solvent Red 19 is primarily used as a biological stain for the visualization of lipids and as a component in analytical methods.

Biological Staining:

As a lysochrome, Solvent Red 19 is effective in staining neutral lipids, triglycerides, and suberin lamellae in plant and animal tissues.[6] Its strong affinity for fats makes it a valuable tool in histology and cytology for identifying lipid-rich structures.

Analytical Chemistry:

Solvent Red 19 is employed as a fiscal marker in fuels, such as diesel, to indicate tax status and prevent adulteration.[7] Its distinct color and spectroscopic properties allow for its detection and quantification using analytical techniques like High-Performance Liquid Chromatography (HPLC).[7]

Experimental Protocols

Synthesis of Solvent Red 19

The synthesis of Solvent Red 19 is a classic example of a diazo coupling reaction. The process involves two main stages: diazotization of an aromatic amine followed by coupling with an activated aromatic compound.

Manufacturing Process Overview:

The general manufacturing process involves the diazotization of 4-(phenyldiazenyl)benzenamine and subsequent coupling with N-ethylnaphthalen-2-amine.[2] A simplified laboratory-scale protocol is as follows:

  • Diazotization: 4-(phenyldiazenyl)benzenamine is dissolved in an acidic medium (e.g., hydrochloric acid and water) and cooled to 0-5°C. A solution of sodium nitrite (B80452) is then added slowly to form the diazonium salt.

  • Coupling: A solution of N-ethylnaphthalen-2-amine is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the N-ethylnaphthalen-2-amine solution while maintaining a low temperature and alkaline pH to facilitate the coupling reaction.

  • Isolation and Purification: The resulting precipitate of Solvent Red 19 is collected by filtration, washed with water to remove salts and impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis_of_Solvent_Red_19 cluster_diazotization Diazotization cluster_coupling Coupling A 4-(phenyldiazenyl)benzenamine D Diazonium Salt A->D Reacts with B HCl, H₂O, 0-5°C B->D In presence of C NaNO₂ C->D With addition of G Solvent Red 19 D->G to form E N-ethylnaphthalen-2-amine E->G Couples with F Alkaline solution F->G In

Caption: Synthesis of Solvent Red 19 via diazotization and coupling.

Biological Staining of Lipids in Plant Tissue

This protocol is adapted from Brundrett et al. (1991) for staining lipids in plant material.[6]

Reagents:

Staining Solution Preparation (0.1% w/v):

  • Dissolve 50 mg of Solvent Red 19 in 25 mL of PEG-300.

  • Incubate the mixture for 1 hour at 90°C and then allow it to cool.

  • Add an equal volume of 90% glycerol to the cooled solution.

  • Store the staining solution at room temperature.

Staining Procedure:

  • Immerse the plant tissues in the staining solution for 1 hour to overnight.

  • Rinse the stained tissues several times with water to remove excess stain.

  • Mount the tissues on a slide and observe under a microscope.

Lipid_Staining_Protocol cluster_solution_prep Staining Solution Preparation cluster_staining_procedure Staining Procedure A Dissolve 50mg Solvent Red 19 in 25mL PEG-300 B Incubate at 90°C for 1 hour A->B C Cool to room temperature B->C D Add equal volume of 90% glycerol C->D E Immerse plant tissue in staining solution (1hr - overnight) D->E Use for F Rinse with water E->F G Microscopic observation F->G

Caption: Workflow for lipid staining in plant tissue using Solvent Red 19.

HPLC Analysis of Solvent Red 19 in Diesel Fuel

This protocol provides a general method for the determination of Solvent Red 19 in diesel fuel using HPLC.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector.

  • Column: Agilent Zorbax Rx-SIL (250 x 4.60 mm, 5 µm particle size) or equivalent silica (B1680970) column.

  • Mobile Phase: A mixture of hexane, toluene, and ethyl acetate. The exact ratio should be optimized for best separation.

  • Detection Wavelength: In the visible range, corresponding to the λmax of Solvent Red 19 (approximately 527 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a standard stock solution of Solvent Red 19 in a suitable solvent (e.g., toluene).

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • For diesel samples, filter through a 0.45 µm filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared diesel sample.

  • Quantify the amount of Solvent Red 19 in the sample by comparing its peak area to the calibration curve.

HPLC_Analysis_Workflow A Prepare Calibration Standards and Diesel Sample C Inject Standards and Generate Calibration Curve A->C D Inject Diesel Sample A->D B Equilibrate HPLC System B->C B->D F Quantify Solvent Red 19 C->F E Data Acquisition D->E E->F

Caption: Workflow for HPLC analysis of Solvent Red 19 in diesel fuel.

Stability and Toxicology

Solvent Red 19 is considered to be relatively stable under normal conditions of use. However, studies have shown that it can degrade when exposed to UV-A irradiation and elevated temperatures, leading to a fading of its color.[7] This is an important consideration for applications where long-term color stability under light exposure is critical.

Toxicological data for Solvent Red 19 is limited. As with any chemical, appropriate safety precautions should be taken during handling, including the use of personal protective equipment to avoid skin and eye contact, and inhalation of dust.

Conclusion

Solvent Red 19 is a commercially significant solvent dye with a broad range of applications, primarily in the coloring of plastics, inks, and fuels. Its utility also extends to scientific research as a lipid stain. A thorough understanding of its physicochemical properties, performance characteristics, and appropriate handling and analytical methods is crucial for its effective and safe use. The experimental protocols provided in this guide offer a starting point for researchers and industry professionals working with this versatile red dye. Further research into its long-term stability in various matrices and a more comprehensive toxicological profile would be beneficial for expanding its applications and ensuring its safe handling.

References

Methodological & Application

Application Notes and Protocols for Sudan Red 7B Staining of Lipids in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Red 7B, also known as Fat Red 7B, is a lipophilic azo dye widely used for the histochemical localization of neutral lipids, such as triacylglycerols, in plant tissues.[1] Its application is crucial for studying lipid distribution in various plant cells, including those involved in storage (e.g., seeds and fruits), as well as in structural components like suberin and cutin.[2][3] This document provides a detailed protocol for the application of this compound, with a focus on a highly efficient method that utilizes a polyethylene (B3416737) glycol-glycerol solvent system to prevent dye precipitation and ensure high-quality staining of fresh plant material.[2][4]

The principle of Sudan staining lies in the dye's greater solubility in the lipids being stained than in the solvent it is dissolved in. This partition coefficient results in the selective accumulation of the dye in lipid-rich structures, rendering them a distinct red color. The use of a polyethylene glycol (PEG) and glycerol (B35011) solvent system is particularly advantageous as it is water-miscible, allowing for the direct staining of fresh or hydrated tissues while minimizing the formation of dye precipitates that can obscure microscopic observation.[2]

Data Presentation

ParameterRecommended Value/RangeNotes
Stain This compound (C.I. 26050)Also known as Fat Red 7B.[1]
Staining Solution Concentration 0.1% (w/v)A 0.2 g/L final solution has also been reported for suberin staining.
Solvent System 50% (v/v) Polyethylene Glycol (PEG 300 or 400) and 50% (v/v) 90% aqueous GlycerolThis system prevents precipitation of the dye.[2][3]
Incubation Temperature Room temperature to 90°C for solution preparation; Room temperature for stainingHeating is required to dissolve the dye in PEG.[1]
Incubation Time 1 hour to overnightA 5-hour incubation period has been used for Arabidopsis seedlings.[1]
Tissue State Fresh, unfixed sectionsThis method is optimized for fresh tissues to avoid lipid extraction by fixatives.[2]

Experimental Protocols

Materials and Reagents
  • This compound (Fat Red 7B) powder

  • Polyethylene Glycol (PEG), average molecular weight 300 or 400

  • Glycerol

  • Distilled water

  • Microscope slides and coverslips

  • Pipettes

  • Beakers and graduated cylinders

  • Heating plate or water bath

  • Filter paper

  • Plant tissue of interest (e.g., roots, stems, leaves, seeds)

  • Sectioning tools (e.g., razor blade, microtome)

  • Mounting medium (e.g., glycerol, aqueous mounting media)

Preparation of Staining Solution (0.1% w/v this compound in PEG-Glycerol)
  • Dissolve this compound in PEG:

    • Weigh 100 mg of this compound powder and place it in a beaker.

    • Add 50 mL of polyethylene glycol (PEG 300 or 400).

    • Heat the mixture to 90°C for 1 hour, stirring occasionally, until the dye is completely dissolved.[1]

    • Allow the solution to cool to room temperature.

  • Prepare 90% Aqueous Glycerol:

    • In a separate container, mix 90 mL of glycerol with 10 mL of distilled water.

  • Combine Solutions:

    • Add an equal volume (50 mL) of the 90% aqueous glycerol to the cooled this compound-PEG solution.

    • Mix thoroughly. The final volume will be 100 mL.

    • The solution is stable and can be stored at room temperature.[1]

Staining Protocol for Fresh Plant Tissue
  • Tissue Preparation:

    • For optimal results, use fresh, unfixed plant material. Chemical fixation can extract lipids.[2]

    • Cut thin sections of the plant tissue by hand with a razor blade or using a microtome. The thickness will depend on the tissue type but should be thin enough for light to pass through.

  • Staining:

    • Place the tissue sections on a microscope slide.

    • Apply a few drops of the 0.1% this compound staining solution to completely cover the sections.

    • Incubate at room temperature for 1 hour to overnight.[1] The optimal time may vary depending on the tissue and the lipid content.

  • Washing:

    • After incubation, carefully remove the staining solution using a pipette.

    • Rinse the sections several times with water to remove excess stain.[1]

  • Mounting:

    • Mount the stained sections in a drop of a suitable mounting medium. For temporary observation, glycerol is a good option.

    • For permanent slides, avoid using mounting media that contain xylene or toluene, as these solvents will dissolve the stain from the lipids.[1] Aqueous mounting media are recommended.

    • Gently place a coverslip over the sections, avoiding air bubbles.

  • Microscopic Observation:

    • Observe the stained sections under a light microscope. Lipid-rich structures will appear red.

Troubleshooting

IssuePossible CauseSolution
Precipitate on the slide Use of a solvent system where the dye is not fully soluble, or introduction of water into an alcohol-based stain.Use the recommended polyethylene glycol-glycerol solvent system which is stable in the presence of water from fresh tissues.[2]
Weak or no staining Insufficient incubation time, low lipid content in the tissue, or lipid extraction during tissue preparation.Increase the incubation time. Ensure the use of fresh, unfixed tissue. Confirm the presence of lipids with an alternative method if necessary.
Stain leaches out during mounting Use of an incompatible mounting medium.Avoid resinous mounting media containing organic solvents like xylene or toluene. Use aqueous mounting media or glycerol for mounting.[1]
Uneven staining Tissue sections are too thick, or the staining solution did not fully cover the specimen.Cut thinner sections. Ensure the entire tissue section is immersed in the staining solution during incubation.

Visualization of the Experimental Workflow

Sudan_Red_7B_Staining_Workflow cluster_prep Solution Preparation cluster_staining Staining Protocol prep1 Dissolve this compound in PEG (90°C, 1hr) prep3 Mix PEG-Dye and Glycerol Solutions prep1->prep3 prep2 Prepare 90% Aqueous Glycerol prep2->prep3 stain2 Incubate in Staining Solution (1hr - overnight) prep3->stain2 stain1 Prepare Fresh Tissue Sections stain1->stain2 stain3 Wash with Water stain2->stain3 stain4 Mount in Aqueous Medium stain3->stain4 stain5 Microscopic Observation stain4->stain5

Caption: Workflow for this compound staining of lipids in plant cells.

References

Application Notes: Preparation and Use of 0.1% Sudan Red 7B Staining Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sudan Red 7B, also known as Solvent Red 19 or Fat Red 7B, is a lipophilic diazo dye widely used in research for the histological visualization of neutral lipids, triglycerides, and oil bodies.[1][2][3][4] Its strong affinity for fats and insolubility in water make it an effective stain for identifying and localizing lipid-rich structures within plant and animal tissues.[1][2] This document provides a detailed protocol for the preparation of a stable 0.1% (w/v) this compound staining solution and its application in biological staining procedures.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in the laboratory. Key quantitative data are summarized below.

PropertyValueReferences
Molecular Formula C₂₄H₂₁N₅[2][5][6]
Molecular Weight ~379.5 g/mol [3][5][6][7]
CAS Number 6368-72-5[2][6][7]
Appearance Dark red to purple powder[8]
Solubility (at 10mg/mL) Acetone[9]
Solubility (in DMSO) 5.83 mg/mL (requires heating/sonication)[6]
General Solubility Soluble in oils and organic solvents; insoluble in water[1][8]

Experimental Protocols

Materials and Reagents
  • This compound (Fat Red 7B) powder (CAS: 6368-72-5)

  • Polyethylene Glycol 300 (PEG-300)

  • Glycerol (B35011)

  • Distilled or deionized water

  • 50 mL conical tubes or glass bottles

  • Heating block or water bath capable of reaching 90°C

  • Magnetic stirrer and stir bar (optional)

  • Weighing scale and weigh paper/boats

Preparation of 90% (v/v) Glycerol
  • Measure 90 mL of pure glycerol.

  • Add 10 mL of distilled water.

  • Mix thoroughly until a homogenous solution is achieved.

Preparation of 0.1% (w/v) this compound Staining Solution

This protocol is adapted from the method described by Brundrett, M. C., et al. (1991), which provides a stable staining solution that minimizes dye precipitation.[3][10][11]

  • Weighing the Dye : Accurately weigh 50 mg of this compound powder.

  • Dissolving in PEG-300 : Add the 50 mg of this compound powder to 25 mL of PEG-300 in a heat-resistant glass container.[3]

  • Heating and Incubation : Place the container in a water bath or on a heating block set to 90°C. Incubate for 1 hour, mixing periodically until the dye is completely dissolved.[3] The solution should appear as a clear, dark red liquid.

  • Cooling : Remove the solution from the heat source and allow it to cool down to room temperature.[3]

  • Adding Glycerol : Add an equal volume (25 mL) of the prepared 90% glycerol to the cooled dye-PEG solution.[3]

  • Final Mixing : Mix thoroughly until the solution is homogenous.

  • Storage : Store the final 0.1% this compound staining solution in a tightly sealed container at room temperature.[3] For long-term storage of stock solutions in other solvents like DMSO, storage at -80°C (for 6 months) or -20°C (for 1 month) while protected from light is recommended.[6]

Workflow for Preparing 0.1% this compound Solution

G cluster_prep Preparation Workflow weigh 1. Weigh 50 mg This compound Powder dissolve 2. Add to 25 mL PEG-300 weigh->dissolve heat 3. Heat at 90°C for 1 hour dissolve->heat cool 4. Cool to Room Temperature heat->cool add_glycerol 5. Add 25 mL of 90% Glycerol cool->add_glycerol mix 6. Mix Thoroughly add_glycerol->mix store 7. Store Final Solution at Room Temperature mix->store

Caption: Workflow for preparing the this compound staining solution.

Application Protocol: Staining Lipids in Plant Tissue

This protocol provides a general guideline for staining lipids in fresh plant tissues.

  • Sample Preparation : Prepare fresh sections of the plant tissue (e.g., roots, stems, or seedlings).

  • Staining : Completely immerse the tissue sections in the 0.1% this compound staining solution. The incubation time can vary from 1 hour to overnight, depending on the tissue type and thickness.[3]

  • Rinsing : After incubation, carefully remove the samples from the staining solution. Rinse the tissues several times with water to remove excess stain.[3]

  • Destaining (for photosynthetic tissue) : If working with green tissues like leaves or seedlings, chlorophyll (B73375) can be removed to improve visualization. This is achieved by washing the samples multiple times with 70% (v/v) ethanol (B145695) until the green color is no longer visible.[12]

  • Mounting and Visualization : Mount the stained tissue on a microscope slide in a drop of glycerol or appropriate mounting medium. Observe under a light microscope. Lipid-rich structures will appear stained in red or reddish-orange.

Logical Flow for Plant Tissue Staining

G cluster_staining Staining Protocol Logic prep_sample Prepare Fresh Tissue Section stain Immerse in Staining Solution (1 hr - Overnight) prep_sample->stain rinse Rinse with Water stain->rinse destain_check Photosynthetic Tissue? rinse->destain_check destain Wash with 70% Ethanol destain_check->destain Yes mount Mount on Slide destain_check->mount No destain->mount visualize Visualize under Microscope mount->visualize

Caption: Logical workflow for staining plant tissues with this compound.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and solutions.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and disposal information.

  • The prepared staining solution is for research use only and not intended for diagnostic or therapeutic applications.[2]

References

Application Notes and Protocols for Staining Suberin Lamellae with Sudan Red 7B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the histochemical localization of suberin lamellae in plant tissues using Sudan Red 7B, a lipophilic dye that produces intense red staining of suberized cell walls.[1] This method is particularly useful for examining the anatomical distribution of suberin, a complex biopolymer that forms apoplastic barriers in various plant tissues, including roots and periderm.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and use of this compound staining solution, derived from established protocols.

ParameterValueReference
Stain Concentration 0.1% (w/v) or 0.2 g L⁻¹[2][3]
Solvent System Polyethylene (B3416737) glycol (PEG 400) and 90% aqueous glycerol (B35011) (1:1 v/v)[4][5]
Staining Incubation Time 1 hour to overnight[6]
Staining Temperature Room temperature[7]
Washing Step Several rinses with water[6]

Experimental Protocol: Staining Suberin Lamellae with this compound

This protocol is adapted from the methods described by Brundrett et al. (1991).

1. Materials and Reagents:

  • This compound (also known as Fat Red 7B)[6][8]

  • Polyethylene glycol (PEG), average molecular weight 400

  • Glycerol

  • Distilled water

  • Plant tissue for sectioning (e.g., roots, potato tubers)

  • Microtome or razor blades for sectioning

  • Microscope slides and coverslips

  • Microscope with bright-field or Nomarski interference contrast optics[2]

2. Preparation of Staining Solution:

  • Prepare a 90% (v/v) glycerol solution by mixing 90 ml of glycerol with 10 ml of distilled water.

  • To prepare the this compound staining solution, dissolve 0.1 g of this compound powder in 50 ml of polyethylene glycol (PEG 400).[6]

  • Heat the mixture at 90°C for 1 hour to ensure the dye is fully dissolved.[6]

  • After cooling to room temperature, add an equal volume (50 ml) of the 90% glycerol solution.[6]

  • Mix thoroughly. The final staining solution will be 0.1% (w/v) this compound in a 1:1 (v/v) mixture of PEG 400 and 90% glycerol.

  • Store the staining solution at room temperature.[6]

3. Tissue Sectioning:

  • Fresh plant material should be sectioned to a thickness that allows for clear microscopic observation, typically 30-50 µm.

  • A vibratome, microtome, or sharp razor blade can be used for sectioning. For delicate tissues, embedding in a medium like agarose (B213101) may be necessary prior to sectioning.

4. Staining Procedure:

  • Place the tissue sections in the this compound staining solution.

  • Incubate for 1 hour to overnight at room temperature.[6] The optimal staining time may vary depending on the plant species and tissue type.

  • Following incubation, carefully remove the sections from the staining solution.

  • Rinse the sections several times with distilled water to remove excess stain.[6]

5. Mounting and Microscopy:

  • Mount the stained sections on a microscope slide in a drop of glycerol or water.

  • Place a coverslip over the sections.

  • Observe the sections under a bright-field or Nomarski interference contrast microscope. Suberin lamellae will appear as intensely stained red structures within the cell walls.[2][1]

Experimental Workflow Diagram

Staining_Protocol cluster_prep Solution Preparation cluster_staining Staining Procedure cluster_analysis Analysis prep_glycerol Prepare 90% Glycerol mix Mix with equal volume of 90% Glycerol prep_stain Dissolve this compound in PEG 400 (0.1% w/v) heat Heat at 90°C for 1 hr prep_stain->heat cool Cool to Room Temp heat->cool cool->mix stain Incubate in Staining Solution (1 hr - overnight) mix->stain Staining Solution section Prepare Tissue Sections (30-50 µm) section->stain rinse Rinse with Distilled Water stain->rinse mount Mount on Slide rinse->mount observe Microscopic Observation mount->observe

References

Application Notes and Protocols for Histochemical Staining of Oil Bodies with Sudan Red 7B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Red 7B, also known as Fat Red 7B, is a lipophilic diazo dye used for the histochemical detection of neutral lipids, such as triacylglycerols, in biological samples.[1] As a lysochrome, its staining mechanism is based on its higher solubility in lipids than in the solvent from which it is applied.[2] This property allows for the specific visualization of lipid-rich structures, such as oil bodies (lipid droplets), within cells and tissues. This compound is a non-fluorescent, red dye that provides strong and stable staining, making it a valuable tool in metabolic research, drug discovery, and diagnostics.[3]

Principle of Staining

The staining of lipids with this compound is a physical process governed by the principle of "preferential solubility."[4] The dye is dissolved in a solvent in which it is only moderately soluble. When the tissue section containing lipids is immersed in this solution, the dye molecules partition from the solvent into the lipid droplets, where they are more soluble. This results in the accumulation of the red dye in the oil bodies, rendering them visible under a light microscope. The choice of solvent is critical to ensure that it does not dissolve the lipids being stained while allowing for effective dye delivery.[2][4]

Data Presentation

While specific quantitative data for this compound staining intensity across different lipid types is not extensively available in the literature, the following table provides a comparative overview of common lysochrome dyes used for lipid staining.

DyeC.I. NumberColorTypical Solvent(s)Key Features
This compound 26050RedPolyethylene (B3416737) glycol-glycerol, Acetone (B3395972), EthanolProvides stable, high-contrast staining; less prone to precipitation than some other Sudan dyes.[5]
Oil Red O 26125Deep RedIsopropanol (B130326), Propylene glycolWidely used for demonstrating triglycerides; gives a more intense red color than Sudan III and IV.[6]
Sudan III 26100Orange-Red70% EthanolOne of the earlier lysochromes; less intense color than Oil Red O.[7]
Sudan IV 26105Reddish-BrownPropylene glycol, Isopropanol, EthanolSimilar to Sudan III but with a slightly deeper color.[2]
Sudan Black B 20470Blue-Black70% Ethanol, Propylene glycolStains a broader range of lipids, including phospholipids; can also have some ionic staining properties.[4][8]

Experimental Protocols

Protocol 1: Staining of Oil Bodies in Plant Tissues

This protocol is adapted from the method described by Brundrett, M. C., Kendrick, B. and Peterson, C. A. (1991).[3][5] It is particularly effective for fresh plant sections and minimizes dye precipitation.

Materials:

  • This compound (Fat Red 7B)

  • Polyethylene glycol (PEG) 300 or 400

  • Glycerol (B35011)

  • Distilled water

  • Microscope slides and coverslips

  • Plant tissue (e.g., seedlings, sections of storage organs)

Reagent Preparation: 0.1% (w/v) this compound Staining Solution

  • Dissolve 50 mg of this compound in 25 mL of PEG-300.[9]

  • Incubate the mixture for 1 hour at 90°C to ensure complete dissolution.[9]

  • Allow the solution to cool to room temperature.[9]

  • Add an equal volume (25 mL) of 90% glycerol (90 mL glycerol mixed with 10 mL distilled water).[9]

  • Mix thoroughly. The final staining solution can be stored at room temperature.[9]

Staining Procedure:

  • Prepare fresh, thin sections of the plant tissue.

  • Immerse the tissue sections in the this compound staining solution.

  • Incubate for 1 hour to overnight at room temperature. The optimal time may vary depending on the tissue type and thickness.[9]

  • After incubation, remove the sections from the staining solution and rinse them several times with distilled water to remove excess stain.[9]

  • Mount the stained sections on a microscope slide in a drop of water or glycerol.

  • Place a coverslip over the section and observe under a light microscope.

Expected Results:

Oil bodies and other neutral lipid-containing structures will be stained a distinct red color.

Protocol 2: Staining of Lipid Droplets in Animal Cells and Tissues (Adapted from Lysochrome Staining Protocols)

This is a generalized protocol for staining lipids in animal cells (e.g., hepatocytes, adipocytes) and frozen tissue sections. It is adapted from standard histological procedures for lysochrome dyes like Oil Red O and Sudan III.[10][11]

Materials:

  • This compound

  • Acetone or Isopropanol

  • Formalin (10% neutral buffered) for fixation

  • Phosphate-buffered saline (PBS)

  • Hematoxylin (B73222) (for counterstaining, optional)

  • Aqueous mounting medium (e.g., glycerin jelly)

  • Microscope slides and coverslips

  • Cultured cells or frozen tissue sections

Reagent Preparation: Saturated this compound Staining Solution

  • Prepare a stock solution by dissolving this compound in 100% acetone or isopropanol to create a saturated solution (approximately 10 mg/mL in acetone).

  • For the working solution, dilute the stock solution with distilled water. A common dilution is 6 parts stock solution to 4 parts distilled water.

  • Allow the working solution to stand for 10-15 minutes and then filter it through a 0.2 µm filter to remove any precipitate.

Staining Procedure for Cultured Cells:

  • Grow cells on coverslips or in culture plates.

  • Wash the cells with PBS.

  • Fix the cells with 10% neutral buffered formalin for 15-30 minutes at room temperature.

  • Wash the fixed cells with distilled water.

  • (Optional) Dehydrate the cells briefly in 60% isopropanol for 5 minutes.

  • Completely air dry the cells.

  • Add the filtered this compound working solution to cover the cells and incubate for 10-20 minutes at room temperature.

  • Remove the staining solution and wash the cells thoroughly with distilled water.

  • (Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.

  • Wash with distilled water.

  • Mount the coverslips on slides using an aqueous mounting medium.

Staining Procedure for Frozen Tissue Sections:

  • Cut frozen tissue sections (5-10 µm thick) using a cryostat and mount them on slides.

  • Air dry the sections.

  • Fix the sections in 10% neutral buffered formalin for 10 minutes.

  • Rinse the slides in distilled water.

  • Briefly rinse in 60% isopropanol.

  • Immerse the slides in the filtered this compound working solution for 15-20 minutes.

  • Briefly differentiate in 60% isopropanol to remove excess stain.

  • Wash thoroughly with distilled water.

  • (Optional) Counterstain with hematoxylin.

  • Wash with distilled water.

  • Mount with an aqueous mounting medium.

Expected Results:

Lipid droplets within the cells or tissue will be stained red. If counterstained, the nuclei will appear blue.

Troubleshooting

IssuePossible CauseSolution
No or Weak Staining - Insufficient staining time.- Dye concentration is too low.- Lipids were lost during processing (e.g., use of alcohol or xylene).- Increase the incubation time with the staining solution.- Prepare a fresh, saturated staining solution.- Ensure that only aqueous solutions are used after staining. Avoid alcohol and xylene.[4]
Dye Precipitate on Tissue - Staining solution was not filtered.- Evaporation of the solvent during staining.- Always filter the working staining solution before use.- Keep the staining dish covered during incubation.
Non-specific Background Staining - Inadequate rinsing after staining.- Staining time is too long.- Ensure thorough rinsing with distilled water after staining.- Optimize the staining time; shorter times may be sufficient.
Wrinkled or Detached Sections - Harsh washing steps.- Handle the slides gently during washing steps.

Quantitative Analysis

Quantification of lipid content from this compound stained samples can be achieved through two primary methods:

  • Elution and Spectrophotometry:

    • After staining, the dye is eluted from the cells or tissue using a solvent in which it is highly soluble (e.g., 100% isopropanol or acetone).

    • The absorbance of the eluate is then measured using a spectrophotometer at the maximum absorption wavelength of this compound (approximately 525 nm).

    • The absorbance value is proportional to the amount of lipid in the sample.

  • Image Analysis:

    • Digital images of the stained sections are captured using a light microscope.

    • Image analysis software (e.g., ImageJ, CellProfiler) can be used to segment the red-stained areas corresponding to lipid droplets.

    • Parameters such as the number, size, and total area of lipid droplets can be quantified.

Visualizations

G Experimental Workflow for this compound Staining of Oil Bodies cluster_prep Sample Preparation cluster_staining Staining Tissue_Sectioning Tissue Sectioning (Fresh or Frozen) Fixation Fixation (e.g., 10% Formalin) Tissue_Sectioning->Fixation Cell_Culture Cell Culture on Coverslips Cell_Culture->Fixation Washing_1 Washing (Distilled Water/PBS) Fixation->Washing_1 Staining_Solution This compound Staining Solution Washing_1->Staining_Solution Incubation Incubation Staining_Solution->Incubation Washing_2 Washing (Distilled Water) Incubation->Washing_2 Counterstaining Counterstaining (Optional) (e.g., Hematoxylin) Washing_2->Counterstaining Mounting Mounting (Aqueous Medium) Washing_2->Mounting No Counterstain Counterstaining->Mounting Microscopy Microscopy & Imaging Mounting->Microscopy

Caption: A flowchart illustrating the general experimental workflow for this compound staining.

G Principle of Lysochrome Staining Staining_Solution This compound in Solvent (Low Solubility) Lipid_Droplet Lipid Droplet in Tissue (High Solubility for Dye) Staining_Solution->Lipid_Droplet Partitioning of Dye Stained_Droplet Stained Lipid Droplet (Red) Lipid_Droplet->Stained_Droplet Dye Accumulation

Caption: The principle of preferential solubility for lysochrome staining.

References

Application Notes and Protocols for Lipid Staining in Arabidopsis Seedlings using Sudan Red 7B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabidopsis thaliana serves as a paramount model organism in plant biology, offering profound insights into fundamental physiological and developmental processes, including lipid metabolism. The storage and mobilization of lipids, primarily in the form of triacylglycerols (TAGs) within lipid droplets, are critical for energy provision during germination and seedling establishment. Sudan Red 7B, a lipophilic diazo dye, is an effective reagent for the visualization and qualitative assessment of neutral lipids in plant tissues. These application notes provide detailed protocols for the use of this compound in staining lipids in Arabidopsis seedlings, methods for quantitative analysis, and an overview of the key metabolic pathways involved in lipid biosynthesis.

Data Presentation: Quantitative Analysis of Lipid Droplets

While this compound is predominantly used for qualitative visualization, its application can be extended to quantitative analyses through image processing software like ImageJ. Below are examples of quantitative data that can be obtained from stained seedlings, comparing wild-type (WT) and mutant lines to elucidate the genetic control of lipid storage.

Table 1: Comparison of Lipid Droplet Parameters in Wild-Type and pald Mutant Pollen.

GenotypeNumber of Lipid Droplets per Pollen GrainAverage Lipid Droplet Diameter (μm)
Wild-Type25.30.45
pald-115.10.32
pald-216.50.34
pald-1 (rescued)24.80.43

Data adapted from a study on the PALD gene, critical for lipid droplet accumulation and pollen longevity. Although not specified to be this compound, this represents the type of quantitative data obtainable from lipid staining.

Table 2: Seed Oil Content and Lipid Droplet Size in Wild-Type and ldps Mutant Arabidopsis.

GenotypeSeed Oil Content (% of dry weight)Average Lipid Droplet Size in Seedlings (relative units)
Wild-Type (WT)1001.00
ldps-1850.65
ldps-2880.70
LDPS Overexpression1151.45

This table is a representative summary based on findings related to the LIPID DROPLET PROTEIN OF SEEDS (LDPS), demonstrating the impact of a specific gene on lipid storage.[1][2][3]

Experimental Protocols

Protocol 1: this compound Staining of Whole Arabidopsis Seedlings

This protocol is adapted from established methods for staining neutral lipids in plant tissues.[4]

Materials:

  • This compound (Fat Red 7B)

  • Polyethylene glycol (PEG-300 or PEG-400)

  • Glycerol (B35011)

  • Microscope slides and coverslips

  • Forceps

  • Distilled water

  • Arabidopsis thaliana seedlings (e.g., 5-7 days old)

Staining Solution Preparation (0.1% w/v this compound):

  • Dissolve 50 mg of this compound in 25 mL of PEG-300.

  • Incubate the solution at 90°C for 1 hour to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Add an equal volume (25 mL) of 90% glycerol and mix thoroughly.

  • Store the staining solution at room temperature in a tightly sealed container.

Staining Procedure:

  • Carefully collect Arabidopsis seedlings using forceps.

  • Immerse the seedlings in the this compound staining solution in a small petri dish or microfuge tube.

  • Incubate for 1 to 2 hours at room temperature. For denser tissues, staining time can be extended up to overnight.

  • Remove the seedlings from the staining solution and rinse them several times with distilled water to remove excess stain.

  • Mount the stained seedlings on a microscope slide with a drop of 50% glycerol.

  • Place a coverslip over the seedlings and gently press to flatten the tissue for better visualization.

  • Observe the stained seedlings under a light microscope. Lipid droplets will appear as red- or orange-colored spherical structures.

Protocol 2: Quantitative Analysis of Lipid Droplets using ImageJ

This protocol outlines the steps for quantifying lipid droplet size and number from microscope images of this compound-stained seedlings.[5][6]

Image Acquisition:

  • Capture images of the stained seedlings using a microscope equipped with a digital camera.

  • Ensure consistent magnification, lighting, and exposure settings across all samples for accurate comparison.

  • Save images in a lossless format (e.g., TIFF).

Image Analysis with ImageJ/Fiji:

  • Open Image: Launch ImageJ and open the image file of the stained seedling.

  • Set Scale: If the image does not have a scale bar, set the scale by drawing a line over a known distance (e.g., the scale bar from the microscope) and going to Analyze > Set Scale.

  • Color Thresholding:

    • Convert the image to 8-bit (Image > Type > 8-bit).

    • Open the color thresholding tool (Image > Adjust > Color Threshold).

    • Adjust the hue, saturation, and brightness sliders to select the red-stained lipid droplets. The selected areas will be highlighted.

  • Convert to Binary: Once the lipid droplets are accurately selected, create a binary image by clicking Select and then Image > Make Binary.

  • Analyze Particles:

    • Go to Analyze > Analyze Particles.

    • Set the desired size range (in pixels or calibrated units) to exclude small artifacts.

    • Choose the circularity range (0.0 to 1.0, where 1.0 is a perfect circle) to ensure that only spherical lipid droplets are analyzed.

    • Select "Display results," "Clear results," and "Summarize" to obtain a table with the number of particles (lipid droplets), their individual areas, and a summary of the data.

  • Data Export: The results table can be copied and pasted into a spreadsheet program for further analysis and statistical comparisons.

Signaling Pathways and Workflows

Triacylglycerol (TAG) Biosynthesis Pathway

The synthesis of TAGs in Arabidopsis is a well-characterized process that primarily occurs in the endoplasmic reticulum (ER). It involves a series of enzymatic reactions known as the Kennedy pathway, along with contributions from other pathways.

TAG_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA PDH complex Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids_ACP Fatty Acids-ACP (16:0, 18:1) Malonyl_CoA->Fatty_Acids_ACP FAS Acyl_CoAs Acyl-CoAs Fatty_Acids_ACP->Acyl_CoAs Export & Acyl-CoA Synthetase Fatty_Acids_ACP->Acyl_CoAs LPA Lysophosphatidic Acid Acyl_CoAs->LPA GPAT Acyl_CoAs->LPA PA Phosphatidic Acid Acyl_CoAs->PA LPAT TAG Triacylglycerol Acyl_CoAs->TAG DGAT G3P Glycerol-3-P G3P->LPA GPAT G3P->LPA LPA->PA LPAT LPA->PA DAG Diacylglycerol PA->DAG PAP PA->DAG DAG->TAG DGAT DAG->TAG PC Phosphatidylcholine (PC) DAG->PC PDCT/CPT DAG->PC Lipid_Droplet Lipid_Droplet TAG->Lipid_Droplet Budding TAG->Lipid_Droplet PC->DAG PDCT/CPT PC->DAG

Caption: Overview of the Triacylglycerol (TAG) Biosynthesis Pathway in Arabidopsis.

Experimental Workflow for Lipid Staining and Analysis

This workflow outlines the logical steps from sample preparation to data interpretation for studying lipid content in Arabidopsis seedlings.

Staining_Workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation A Grow Arabidopsis Seedlings (e.g., Wild-Type vs. Mutant) B Collect Seedlings at Desired Developmental Stage A->B D Immerse Seedlings in Staining Solution B->D C Prepare this compound Staining Solution C->D E Rinse and Mount on Microscope Slide D->E F Image Acquisition using Light Microscopy E->F G Image Processing with ImageJ (Thresholding, Particle Analysis) F->G H Quantify Lipid Droplet Number, Size, and Area G->H I Statistical Analysis of Quantitative Data H->I J Compare Lipid Phenotypes between Genotypes I->J K Correlate with Gene Function and Metabolism J->K

References

Application Note: Ultrasensitive LC-MS/MS Method for the Detection of Sudan Red 7B in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sudan Red 7B in various food samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an industrial dye classified as a potential carcinogen and is illegally used to enhance the color of food products. The described protocol provides a reliable workflow for food safety laboratories to detect this illicit additive, ensuring consumer protection. The method involves a straightforward extraction procedure followed by analysis on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Introduction

Sudan dyes are a group of synthetic, fat-soluble azo dyes used for coloring plastics, oils, and waxes. Due to their potential carcinogenicity, they are not permitted for use as food additives.[1][2] this compound is one such dye that has been illegally found in food products like chili powder and sauces to enhance their red color. Regulatory bodies worldwide have set stringent action limits for the presence of these dyes in foodstuffs. Consequently, sensitive and specific analytical methods are crucial for monitoring and enforcement. LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for trace-level detection of contaminants like this compound in complex food matrices.[3][4]

Experimental

  • Standards: this compound (CAS No. 6368-72-5) reference standard was purchased from a certified supplier.

  • Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water (H₂O), all LC-MS grade. Formic acid and ammonium (B1175870) formate, LC-MS grade.

  • Extraction: QuEChERS salts (e.g., MgSO₄, NaCl, sodium citrate) or a suitable solvent extraction system.

A stock standard solution of this compound (100 µg/mL) was prepared by dissolving the pure substance in acetonitrile.[3] Working standard solutions were prepared by serial dilution of the stock solution in acetonitrile to create a calibration curve, typically ranging from 0.1 to 200 ng/mL.[5]

A simple and efficient extraction method using acetonitrile is employed, which is suitable for a variety of food matrices.[3][6][7]

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 1-5 g).

  • Extraction: To the homogenized sample, add a suitable volume of acetonitrile (e.g., 10 mL). For certain matrices, a QuEChERS-based approach can be used by adding water and QuEChERS salts to facilitate phase separation and cleanup.[8]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes and then centrifuge at high speed (e.g., 4000-8000 rpm) for 5-10 minutes.[8][9]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., Acquity BEH C18, Zorbax Eclipse Plus C18)[3][6]
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate[3]
Gradient Elution A typical gradient starts with a higher percentage of aqueous phase, ramping up to a high organic percentage to elute the analyte. For example: 0-2 min (75% B), 2-3.5 min (98% B), 3.5-5 min (75% B).[3]
Flow Rate 0.5 mL/min[3]
Column Temperature 45 °C[3]
Injection Volume 5 µL[3]

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3][5]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C[3]
Ion Spray Voltage 5500 V[3]
Curtain Gas 25 psi[3]
Collision Gas 12 psi[3]
Precursor Ion (Q1) 380.2 m/z[5]
Product Ions (Q3) 183.1 m/z (Quantifier), other qualifying ions can be used[5]
Collision Energy Optimized for the specific instrument, typically around 30-40 eV.

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the detection of this compound in food samples.

Table 3: Method Validation Data Summary

ParameterResultReference
Limit of Detection (LOD) 0.3 - 1.4 ng/g[6]
Limit of Quantification (LOQ) 0.9 - 4.8 ng/g[6]
Linearity (R²) > 0.99[6]
Recovery 83.4 - 112.3%[6]
Precision (RSD) 2.0 - 10.8%[6]

The method exhibits high sensitivity with low limits of detection and quantification, well below the action limits set by most regulatory agencies. The linearity of the method is excellent over a wide concentration range, and the recovery and precision data indicate that the method is accurate and reproducible.

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Food Sample (e.g., Chili Powder) Homogenize Homogenization Sample->Homogenize Extract Extraction with Acetonitrile Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter LC_Separation Liquid Chromatography (C18 Column) Filter->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Confirmation Confirmation (Ion Ratios) MS_Detection->Confirmation Report Final Report Quantification->Report Confirmation->Report

Caption: Workflow for the LC-MS/MS detection of this compound in food.

Conclusion

The LC-MS/MS method presented in this application note is a highly effective tool for the routine monitoring of this compound in a variety of food matrices. The simple sample preparation protocol, combined with the high sensitivity and selectivity of the analytical method, allows for the reliable detection and quantification of this illegal food additive at trace levels. This method can be readily implemented in food safety and quality control laboratories to ensure compliance with food regulations and protect public health.

References

Application Notes and Protocols for Staining Lipoproteins in Native Gel Electrophoresis with Sudan Red 7B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Native polyacrylamide gel electrophoresis (PAGE) is a powerful technique for separating lipoproteins based on their size and native charge, providing insights into their distribution and potential atherogenic properties. Visualizing these separated lipoproteins is crucial for analysis. While several lipid-soluble dyes are available, Sudan Red 7B (also known as Fat Red 7B) offers a viable alternative to more commonly used stains like Sudan Black B and Oil Red O. This document provides detailed protocols for the separation of lipoproteins by native PAGE and their subsequent staining with this compound, based on adaptations from existing methodologies.

This compound is a diazo dye that stains neutral lipids, making it suitable for the detection of triglycerides and cholesteryl esters within lipoprotein particles.[1] Studies on agarose (B213101) gel have indicated that staining with Fat Red 7B can be faster than with Sudan Black, potentially reducing the overall time of the experimental workflow.[2]

These application notes provide a comprehensive guide, including a detailed experimental protocol for native PAGE, preparation of the this compound staining solution, the staining procedure itself, and a framework for the quantitative analysis of the stained lipoproteins.

Data Presentation

While direct quantitative comparisons of this compound with other stains in the context of native PAGE are not extensively available in the literature, the following table summarizes the characteristics of common lipophilic dyes used for lipoprotein staining. This information is compiled from various sources and provides a basis for comparison.

Stain Reported Advantages Reported Disadvantages Typical Solvent
This compound - Shorter staining/destaining time in agarose gels.[2] - Forms stable staining solutions in polyethylene (B3416737) glycol-glycerol.[3][4]- Limited published data on sensitivity and linearity in native PAGE.Polyethylene Glycol/Glycerol[1], Methanol[5]
Sudan Black B - High sensitivity for lipids.[6]- Can be prone to precipitation. - Longer staining and destaining times.[2]Ethanol (B145695)/Methanol
Oil Red O - Provides a deep red color, making bands easy to visualize.[7]- Can form precipitates during the staining procedure.[3]Isopropanol (B130326)/Methanol
Nile Red - Fluorescent, offering high sensitivity.[8]- Fluorescence can be influenced by the lipid environment's polarity.[8]Acetone/Ethanol

Experimental Protocols

I. Native Polyacrylamide Gel Electrophoresis (PAGE) of Lipoproteins

This protocol is adapted from general native PAGE procedures and is designed to be compatible with post-electrophoretic staining.[9]

A. Materials and Reagents:

  • Acrylamide/Bis-acrylamide solution (30% w/v)

  • Tris-HCl (1.5 M, pH 8.8)

  • Tris-HCl (0.5 M, pH 6.8)

  • Ammonium persulfate (APS), 10% (w/v)

  • TEMED (N,N,N',N'-tetramethylethylenediamine)

  • Tris-Glycine running buffer (25 mM Tris, 192 mM Glycine, pH 8.3)

  • Native sample buffer (2X): 62.5 mM Tris-HCl (pH 6.8), 40% (v/v) glycerol (B35011), 0.01% (w/v) Bromophenol Blue

  • Lipoprotein samples (e.g., isolated fractions or plasma)

B. Protocol:

  • Gel Casting (for a standard 1.5 mm mini-gel):

    • Resolving Gel (e.g., 8%):

      • To a 15 mL conical tube, add:

        • 4.0 mL deionized water

        • 2.7 mL 30% Acrylamide/Bis-acrylamide solution

        • 2.5 mL 1.5 M Tris-HCl, pH 8.8

        • 100 µL 10% APS

        • 10 µL TEMED

      • Mix gently and immediately pour the solution between the gel casting plates, leaving space for the stacking gel.

      • Overlay with water-saturated isopropanol and allow to polymerize for 30-60 minutes.

    • Stacking Gel (4%):

      • After the resolving gel has polymerized, pour off the isopropanol and rinse with deionized water.

      • To a new 15 mL conical tube, add:

        • 3.05 mL deionized water

        • 0.67 mL 30% Acrylamide/Bis-acrylamide solution

        • 1.25 mL 0.5 M Tris-HCl, pH 6.8

        • 50 µL 10% APS

        • 5 µL TEMED

      • Mix gently, pour over the resolving gel, and insert the comb.

      • Allow to polymerize for 30 minutes.

  • Sample Preparation:

    • Thaw lipoprotein samples on ice.

    • Mix the lipoprotein sample with an equal volume of 2X native sample buffer (e.g., 15 µL sample + 15 µL sample buffer).

    • Do not heat the samples.

  • Electrophoresis:

    • Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers with 1X Tris-Glycine running buffer.

    • Carefully remove the comb from the stacking gel.

    • Load 15-30 µL of the prepared samples into the wells.

    • Run the gel at a constant voltage of 100-150 V at 4°C until the bromophenol blue dye front reaches the bottom of the gel.

II. Staining of Lipoproteins with this compound

This staining protocol is adapted from a histochemical method using a polyethylene glycol-glycerol solvent system, which has been shown to create a stable staining solution.[1][3]

A. Materials and Reagents:

  • This compound (Fat Red 7B)

  • Polyethylene glycol 300 (PEG-300)

  • Glycerol

  • Deionized water

  • Fixation solution: 10% (v/v) acetic acid, 40% (v/v) ethanol in deionized water.

  • Destaining solution: 50% (v/v) ethanol in deionized water.

B. Preparation of Staining Solution (0.1% w/v this compound):

  • Dissolve 50 mg of this compound in 25 mL of PEG-300.

  • Incubate the mixture at 90°C for 1 hour with occasional mixing to ensure the dye is fully dissolved.

  • Allow the solution to cool to room temperature.

  • Add an equal volume (25 mL) of 90% (v/v) glycerol and mix thoroughly.

  • Store the staining solution at room temperature, protected from light.

C. Staining Protocol:

  • Fixation: After electrophoresis, carefully remove the gel from the cassette and place it in a clean container. Add enough fixation solution to fully submerge the gel. Incubate for 30 minutes at room temperature with gentle agitation. This step helps to precipitate the lipoproteins within the gel matrix and prevent them from diffusing.

  • Washing: Discard the fixation solution and wash the gel with deionized water for 5-10 minutes.

  • Staining: Discard the water and add the 0.1% this compound staining solution. Ensure the gel is completely covered. Incubate for 1-2 hours at 37°C with gentle agitation. Note: The optimal staining time may need to be determined empirically.

  • Destaining: Pour off the staining solution (this can be reused). Briefly rinse the gel with deionized water to remove excess surface stain. Add the destaining solution and incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the background is clear and the lipoprotein bands are distinct.

  • Visualization and Documentation: The stained lipoprotein bands will appear as red-to-violet bands. The gel can be photographed or scanned for documentation and densitometric analysis. For storage, the gel can be kept in deionized water or 1% glycerol at 4°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Gel Preparation cluster_electrophoresis Electrophoresis cluster_staining Staining & Visualization sample_prep Lipoprotein Sample Preparation in Native Buffer loading Sample Loading sample_prep->loading gel_casting Native PAGE Gel Casting (Resolving & Stacking) gel_casting->loading running Electrophoresis Run (100-150V, 4°C) loading->running fixation Gel Fixation (Acetic Acid/Ethanol) running->fixation staining Staining with This compound fixation->staining destaining Destaining (50% Ethanol) staining->destaining visualization Visualization & Analysis destaining->visualization

Caption: Workflow for lipoprotein analysis using native PAGE and this compound staining.

Logical Relationship of Staining Components

staining_components lipoprotein Lipoprotein in Gel stained_lipoprotein Stained Lipoprotein (Visible Red Band) lipoprotein->stained_lipoprotein is stained by sudan_red This compound sudan_red->stained_lipoprotein binds to peg_glycerol PEG/Glycerol Solvent peg_glycerol->sudan_red dissolves

References

Visualizing Sudan Red 7B: Application Notes and Protocols for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the visualization and analysis of lipids and suberin in biological samples using Sudan Red 7B, a non-fluorescent, lipophilic dye. The primary microscopy technique for this compound is bright-field microscopy, which offers a straightforward and effective method for observing the stained structures.

Introduction to this compound Staining

This compound (also known as Fat Red 7B) is a diazo dye that specifically stains neutral lipids, such as triacylglycerols, and the biopolymer suberin found in plant cell walls.[1][2][3] Its lipophilic nature allows it to partition into and accumulate in these hydrophobic structures, rendering them a distinct red color under bright-field illumination. This technique is widely used in histology, botany, and cell biology to identify and localize lipid-rich compartments within cells and tissues.

Key Applications

  • Lipid Droplet Visualization: Staining of intracellular lipid droplets in various cell types, including adipocytes and hepatocytes.[2]

  • Plant Histochemistry: Identification of suberin lamellae in plant roots and other tissues.[2][4]

  • Food Science: Detection of added dyes in food products.[2][5]

Quantitative Data Summary

While this compound is a qualitative stain, quantitative analysis of the stained features can be performed using image analysis software. The following table summarizes key optical properties and recommended starting concentrations for staining solutions.

ParameterValueReference
Dye Type Non-fluorescent, Lysochrome (Diazo)[4]
Appearance Dark red powder[6]
Absorption Maximum (λmax) 525 - 528 nm[5][6]
Staining Solution Concentration 0.1% (w/v)[7]
Primary Microscopy Technique Bright-field Microscopy[8]

Experimental Protocols

Preparation of Staining Solution (Polyethylene Glycol-Glycerol Method)

This method, adapted from Brundrett et al. (1991), provides a stable staining solution that minimizes precipitation.[4][7]

Reagents:

Procedure:

  • Dissolve 50 mg of this compound in 25 mL of PEG.

  • Incubate the mixture for 1 hour at 90°C to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Add an equal volume (25 mL) of 90% glycerol (glycerol diluted with deionized water).

  • Mix thoroughly. The final concentration of this compound will be 0.1% (w/v).

  • Store the staining solution at room temperature.

Staining Protocol for Plant Tissues

Procedure:

  • Obtain fresh or fixed sections of the plant tissue.

  • Immerse the tissue sections in the 0.1% this compound staining solution.

  • Incubate for 1 hour to overnight, depending on the tissue thickness and density.

  • Remove the tissues from the staining solution.

  • Rinse the stained tissues several times with water to remove excess stain.[7]

  • Mount the sections on a microscope slide in a suitable mounting medium (e.g., glycerol).

  • Proceed with bright-field microscopy.

Bright-field Microscopy and Imaging

For optimal visualization of this compound-stained samples, proper setup of the bright-field microscope is crucial. Köhler illumination is highly recommended to ensure even illumination, high contrast, and maximum resolution.[9][10]

Microscope Setup (Köhler Illumination):

  • Focus on the Specimen: Place the stained slide on the microscope stage and bring the specimen into focus using a low-power objective (e.g., 10x).[10]

  • Close the Field Diaphragm: Locate the field diaphragm and close it down until you see a polygon of light in the field of view.[10]

  • Focus the Condenser: Adjust the height of the condenser until the edges of the polygon are sharp.[10]

  • Center the Condenser: Use the condenser centering screws to move the polygon to the center of the field of view.[10]

  • Open the Field Diaphragm: Open the field diaphragm until the polygon of light just fills the entire field of view.[10]

  • Adjust the Aperture Diaphragm: Remove an eyepiece and look down the tube. Adjust the condenser aperture diaphragm so that it illuminates about 70-80% of the back focal plane of the objective. This provides the best balance between contrast and resolution.[9]

  • Image Acquisition: Acquire images using a color camera. Ensure that the white balance is correctly set.

Quantitative Image Analysis

While this compound is not a fluorescent dye, quantitative analysis of the stained lipid droplets can be performed on the acquired bright-field images using software such as ImageJ or FIJI.

General Workflow for Lipid Droplet Quantification:

  • Image Pre-processing:

    • Open the acquired color image in ImageJ/FIJI.

    • If necessary, perform background subtraction to correct for uneven illumination.

  • Color Deconvolution:

    • Separate the color channels of the image. A common method is to use the "Colour Deconvolution" plugin with the appropriate stain vectors. For this compound, you may need to define a custom vector based on the observed red color.

  • Image Segmentation:

    • Threshold the resulting image channel that best represents the stain to create a binary mask of the lipid droplets. Adjust the threshold to accurately segment the stained areas.

  • Particle Analysis:

    • Use the "Analyze Particles" function on the binary mask to measure parameters such as the number, size (area), and circularity of the lipid droplets.

  • Data Interpretation:

    • Export the results for statistical analysis.

Diagrams

Staining_Protocol_Workflow Workflow for this compound Staining cluster_prep Stain Preparation cluster_staining Sample Staining cluster_imaging Microscopy prep1 Dissolve 50mg this compound in 25mL PEG prep2 Incubate at 90°C for 1 hour prep1->prep2 prep3 Cool to room temperature prep2->prep3 prep4 Add 25mL of 90% Glycerol prep3->prep4 prep5 Mix and Store prep4->prep5 stain1 Immerse tissue in staining solution prep5->stain1 stain2 Incubate for 1 hour to overnight stain1->stain2 stain3 Rinse with water stain2->stain3 stain4 Mount on slide stain3->stain4 img1 Set up Köhler Illumination stain4->img1 img2 Acquire bright-field images img1->img2

Caption: Workflow for preparing the this compound staining solution and staining biological samples.

Quantitative_Analysis_Workflow Workflow for Quantitative Image Analysis img_acq Acquire Bright-field Image preprocess Image Pre-processing (e.g., Background Subtraction) img_acq->preprocess color_deconv Color Deconvolution (Isolate Red Channel) preprocess->color_deconv segment Image Segmentation (Thresholding) color_deconv->segment analyze Analyze Particles (Measure size, number, etc.) segment->analyze data_out Data Export and Analysis analyze->data_out

Caption: General workflow for the quantitative analysis of this compound-stained lipid droplets.

References

Quantifying Lipid Content: A Detailed Guide to Using Sudan Red 7B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the quantification of lipid content in biological samples using Sudan Red 7B, a lipophilic diazo dye. These guidelines are intended to assist researchers in accurately assessing lipid accumulation in various experimental models, a critical aspect of studies related to metabolic diseases, drug discovery, and cellular biology.

Introduction to this compound

This compound, also known as Fat Red 7B or Solvent Red 19, is a fat-soluble dye widely used for the histochemical staining of neutral lipids, such as triglycerides and cholesterol esters. Its strong affinity for hydrophobic structures results in the specific and vibrant staining of intracellular lipid droplets, making it a valuable tool for both qualitative visualization and quantitative analysis. The dye is a non-fluorescent, bright-red chromophore with a peak absorbance maximum between 525 nm and 528 nm, which allows for colorimetric quantification.[1]

Applications in Research

The quantification of lipid content is crucial in numerous research areas, including:

  • Metabolic Disease Research: Studying conditions like obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) often involves assessing changes in lipid storage in adipocytes, hepatocytes, and other cell types.

  • Drug Discovery and Development: Evaluating the efficacy of therapeutic compounds aimed at modulating lipid metabolism.

  • Oncology: Investigating the role of lipid metabolism in cancer cell proliferation and survival.

  • Cell and Developmental Biology: Understanding the dynamics of lipid storage during cellular differentiation and development.

  • Plant Science: Staining and quantifying lipids in plant tissues, such as suberin lamellae and oil bodies.[2]

Principle of Staining

The mechanism of staining with Sudan dyes is based on the principle of selective solubility. The dye is more soluble in the lipids of the sample than in its solvent. During the staining process, the dye partitions from the solvent into the intracellular lipid droplets, resulting in their distinct coloration.

Data Presentation: Quantitative Analysis of Lipid Content

The following table summarizes representative data from a study comparing lipid accumulation in adipose tissue from obese and normal-weight subjects using various Sudan dyes. This illustrates the utility of these stains in quantifying differences in lipid content.

Staining DyeSubject GroupMean Stained Area (%)Standard DeviationFold Increase (Obese vs. Control)
Sudan IV Normal-Weight12.42.12.7
Obese33.54.8
Sudan Black B Normal-Weight10.21.93.2
Obese32.64.5
Oil Red O Normal-Weight11.82.02.8
Obese33.04.7

Data adapted from a study on lipid accumulation in human adipose tissue. Note that while this compound is not explicitly listed, Sudan IV is a closely related diazo dye, and the data demonstrates the quantitative potential of this class of stains.

Comparison of Common Lipophilic Dyes

FeatureThis compoundOil Red ONile RedBODIPY 493/503
Staining Principle Colorimetric (Selective Solubility)Colorimetric (Selective Solubility)Fluorometric (Solvatochromism)Fluorometric
Detection Method Brightfield Microscopy, SpectrophotometryBrightfield Microscopy, SpectrophotometryFluorescence Microscopy, Flow CytometryFluorescence Microscopy, Flow Cytometry
Excitation/Emission N/A (Absorbance max. ~525-528 nm)N/A (Absorbance max. ~518 nm)~552 nm / ~636 nm (in lipids)~493 nm / ~503 nm
Advantages - Stable staining solution with PEG-glycerol- High contrast- Well-established protocols- Intense red staining- High sensitivity- Can be used in live cells- High quantum yield- Sharp emission peak- Can be used in live cells
Disadvantages - Less common than Oil Red O- Requires fixation- Prone to precipitation- Requires fixation- Broad emission spectrum can lead to bleed-through- Can be photobleached
Quantification Absorbance of extracted dyeAbsorbance of extracted dyeFluorescence intensityFluorescence intensity

Experimental Workflow for Lipid Quantification

The general workflow for quantifying lipid content in cultured cells using this compound involves cell culture and treatment, fixation, staining, dye extraction, and absorbance measurement.

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth Factors Growth Factors PPARγ Activation PPARγ Activation Growth Factors->PPARγ Activation Hormones (e.g., Insulin) Hormones (e.g., Insulin) Hormones (e.g., Insulin)->PPARγ Activation Drugs Drugs Drugs->PPARγ Activation C/EBPα Activation C/EBPα Activation PPARγ Activation->C/EBPα Activation Adipogenesis Adipogenesis C/EBPα Activation->Adipogenesis Lipid Droplet Formation Lipid Droplet Formation Adipogenesis->Lipid Droplet Formation This compound Staining This compound Staining Lipid Droplet Formation->this compound Staining

References

Using Sudan Red 7B as a Dye Marker in Entomology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Red 7B, also known as Solvent Red 19, is a fat-soluble diazo dye widely used as a biological stain.[1][2] In the field of entomology, its lipophilic nature makes it an effective internal marker for various insect species. When ingested, this compound is incorporated into the fat bodies and other tissues, resulting in a distinct and persistent coloration that allows for the tracking and identification of marked individuals in ecological and behavioral studies.[3] This document provides detailed application notes and protocols for the use of this compound as a dye marker in entomological research.

Properties of this compound

PropertyDescriptionSource
Chemical Name N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine[1]
CAS Number 6368-72-5[4]
Molecular Formula C₂₄H₂₁N₅
Molecular Weight 379.46 g/mol
Appearance Powder[4]
Solubility Soluble in oils and acetone (B3395972); insoluble in water.[1][4]
Color Red[5]
Melting Point 130 °C (decomposes)[4]

Applications in Entomology

This compound has been successfully employed as an internal marker for a variety of insect species, particularly in studies involving:

  • Dispersal and Foraging Behavior: Tracking the movement of individuals within a population and understanding their foraging territories.

  • Population Estimation: Mark-recapture studies to estimate the size of insect colonies.[6]

  • Trophallaxis (Food Exchange) Studies: While not transferred effectively through trophallaxis in some species like the eastern subterranean termite, its presence in individuals can be confirmed.[7]

  • Developmental Studies: Assessing the impact of the dye on insect growth and development.[8]

The dye is particularly effective for marking insects that readily consume baits or artificial diets, such as termites and certain lepidopteran larvae.[3][8]

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution

This protocol describes the preparation of a stock solution for incorporating the dye into an insect's diet.

Materials:

  • This compound powder

  • Acetone

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Weigh the desired amount of this compound powder.

  • In a glass beaker, add the this compound powder to a measured volume of acetone to achieve the desired concentration (e.g., 10 mg/mL).[4]

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the solution until the dye is completely dissolved.

  • Store the stock solution in a sealed, labeled container at room temperature.[4]

cluster_prep Preparation of Staining Solution weigh Weigh this compound Powder dissolve Dissolve in Acetone weigh->dissolve Add to solvent store Store Stock Solution dissolve->store Ensure complete dissolution

Caption: Workflow for preparing this compound staining solution.

Protocol 2: Marking Insects via Dyed Artificial Diet

This protocol is suitable for insects that can be reared on an artificial diet, such as the Asian corn borer (Ostrinia furnacalis).[8]

Materials:

  • Insect artificial diet components

  • This compound stock solution

  • Rearing containers

  • Neonate insect larvae

Procedure:

  • Prepare the insect's artificial diet according to the standard protocol, but before it solidifies, add the this compound stock solution.

  • Thoroughly mix the diet to ensure a uniform distribution of the dye. The final concentration of the dye in the diet should be determined based on preliminary studies (e.g., 600-800 ppm for Asian corn borer).[8]

  • Dispense the dyed diet into rearing containers.

  • Allow the diet to cool and solidify.

  • Introduce neonate larvae into the containers with the dyed diet.

  • Monitor the growth and development of the larvae. The dye will be incorporated into their tissues as they feed.

  • The marking can be observed in later developmental stages, including pupae and even in the egg masses laid by marked adults.[8]

cluster_marking Marking via Artificial Diet prep_diet Prepare Artificial Diet add_dye Add this compound Solution prep_diet->add_dye Before solidification introduce_insects Introduce Neonate Larvae add_dye->introduce_insects After diet solidifies monitor Monitor Development and Marking introduce_insects->monitor

Caption: Workflow for marking insects using a dyed artificial diet.

Protocol 3: Marking Termites via Dyed Filter Paper

This protocol is effective for marking subterranean termites, such as Coptotermes formosanus and Reticulitermes flavipes.[3][7]

Materials:

  • Whatman No. 1 filter paper

  • This compound stock solution

  • Petri dishes

  • Termite workers

Procedure:

  • Cut strips of Whatman No. 1 filter paper to fit into the petri dishes.

  • Apply a known volume of the this compound stock solution evenly onto the filter paper to achieve the desired dye concentration (e.g., 0.5% to 2% wt./wt.).[7] A control group should be prepared with filter paper treated only with acetone.

  • Allow the acetone to evaporate completely in a fume hood.

  • Moisten the dyed filter paper with distilled water.

  • Introduce a known number of termite workers into each petri dish. The density of termites can affect staining intensity.[3]

  • Maintain the termites on the dyed paper for a specific exposure period (e.g., 3 to 15 days).[7]

  • After the exposure period, the marked termites can be used for further experiments.

cluster_termite_marking Marking Termites with Dyed Filter Paper prep_paper Prepare Dyed Filter Paper introduce_termites Introduce Termites prep_paper->introduce_termites expose Expose for a Defined Period introduce_termites->expose collect Collect Marked Termites expose->collect

Caption: Workflow for marking termites using dyed filter paper.

Data on Efficacy and Effects

The effectiveness of this compound as a marker and its potential side effects vary depending on the insect species, dye concentration, and exposure duration.

Quantitative Data on Marking Efficacy and Effects
Insect SpeciesConcentrationExposure DurationKey FindingsSource
Ostrinia furnacalis (Asian Corn Borer)700 ppm in dietLarval stageSuccessfully marked pupae and egg masses laid by marked adults. No adverse effects on development duration.[8]
Coptotermes formosanus (Formosan Subterranean Termite)Not specified (fed on dyed material)-Absorbed dye faster, retained it longer, and had lower mortality compared to Deep Black BB. Stained fat bodies, mid- and hindguts, muscles, and brain.[3]
Reticulitermes flavipes (Eastern Subterranean Termite)2% on filter paper5 daysClear labeling for 15 days, fading at 30 days. Feeding was significantly less than the control.[7]
Reticulitermes speratus0.5% - 2% in food3 daysSurvival rate of 90% or more for 10 days even at 2% concentration.[9]
Reticulitermes speratus1% - 2% in food5 daysSurvival rate for 10 days was less than 90% at 1% and 2% concentrations.[9]
Heterotermes indicola< 0.25%-Less toxic at lower concentrations but did not remain in the bodies for more than 2 weeks.

Safety Considerations

Sudan dyes are classified as azo dyes, and some have been found to be carcinogenic in laboratory animals.[10][11] Although the specific toxicity of this compound to humans is not well-established, it is considered a hazardous substance.[10] Therefore, it is crucial to handle the dye with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area to avoid inhalation of the powder and skin contact.

Conclusion

This compound is a valuable tool for entomological research, providing a reliable method for internally marking insects. By carefully selecting the appropriate concentration and application method, researchers can effectively track individuals and populations while minimizing adverse effects on the study organisms. The protocols and data presented here offer a comprehensive guide for the successful implementation of this compound as a dye marker in a variety of entomological studies.

References

Application Notes and Protocols: Solvent Red 19 in Polymer and Lubricant Coloring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Red 19, also identified by its Colour Index (C.I.) number 26050 and CAS number 6368-72-5, is a double azo dye characterized by its brilliant red hue.[1] As an organosoluble dye, it is insoluble in water but shows good solubility in various organic solvents, non-polar media, and hydrocarbon-based products such as oils and waxes.[1][2][3][4][5] This property makes it a versatile colorant for a range of industrial applications, primarily in the coloring of polymers and lubricants.[2][6] Its molecules are typically nonpolar or have minimal polarity, allowing them to dissolve and form a stable molecular solution within the substrate rather than ionizing.[5][7][8]

These application notes provide detailed information and protocols for researchers and scientists on the effective use of Solvent Red 19 in coloring polymers and lubricants, including data on its properties and standardized methods for its application and evaluation.

Data Presentation: Properties and Performance

The physicochemical and performance characteristics of Solvent Red 19 are summarized below. This data is essential for determining its suitability for specific applications and processing conditions.

Table 1: Physicochemical Properties of Solvent Red 19

Property Value Reference
C.I. Name Solvent Red 19 [1]
C.I. Number 26050 [1][3]
CAS Registry Number 6368-72-5 [1][2][9]
Molecular Formula C₂₄H₂₁N₅ [1][9][10]
Molecular Weight 379.46 g/mol [1][2][9]
Chemical Class Double Azo [1]
Physical Appearance Red / Brilliant blue-light red powder [1][2]

| Melting Point | 128-131.5 °C |[1][9] |

Table 2: Performance and Solubility Characteristics of Solvent Red 19 | Parameter | Value / Observation | Reference | | :--- | :--- | :--- | | Heat Stability | 100-120 °C |[1] | | Light Fastness | Poor |[1] | | Water Solubility | Insoluble |[1][2][3] | | Organic Solvent Solubility | Soluble in ethanol, acetone, benzene, butyl acetate. |[1][2][3] | | Polymer Compatibility | Recommended for amorphous polymers (PS, ABS, SAN, PC, PMMA).[11] | | Migration Resistance | Good in amorphous polymers below their glass transition temperature; poor in crystalline polymers (PE, PP).[11] | | UV Stability | Unstable when exposed to UV-A irradiation, which can lead to photoinduced degradation and color fading.[12][13] |

Application in Polymer Coloring

Solvent dyes are ideal for coloring amorphous, transparent polymers where high clarity and a brilliant finish are desired.[14] They function by dissolving within the polymer matrix during melt processing to form a stable, molecularly dispersed solution.[7] This mechanism avoids issues of dispersion and particle aggregation common with pigments.[11]

Compatible Polymers: Solvent Red 19 is most effective in amorphous engineering plastics with high glass transition temperatures (Tg), such as:

  • Polystyrene (PS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Styrene-Acrylonitrile (SAN)

  • Polycarbonate (PC)

  • Polymethyl Methacrylate (PMMA)

In these polymers, the dye's molecular movement is restricted at typical service temperatures (well below Tg), preventing migration or "bleeding" from the final product.[11] Conversely, its use in crystalline polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) is not recommended, as their low Tg allows for dye migration to occur readily.[11]

Limitations:

  • Heat Stability: With a heat resistance of 100-120°C, Solvent Red 19 is suitable for polymers processed at lower temperatures.[1]

  • Light Fastness: The dye has poor lightfastness, making it unsuitable for applications involving prolonged exposure to sunlight.[1]

  • UV Degradation: Exposure to UV-A radiation can cause the dye's azo bonds to break, leading to significant color fading over time.[12][13]

Experimental Protocol 1: Coloring of Polystyrene (PS) via Masterbatch

The most common industrial method for coloring plastics is through a concentrated color masterbatch, which ensures uniform distribution of the colorant in the final product.[11]

Objective: To prepare a 1% Solvent Red 19 masterbatch in general-purpose polystyrene (GPPS) and use it to color virgin GPPS.

Materials & Equipment:

  • Solvent Red 19 powder

  • General-Purpose Polystyrene (GPPS) pellets (ensure it is dry, pre-dry at 80°C for 2 hours if needed)

  • Twin-screw extruder

  • Gravimetric or volumetric feeder

  • Water bath for cooling the extruded strand

  • Pelletizer

  • Injection molding machine

Methodology:

  • Masterbatch Compounding:

    • Prepare a pre-blend by "tumble" mixing 990g of GPPS pellets with 10g of Solvent Red 19 powder in a sealed container for 10-15 minutes until the pellets are uniformly coated.

    • Set the temperature profile of the twin-screw extruder suitable for GPPS (e.g., 180°C - 210°C from feed zone to die).

    • Feed the pre-blended mixture into the extruder at a controlled rate. The high shear and mixing action of the screws will ensure the dye dissolves completely in the molten polymer.

    • Cool the extruded molten strand by passing it through a water bath.

    • Feed the cooled, solidified strand into a pelletizer to produce colored masterbatch pellets.

  • Final Product Molding (Let-Down):

    • Create a new blend by mixing the 1% masterbatch pellets with virgin GPPS pellets. For a final concentration of 0.05% dye, mix 5 parts masterbatch with 95 parts virgin GPPS by weight (a 5% let-down ratio).

    • Tumble mix this blend for 10 minutes to ensure homogeneity.

    • Introduce the final blend into an injection molding machine (processing temperature ~200°C) to produce colored test plaques or parts.

Application in Lubricant Coloring

Solvent Red 19 is used to color a variety of hydrocarbon-based products, including lubricants, greases, transmission fluids, and fuels.[4][6][15] Its high concentration allows formulators to use minimal quantities, thus not affecting the lubricant's physical properties like viscosity.[15] The dye's inherent heat stability is also an advantage in applications like engine oils and automatic transmission fluids.[15]

Experimental Protocol 2: Coloring of Lubricant Base Oil

Objective: To prepare a colored lubricant oil with a target concentration of Solvent Red 19.

Materials & Equipment:

  • Solvent Red 19 powder or liquid concentrate (e.g., Solvent Red 19E)[16]

  • Lubricant base oil (e.g., mineral oil, synthetic oil)

  • Glass beaker or stainless steel vessel

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Thermometer

  • Analytical balance

Methodology:

  • Weigh the desired amount of lubricant base oil into the beaker.

  • Place the beaker on the hot plate and begin gentle heating and stirring. Heat the oil to 60-80°C to reduce viscosity and facilitate dissolution. Monitor the temperature with a thermometer.

  • Carefully weigh the required amount of Solvent Red 19. A typical concentration ranges from 0.05% to 0.5% by weight, depending on the desired color intensity.

  • Slowly add the Solvent Red 19 powder to the heated, stirring oil. Avoid adding the dye too quickly to prevent clumping.

  • Continue stirring and maintaining the temperature until all the dye has completely dissolved and the solution is clear and homogenous. This may take 15-30 minutes.

  • Turn off the heat and allow the colored lubricant to cool to room temperature while continuing to stir.

  • Store the final product in a sealed, light-protected container.

Performance Evaluation Protocols

For quality control and research purposes, it is critical to evaluate the performance of the colored polymer.

Protocol 3: Standardized Evaluation of Colored Polymers

Objective: To assess the heat stability, migration resistance, and lightfastness of a polymer colored with Solvent Red 19.

A. Heat Stability Evaluation:

  • Using the 0.05% colored GPPS blend from Protocol 1, produce several sets of injection-molded plaques at progressively higher temperatures (e.g., 200°C, 210°C, 220°C, 230°C).

  • Maintain a consistent dwell time in the barrel for all temperature settings.

  • Visually and instrumentally (using a spectrophotometer) compare the color of the plaques.

  • Note the temperature at which a significant color shift (ΔE*) or degradation occurs. This defines the practical processing limit.

B. Migration Resistance Test:

  • Take a colored polymer plaque (from Protocol 1).

  • Place it in direct contact with a plaque of uncolored, plasticized PVC (which is known to promote migration).

  • Place the assembly in an oven at a specified temperature (e.g., 70°C) under a constant weight (e.g., 1 kg) for 24 hours.

  • After cooling, separate the plaques and examine the PVC plaque for any red staining.

  • Quantify the color transfer using a spectrophotometer to measure the color change on the PVC surface.

C. Light Fastness Evaluation:

  • Place several colored polymer plaques in a Xenon arc weatherometer, an instrument that simulates natural sunlight.

  • Expose the samples to a defined cycle of light and humidity according to a standard test method (e.g., ASTM G155).

  • At set intervals (e.g., 50, 100, 200 hours), remove a sample and measure its color change (ΔE*) against an unexposed control sample.

  • The degree of color change over time indicates the lightfastness. A rating on the 1-8 Blue Wool scale can be assigned based on comparison to standard references.

Visualizations

// Node Definitions raw_poly [label="Raw Polymer\n(e.g., GPPS Pellets)", fillcolor="#F1F3F4", fontcolor="#202124"]; dye [label="Solvent Red 19\nPowder", fillcolor="#F1F3F4", fontcolor="#202124"]; premix [label="Pre-Mixing\n(Tumble Blender)", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; extrude [label="Melt Compounding\n(Twin-Screw Extruder)", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"]; cool [label="Strand Cooling\n(Water Bath)", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; pelletize [label="Pelletizing", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; masterbatch [label="Colored Masterbatch\nPellets", shape=cylinder, fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; virgin_poly [label="Virgin Polymer\nPellets", fillcolor="#F1F3F4", fontcolor="#202124"]; letdown [label="Let-Down Blending", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; molding [label="Final Processing\n(Injection Molding)", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"]; final_part [label="Final Colored\nPolymer Part", shape=box3d, fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"];

// Edges raw_poly -> premix; dye -> premix; premix -> extrude; extrude -> cool; cool -> pelletize; pelletize -> masterbatch; masterbatch -> letdown; virgin_poly -> letdown; letdown -> molding; molding -> final_part; } } Caption: Workflow for coloring polymers using a masterbatch approach.

// Node Definitions base_oil [label="Lubricant Base Oil", fillcolor="#F1F3F4", fontcolor="#202124"]; dye [label="Solvent Red 19", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="1. Heat & Stir Oil\n(60-80°C)", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; add_dye [label="2. Add Dye Slowly", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; dissolve [label="3. Mix until Homogenous", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"]; cool [label="4. Cool to Room Temp", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; final_product [label="Final Colored Lubricant", shape=cylinder, fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"];

// Edges base_oil -> heat; dye -> add_dye; heat -> add_dye; add_dye -> dissolve; dissolve -> cool; cool -> final_product; } } Caption: Protocol workflow for coloring lubricant base oil.

// Node Definitions start [label="Colored Polymer Sample", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Test Branches heat_test [label="Heat Stability Test", fillcolor="#EA4335", fontcolor="#FFFFFF"]; migration_test [label="Migration Resistance Test", fillcolor="#4285F4", fontcolor="#FFFFFF"]; light_test [label="Light Fastness Test", fillcolor="#FBBC05", fontcolor="#202124"];

// Test Details heat_details [label="Mold at increasing temps.\nMeasure color change (ΔE).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; migration_details [label="Contact with PVC under heat/pressure.\nMeasure color transfer.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; light_details [label="Expose in Xenon Arc Weatherometer.\nMeasure color fade (ΔE) over time.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Property Outputs prop_heat [label="Max Processing Temp", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prop_migration [label="Migration Rating", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prop_light [label="Blue Wool Scale Rating", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> heat_test; start -> migration_test; start -> light_test;

heat_test -> heat_details [dir=none]; migration_test -> migration_details [dir=none]; light_test -> light_details [dir=none];

heat_details -> prop_heat; migration_details -> prop_migration; light_details -> prop_light; } } Caption: Logical workflow for performance evaluation of colored polymers.

References

Application Notes and Protocols for Staining Fat Bodies in Insect Larvae with Sudan Red 7B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Red 7B (also known as Fat Red 7B) is a lipophilic diazo dye used for the histological visualization of neutral lipids, such as triacylglycerols.[1][2] In entomology, the fat body is a crucial organ for metabolism and energy storage, analogous to the mammalian liver and adipose tissue.[3] Staining the fat body with this compound allows for the qualitative and semi-quantitative assessment of lipid accumulation, which is vital for studies in insect physiology, toxicology, and the development of insecticides or therapeutic agents that may affect lipid metabolism. This document provides a detailed protocol for staining fat bodies in insect larvae with this compound, along with safety considerations and the mechanism of action.

Principle of Staining

Sudan dyes, including this compound, are lysochromes, meaning they are oil-soluble dyes.[4] The staining mechanism is a physical process of partitioning. The dye is more soluble in the lipid droplets within the fat body cells than in the solvent in which it is dissolved.[5] This differential solubility causes the dye to move from the staining solution into the intracellular lipids, coloring them an intense red.[6] This method is particularly effective for staining neutral lipids.[1]

Health and Safety Precautions

This compound is a diazo dye and should be handled with caution. Azo dyes can be metabolized to potentially carcinogenic aromatic amines.[7][8] While specific toxicity data for this compound is limited, it is prudent to treat it as a potential carcinogen and mutagen.[7] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the dye powder and staining solutions. Work in a well-ventilated area or a chemical fume hood.

Experimental Protocols

This protocol is a generalized procedure and may require optimization depending on the insect species and larval stage.

Reagents and Equipment
  • This compound (Fat Red 7B) (C.I. 26050)[1][2]

  • Polyethylene (B3416737) Glycol (PEG) 300 or 400 [1][9]

  • Glycerol (B35011) (90% aqueous solution) [1][9]

  • Phosphate-Buffered Saline (PBS) , ice-cold

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • Dissecting tools (fine forceps, dissecting needles)

  • Microscope slides and coverslips

  • Fluorescence or bright-field microscope

  • Incubator or water bath

Staining Solution Preparation (0.1% w/v)

This staining solution is based on a protocol developed for plant material, which is designed to prevent dye precipitation.[1][9]

  • Dissolve 50 mg of this compound in 25 mL of PEG-300.

  • Incubate the mixture at 90°C for 1 hour with occasional mixing to ensure the dye is fully dissolved.

  • Allow the solution to cool to room temperature.

  • Add an equal volume (25 mL) of 90% glycerol and mix thoroughly.

  • Store the staining solution at room temperature.[1]

Fat Body Dissection and Fixation
  • Select larvae of the desired developmental stage.

  • Wash the larvae gently with distilled water to remove any adhering food particles or debris.

  • Place a larva on a microscope slide in a drop of ice-cold PBS.

  • Carefully dissect the larva using fine forceps and dissecting needles to expose the fat body. The fat body typically appears as white, lobulated tissue.

  • Gently remove the fat body tissue and transfer it to a microcentrifuge tube containing ice-cold PBS.

  • For fixation, replace the PBS with 4% PFA in PBS and incubate for 20-30 minutes at room temperature.

  • Wash the fixed fat bodies three times with PBS to remove the fixative.

Staining Procedure
  • Remove the PBS and add the this compound staining solution to the fat bodies. Ensure the tissue is fully submerged.

  • Incubate at room temperature for 1 to 4 hours. The optimal staining time may vary depending on the species and tissue thickness and should be determined empirically. For some tissues, overnight staining may yield better results.[1]

  • After incubation, carefully remove the staining solution.

  • Rinse the stained fat bodies several times with distilled water to remove excess stain.[1]

  • Mount the stained fat bodies on a microscope slide in a drop of 90% glycerol.

  • Place a coverslip over the tissue, avoiding air bubbles.

  • Observe the stained fat bodies under a bright-field or fluorescence microscope. Lipid droplets will appear as red-colored structures.

Data Presentation

ParameterRecommended Condition/ReagentNotes
Stain This compound (Fat Red 7B)A lipophilic diazo dye for neutral lipids.
Staining Solution Concentration 0.1% (w/v)Based on established protocols for lipid staining.[1]
Solvent System Polyethylene Glycol and 90% GlycerolThis system enhances dye stability and staining efficiency.[9]
Fixation 4% Paraformaldehyde in PBSStandard fixative for preserving tissue morphology.
Fixation Time 20-30 minutesAdequate for most larval fat body tissues.
Staining Time 1-4 hours (or overnight)Optimization is recommended for different insect species.[1]
Washing Distilled WaterTo remove excess, non-bound stain.[1]
Mounting Medium 90% GlycerolCompatible with the staining solution and helps clear the tissue.

Visualizations

Mechanism of Lipid Staining with this compound

G cluster_solution Staining Solution cluster_cell Fat Body Cell Sudan_Red This compound (in PEG/Glycerol) Cell_Membrane Cell Membrane Sudan_Red->Cell_Membrane Partitioning Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Lipid_Droplet Lipid Droplet (Hydrophobic) Cytoplasm->Lipid_Droplet Accumulation (Higher Solubility) Stained_Lipid Stained_Lipid Lipid_Droplet->Stained_Lipid Stained Lipid Droplet (Red)

Caption: Mechanism of this compound lipid staining.

Experimental Workflow for Staining Insect Larval Fat Bodies

G start Start: Select Insect Larvae dissect Dissect Fat Body in ice-cold PBS start->dissect fix Fix with 4% PFA (20-30 min) dissect->fix wash1 Wash 3x with PBS fix->wash1 stain Incubate in this compound Staining Solution (1-4h) wash1->stain wash2 Rinse with Distilled Water stain->wash2 mount Mount on Slide in 90% Glycerol wash2->mount observe Microscopic Observation (Bright-field/Fluorescence) mount->observe end End: Analyze Lipid Accumulation observe->end

Caption: Workflow for fat body staining with this compound.

References

Troubleshooting & Optimization

Problems with Sudan Red 7B precipitation during staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding precipitation and other common issues encountered during staining procedures with Sudan Red 7B. It is intended for researchers, scientists, and drug development professionals utilizing this dye for lipid staining in various experimental contexts.

Troubleshooting Guide

This guide addresses specific problems that may arise during the this compound staining protocol.

Problem 1: Precipitation of this compound is observed on the slide or in the staining solution.

  • Question: Why is my this compound stain precipitating, and how can I prevent it?

  • Answer: Precipitation of Sudan dyes, including this compound, is often caused by the evaporation of volatile solvents, such as ethanol (B145695) or isopropanol, in the staining solution.[1][2] As the solvent evaporates, the concentration of the dye exceeds its solubility limit, leading to the formation of crystals or amorphous precipitates on the tissue section.

    To prevent this, a more stable, non-volatile solvent system is recommended. A solution of polyethylene (B3416737) glycol (PEG) and glycerol (B35011) has been shown to effectively dissolve this compound and prevent precipitation during staining, even in the presence of water from fresh tissue samples.[2][3][4]

    Troubleshooting Workflow: Preventing Precipitation

    G Troubleshooting Workflow: this compound Precipitation start Precipitation Observed During Staining check_solvent Is the staining solution _ alcohol-based (e.g., ethanol, isopropanol)?_ start->check_solvent alcohol_cause High probability of solvent evaporation causing precipitation. check_solvent->alcohol_cause Yes other_factors Consider other factors: - Staining duration too long? - Solution improperly stored? check_solvent->other_factors No switch_solvent Switch to a non-volatile solvent system. alcohol_cause->switch_solvent peg_glycerol Recommended: Polyethylene Glycol (PEG) and Glycerol based solution. switch_solvent->peg_glycerol end_solution Precipitation issue resolved. peg_glycerol->end_solution review_protocol Review and optimize staining protocol. other_factors->review_protocol Yes other_factors->end_solution No review_protocol->end_solution

    A flowchart for troubleshooting this compound precipitation.

Problem 2: Weak or inconsistent staining of lipids.

  • Question: My lipid droplets are barely visible after staining. What could be the cause?

  • Answer: Weak staining can result from several factors:

    • Inadequate Staining Time: The tissue may not have been incubated in the staining solution for a sufficient duration. For plant tissues, staining can range from 1 hour to overnight.[5]

    • Exhausted Staining Solution: Over time and with repeated use, the concentration of the dye in the solution may decrease, leading to less effective staining.

    • Improper Solvent System: Using a solvent in which this compound has low solubility or that does not effectively partition the dye into the lipid droplets can result in weak staining.[2] The recommended PEG-glycerol solvent system is designed to facilitate efficient lipid staining.[2][3][4]

Problem 3: High background staining or non-specific dye deposition.

  • Question: There is a lot of red background staining on my slide, obscuring the details. How can I reduce it?

  • Answer: High background can be caused by:

    • Insufficient Rinsing: After staining, it is crucial to rinse the tissue thoroughly to remove excess dye. Rinsing with water is typically recommended.[5][6]

    • Precipitate Formation: What appears as background staining might be fine precipitates of the dye that have settled on the tissue. Using a stable staining solution and proper technique can minimize this.[1][7]

    • Overstaining: Leaving the tissue in the staining solution for an excessive amount of time can lead to non-specific binding of the dye.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this compound to avoid precipitation?

    • A1: A mixture of Polyethylene Glycol (PEG) 400 and 90% aqueous glycerol is highly recommended.[2][3][4] This solvent system effectively dissolves this compound and is non-volatile, which significantly reduces the risk of precipitation.[2]

  • Q2: Can I reuse the this compound staining solution?

    • A2: While the PEG-glycerol based solution is stable, repeated use can lead to depletion of the dye and potential contamination. For consistent and optimal results, it is best to use a fresh solution.

  • Q3: What are the solubility properties of this compound?

    • A3: this compound is soluble in oils and organic solvents like DMSO and DMF, but it is insoluble in water.[8][9] Its solubility in various solvents is a critical factor in preparing a stable and effective staining solution.

    Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethylformamide (DMF)30 mg/ml[8]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/ml[8]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml[8]
Ethanol1 mg/ml[8]
WaterInsoluble[9]
  • Q4: How should I store the this compound staining solution?

    • A4: The PEG-glycerol based staining solution should be stored at room temperature in a tightly sealed container to prevent absorption of moisture from the air.[5]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Staining Solution

This protocol is adapted from methodologies that utilize a PEG-glycerol solvent system to prevent dye precipitation.[2][5]

  • Dissolve the Dye: Dissolve 50 mg of this compound (also known as Fat Red 7B) in 25 mL of Polyethylene Glycol 300 (PEG-300) or PEG-400.[5]

  • Heating: Incubate the mixture for 1 hour at 90°C to ensure the dye is fully dissolved.

  • Cooling: Let the solution cool down to room temperature.

  • Addition of Glycerol: Add an equal volume (25 mL) of 90% glycerol to the solution and mix thoroughly.

  • Storage: Store the final staining solution at room temperature in a sealed container.[5]

Experimental Workflow: Staining Protocol

G Experimental Workflow: Lipid Staining with this compound prep_solution 1. Prepare Staining Solution (0.1% this compound in PEG-Glycerol) stain 3. Immerse Sections in Staining Solution prep_solution->stain prep_sample 2. Prepare Tissue Sections (Fresh or fixed) prep_sample->stain incubation 4. Incubate for 1 hour to overnight at room temperature stain->incubation rinse 5. Rinse several times with water incubation->rinse mount 6. Mount on a slide with 75% glycerol rinse->mount observe 7. Observe under a microscope mount->observe

A workflow for lipid staining using this compound.

Protocol 2: Staining Procedure for Tissue Sections

  • Sample Preparation: Use thin sections of either fresh or appropriately fixed plant or animal tissue.[6]

  • Staining: Immerse the tissue sections in the prepared this compound staining solution.

  • Incubation: Allow the sections to stain for 1 hour to overnight at room temperature.[5] The optimal time may vary depending on the tissue type and thickness.

  • Rinsing: Carefully remove the sections from the staining solution and rinse them several times with water to remove excess stain.[5][6]

  • Mounting: Mount the stained sections on a microscope slide using a suitable mounting medium, such as 75% glycerol.[6]

  • Observation: Observe the stained sections under a light microscope. Lipid structures should appear red.

References

Technical Support Center: Optimizing Staining with Lipophilic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using lipophilic dyes, with a focus on compounds with properties similar to Solvent Red 19. While specific biological applications for Solvent Red 19 are not widely documented, the principles outlined here for managing non-specific staining are applicable to many lipid-soluble dyes used in cellular and tissue analysis.

Frequently Asked Questions (FAQs)

Q1: What is non-specific background staining and why is it a problem with lipophilic dyes?

Q2: What are the primary causes of high background staining with lipid-soluble dyes?

Several factors can contribute to high background fluorescence or chromogenic signal:

  • Excessive Dye Concentration: Using a higher concentration of the dye than necessary increases the likelihood of non-specific binding.[4][5][6][7]

  • Inadequate Blocking: Failure to block non-specific binding sites allows the dye to adhere to unintended cellular components.[1][6][8][9]

  • Improper Fixation and Permeabilization: The choice of fixative and permeabilization agents can alter cellular membranes and expose non-specific binding sites.[3][10]

  • Insufficient Washing: Inadequate washing steps may fail to remove all unbound dye, contributing to the background signal.[3][4][11]

  • Sample Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce naturally, which can be mistaken for a signal from the dye.[7]

  • Dye Aggregation: Lipophilic dyes can form aggregates, which may bind non-specifically to cellular structures.

Troubleshooting Guide: High Background Staining

If you are experiencing high background staining, the following troubleshooting workflow can help you identify and resolve the issue.

G cluster_0 Troubleshooting High Background Staining start High Background Observed optimize_concentration Optimize Dye Concentration (Titrate to find optimal dilution) start->optimize_concentration improve_washing Improve Washing Steps (Increase volume, duration, or number of washes) optimize_concentration->improve_washing If background persists resolution Problem Resolved optimize_concentration->resolution If successful check_blocking Review Blocking Step (Increase blocking time or change agent) improve_washing->check_blocking If background persists improve_washing->resolution If successful evaluate_fixation Evaluate Fixation/Permeabilization (Test alternative methods) check_blocking->evaluate_fixation If background persists check_blocking->resolution If successful control_autofluorescence Assess Autofluorescence (Use unstained controls) evaluate_fixation->control_autofluorescence If background persists evaluate_fixation->resolution If successful check_aggregation Check for Dye Aggregation (Filter dye solution) control_autofluorescence->check_aggregation If background persists control_autofluorescence->resolution If successful check_aggregation->resolution If background persists, consult literature for specific tissue/cell type. G cluster_1 General Staining Workflow start Sample Preparation fixation Fixation start->fixation permeabilization Permeabilization (Optional) fixation->permeabilization blocking Blocking permeabilization->blocking staining Staining with Lipophilic Dye blocking->staining washing Washing staining->washing counterstaining Counterstaining (Optional) washing->counterstaining mounting Mounting counterstaining->mounting imaging Imaging mounting->imaging

References

Technical Support Center: Optimizing Sudan Red 7B Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Sudan Red 7B staining protocols, with a specific focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended incubation time for this compound staining?

The optimal incubation time for this compound can vary depending on the sample type and thickness. For plant tissues, a general recommendation is to incubate for 1 hour to overnight.[1] It is advisable to start with a shorter incubation time (e.g., 1 hour) and gradually increase it to achieve the desired staining intensity without increasing background noise.

Q2: What is this compound and what does it stain?

This compound (also known as Fat Red 7B) is a lipid-soluble diazo dye used for staining neutral lipids.[1][2] It is effective for visualizing triacylglycerols (TAGs) in oil bodies, lipids in hepatocytes, and suberin lamellae in plant cell walls.[1][3][4]

Q3: How should I prepare the this compound staining solution?

A stable and efficient staining solution can be prepared using a polyethylene (B3416737) glycol (PEG) and glycerol (B35011) solvent system, which helps prevent the dye from precipitating.[5][6] A common protocol involves dissolving this compound in PEG-300 and then mixing it with glycerol.[1] (See the detailed protocol in the "Experimental Protocols" section below).

Q4: What is the advantage of using a PEG-Glycerol solvent for this compound?

The PEG-Glycerol solvent system is highly effective for lipid stains like this compound because it efficiently dissolves the dye and allows for intense staining of lipids in fresh sections without the common issue of dye precipitation.[5][6] This stability is a significant advantage over other solvent systems where precipitates can interfere with imaging and interpretation.[6]

Troubleshooting Guide

Q5: My lipid staining is very weak. How can I increase the signal?

If you are experiencing weak staining, consider the following troubleshooting steps:

  • Increase Incubation Time: The most direct approach is to extend the incubation period. Since the recommended range is broad (1 hour to overnight), if your initial staining at 1-2 hours is weak, try a longer incubation, such as 4-6 hours or even overnight.[1]

  • Check Staining Solution: Ensure your staining solution was prepared correctly and has not expired. If the solution has been stored for a long time, consider preparing a fresh batch.

  • Optimize Tissue Section Thickness: If your sections are too thin, the amount of lipid present may be insufficient for a strong signal. Try using slightly thicker sections. Conversely, if sections are too thick, reagent penetration can be an issue.[7]

Q6: I'm seeing high background staining. What can I do to reduce it?

High background can obscure your target and make interpretation difficult. Here are some common causes and solutions:

  • Optimize Incubation Time: While longer incubation can increase signal, excessive incubation can lead to higher background. You may need to find the optimal balance. Try reducing the incubation time.

  • Improve Washing Steps: After incubation, ensure you rinse the sample thoroughly to remove excess, unbound dye. The protocol suggests rinsing several times with water.[1] Insufficient washing is a common cause of high background.

  • Reduce Antibody Concentration (if applicable): If you are using this compound in conjunction with immunohistochemistry, high concentrations of primary or secondary antibodies can cause non-specific binding and increase background.[7]

  • Filter the Staining Solution: Although the PEG-Glycerol solvent minimizes precipitates, filtering the solution before use can help remove any small particles that might contribute to background.

Q7: My staining looks speckled, or I see dye precipitates on my sample. How can I prevent this?

Dye precipitation is a common problem with many lipid stains.

  • Use the Recommended Solvent: The PEG-Glycerol solvent system is specifically recommended to prevent precipitation, which can occur with other solvents like ethanol (B145695) or isopropanol.[5][6]

  • Ensure Complete Dissolution: When preparing the staining solution, make sure the this compound is fully dissolved. The protocol recommends heating to 90°C for 1 hour to ensure complete dissolution.[1]

  • Filter the Solution: As a final precaution, filter the staining solution through a fine-gauge filter before applying it to your sample.

Data Presentation

Table 1: Recommended Incubation Times and Staining Solution

Parameter Recommendation Sample Type Source
Incubation Time 1 hour to Overnight Plant Tissues [1]
Staining Solution 0.1% (w/v) this compound General Lipids [1]

| Solvent System | Polyethylene Glycol (PEG) & 90% Glycerol | Plant Tissues |[5][6] |

Experimental Protocols

Detailed Protocol for this compound Staining

This protocol is adapted from the method described by Brundrett et al. (1991), which is highly effective for staining lipids in plant material.[1][5][6]

1. Reagent Preparation: 0.1% (w/v) this compound Staining Solution

  • Weigh 50 mg of this compound (also called Fat Red 7B).
  • Add it to 25 mL of PEG-300 in a heat-safe container.
  • Incubate the mixture for 1 hour at 90°C to ensure the dye completely dissolves.
  • Allow the solution to cool to room temperature.
  • Add an equal volume (25 mL) of 90% glycerol and mix thoroughly.
  • Store the final staining solution at room temperature.[1]

2. Staining Procedure

  • Prepare fresh tissue sections. The protocol is also suitable for plant material preserved in 50% alcohol.[8]
  • Immerse the tissue sections in the this compound staining solution.
  • Incubate for a duration ranging from 1 hour to overnight . Optimization may be required. Start with a 1-hour incubation and adjust as needed.
  • Following incubation, remove the sample from the staining solution.
  • Rinse the sample several times with water until excess stain is removed.[1]
  • Mount the sample in 75% (v/v) glycerol on a microscope slide for observation.[8]

Visual Guides

G cluster_prep Solution Preparation cluster_stain Staining Workflow prep1 Dissolve 50mg this compound in 25mL PEG-300 prep2 Incubate at 90°C for 1 hr prep1->prep2 prep3 Cool to Room Temp prep2->prep3 prep4 Add 25mL of 90% Glycerol prep3->prep4 stain1 Immerse Sample in Staining Solution prep4->stain1 stain2 Incubate (1 hr to Overnight) stain1->stain2 stain3 Rinse Several Times with Water stain2->stain3 stain4 Mount for Microscopy stain3->stain4

Caption: Experimental workflow for preparing this compound solution and staining lipids.

G cluster_issues Troubleshooting Logic start Staining Issue Observed q1 What is the primary issue? start->q1 weak_stain Weak or No Staining q1->weak_stain Weak Signal high_bg High Background q1->high_bg High Background precipitate Precipitate on Sample q1->precipitate Speckles sol_weak1 Increase Incubation Time (e.g., 4h or overnight) weak_stain->sol_weak1 sol_weak2 Prepare Fresh Staining Solution weak_stain->sol_weak2 sol_bg1 Decrease Incubation Time high_bg->sol_bg1 sol_bg2 Increase Number/ Duration of Rinses high_bg->sol_bg2 sol_precip1 Ensure Dye is Fully Dissolved (Heat during prep) precipitate->sol_precip1 sol_precip2 Filter Staining Solution Before Use precipitate->sol_precip2

Caption: Troubleshooting decision tree for common this compound staining issues.

References

Technical Support Center: Staining Fresh Tissue with Sudan Red 7B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Sudan Red 7B staining on fresh, unfixed tissue samples.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound stain not working on fresh tissue?

A common reason for staining failure on fresh tissue is the inherent incompatibility between the lipophilic (fat-soluble) nature of this compound and the aqueous (water-rich) environment of fresh biological samples.[1][2] The dye is insoluble in water and will not effectively penetrate the tissue to stain lipids without a suitable solvent system.[1]

Q2: What is the recommended solvent for using this compound on fresh tissue?

Polyethylene (B3416737) glycol (PEG) in combination with glycerol (B35011) is a highly effective solvent system for applying lipophilic stains like this compound to fresh tissues.[1][3] This mixture helps to dissolve the dye and facilitates its penetration into the aqueous tissue without causing the dye to precipitate.[1][3]

Q3: Can I use ethanol (B145695) or isopropanol (B130326) to dissolve this compound for fresh tissue staining?

While alcohols are used as solvents for Sudan dyes in some protocols, they are generally not recommended for fresh, unfixed tissue. Alcohols can cause tissue hardening, shrinkage, and can extract lipids, leading to inaccurate staining results.[4] The PEG-glycerol method is preferred for maintaining the integrity of fresh samples.

Q4: How long should I incubate my fresh tissue with the this compound staining solution?

Incubation times can vary depending on the tissue type, thickness, and lipid content. A general guideline is to incubate for 1 to 2 hours at room temperature. However, for denser or thicker tissues, overnight incubation may be necessary to ensure adequate dye penetration.[5] Optimization of the incubation time for your specific sample type is recommended.

Q5: My staining is very faint. What can I do to improve the signal?

Weak staining can result from several factors. Ensure your staining solution is freshly prepared and properly dissolved. Increase the incubation time to allow for better dye penetration. Also, verify the thickness of your tissue sections; if they are too thin, the lipid content may be insufficient for strong staining.

Troubleshooting Guide: this compound Staining on Fresh Tissue

This guide addresses specific issues you may encounter during your staining experiment.

Problem Potential Cause Recommended Solution
No staining or very weak staining Inadequate dye penetration due to aqueous nature of fresh tissue. Utilize a polyethylene glycol (PEG)-glycerol based staining solution to enhance dye solubility and tissue penetration.[1][3]
Staining solution is old or precipitated. Prepare a fresh staining solution before each experiment. Ensure the dye is fully dissolved by gentle heating and agitation as per the protocol.
Incubation time is too short. Increase the incubation time. For thick or dense tissues, consider an overnight incubation at room temperature.[5]
Tissue sections are too thin. Prepare slightly thicker sections (15-30 µm) to ensure sufficient lipid content for visualization.
Uneven or patchy staining Incomplete coverage of the tissue with the staining solution. Ensure the entire tissue section is fully immersed in the staining solution during incubation.
Air bubbles trapped on the tissue surface. Carefully apply the staining solution to avoid trapping air bubbles. If bubbles are present, gently dislodge them with a fine needle or by agitation.
Poor tissue quality or handling. Handle fresh tissue gently to avoid mechanical damage. Ensure the tissue has not dried out before or during the staining process.[2]
Dye precipitation on the tissue Incorrect solvent used. Use the recommended PEG-glycerol solvent system, which is designed to prevent precipitation of lipophilic dyes in aqueous environments.[1][3]
Staining solution is supersaturated or has cooled too rapidly. Prepare the staining solution according to the protocol, ensuring the dye is fully dissolved before use. Allow the solution to cool to room temperature before applying to the tissue.
High background staining Excessive dye concentration. While the recommended concentration is 0.1% (w/v), you may need to optimize this for your specific application. Try a slightly lower concentration if background is an issue.
Inadequate rinsing. After staining, rinse the tissue thoroughly with the recommended rinsing solution (e.g., 90% glycerol) to remove excess, unbound dye.

Experimental Protocols

Recommended Protocol for this compound Staining of Fresh Tissue

This protocol is adapted from methods proven effective for staining lipids in fresh plant material and is applicable to fresh animal tissues.[1][5]

Materials:

  • This compound (Fat Red 7B)

  • Polyethylene glycol 300 (PEG-300)

  • Glycerol

  • Distilled water

  • Fresh tissue sections (15-30 µm thick)

  • Microscope slides and coverslips

  • Aqueous mounting medium

Staining Solution Preparation (0.1% w/v this compound):

  • Dissolve 50 mg of this compound in 25 mL of PEG-300.

  • Gently heat the mixture to 90°C for 1 hour with occasional stirring to ensure the dye completely dissolves.

  • Allow the solution to cool to room temperature.

  • Add an equal volume (25 mL) of 90% glycerol (90 mL glycerol mixed with 10 mL distilled water).

  • Mix thoroughly. This is your final staining solution. Store at room temperature.

Staining Procedure:

  • Obtain fresh tissue sections. If using a cryostat, you can mount the sections directly onto slides.

  • Cover the tissue sections completely with the 0.1% this compound staining solution.

  • Incubate for 1-2 hours at room temperature. For denser tissues, this can be extended to overnight.

  • Gently rinse the sections several times with 90% glycerol to remove excess stain.

  • Mount the stained tissue section with an aqueous mounting medium and a coverslip.

  • Observe under a bright-field microscope. Lipids will be stained a vibrant red color.

Alternative Lipid Stains for Fresh Tissue

If you continue to experience difficulties with this compound, consider these alternative lipophilic stains.

Stain Color Advantages Disadvantages
Oil Red O Intense RedProvides a very deep red color, making lipids easy to visualize.[4]Similar to other Sudan dyes, it requires a specific solvent system for fresh tissue and can be prone to precipitation if not prepared correctly.[6]
Sudan Black B Blue-BlackStains a broader range of lipids, including phospholipids.[7][8] Can be used to quench autofluorescence in some applications.[9]The blue-black color may not be desirable for all applications and can sometimes result in non-specific background staining.
Protocol for Sudan Black B Staining of Fresh Tissue

This protocol is a general guideline and may require optimization.

Materials:

  • Sudan Black B

  • Propylene (B89431) glycol

  • Distilled water

  • Nuclear Fast Red (for counterstaining, optional)

  • Fresh frozen tissue sections (10-15 µm thick)

  • Aqueous mounting medium

Staining Solution Preparation:

  • Prepare a saturated solution of Sudan Black B in propylene glycol. This can be achieved by adding an excess of Sudan Black B powder to propylene glycol and stirring for an extended period.

  • Gently heat the solution to 100°C for a few minutes while stirring to aid dissolution. Do not exceed 110°C.[7]

  • Filter the warm solution through Whatman #2 filter paper.[7]

  • Allow the solution to cool and filter it again. The solution should be stored in a 60°C oven.[7]

Staining Procedure:

  • Cut fresh frozen tissue sections and mount them on slides.

  • If desired, briefly fix the sections in 10% formalin for 1-2 minutes, followed by a thorough rinse in distilled water.[7]

  • Immerse the slides in two changes of 100% propylene glycol for 5 minutes each to dehydrate.[7]

  • Incubate the slides in the pre-warmed (60°C) Sudan Black B solution for 7-10 minutes.[7][10]

  • Differentiate the sections in 85% propylene glycol for 3 minutes.[7]

  • Rinse thoroughly in distilled water.

  • (Optional) Counterstain with Nuclear Fast Red for 3-5 minutes to visualize nuclei in red.

  • Wash in distilled water.

  • Mount with an aqueous mounting medium. Lipids will appear blue-black.[8]

Visualizations

TroubleshootingWorkflow Start Start: this compound stain not working on fresh tissue Q1 Are you using a suitable solvent for a lipophilic dye on aqueous tissue? Start->Q1 Solvent_No No. Using alcohol or aqueous solution. Q1->Solvent_No No Solvent_Yes Yes. Using PEG-Glycerol. Q1->Solvent_Yes Yes Action_Solvent Action: Prepare staining solution with Polyethylene Glycol (PEG) and Glycerol. Solvent_No->Action_Solvent Q2 Is the staining faint or uneven? Solvent_Yes->Q2 Action_Solvent->Q2 End_Alternative Consider Alternative Stains (e.g., Oil Red O, Sudan Black B) Action_Solvent->End_Alternative Stain_Faint Yes. Faint or patchy staining. Q2->Stain_Faint Yes Stain_OK No. Staining is adequate. Q2->Stain_OK No Action_Incubation Action: Increase incubation time (1-2 hours or overnight for dense tissue). Ensure complete tissue coverage. Stain_Faint->Action_Incubation Q3 Are you observing dye precipitates? Stain_OK->Q3 Action_Incubation->Q3 Action_Incubation->End_Alternative Precipitate_Yes Yes. Precipitates are visible. Q3->Precipitate_Yes Yes Precipitate_No No. No precipitates. Q3->Precipitate_No No Action_Prep Action: Prepare fresh staining solution. Ensure dye is fully dissolved. Rinse thoroughly after staining. Precipitate_Yes->Action_Prep End_Success Staining Successful Precipitate_No->End_Success Action_Prep->End_Success Action_Prep->End_Alternative

Caption: Troubleshooting workflow for this compound staining on fresh tissue.

References

Technical Support Center: Fading of Sudan Red 7B Stain Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the fading of Sudan Red 7B stain under ultraviolet (UV) irradiation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid Fading of this compound Stain Upon UV Exposure

Question: My this compound stained sample fades almost immediately when I expose it to UV light for imaging. How can I prevent this?

Answer: Rapid fading, or photobleaching, of this compound under UV irradiation is a common issue. This compound, being a diazo dye, is susceptible to photodegradation. The energy from UV light can break the azo bonds (-N=N-) that are responsible for the dye's color.

Possible Causes and Solutions:

CauseSolution
High UV Intensity/Long Exposure Time Reduce the intensity of the UV lamp to the lowest setting that still allows for adequate visualization. Minimize the duration of UV exposure by only illuminating the sample when actively observing or capturing an image.
Inappropriate Mounting Medium Use a mounting medium containing an anti-fade reagent. These reagents often contain antioxidants that can help quench reactive oxygen species generated during UV irradiation, which contribute to dye degradation. For lipid staining, ensure the mounting medium is compatible with lipids and does not cause the dye to leach out. Aqueous mounting media are generally used for fat stains like Sudan dyes to prevent the dissolution of the stain by alcohol and xylene.[1][2]
Presence of Oxidizing Agents Ensure all solutions used in the staining and mounting process are free of oxidizing agents. Traces of peroxides or other oxidizing chemicals can accelerate the photodegradation of the dye.
High Oxygen Concentration While challenging to control in all experimental setups, deoxygenating the mounting medium can sometimes reduce the rate of photobleaching.

Issue 2: Inconsistent or Weak Staining with this compound

Question: My this compound staining is weak and patchy, and it fades unevenly under the microscope. What could be the problem?

Answer: Inconsistent and weak staining can be due to several factors in the staining protocol itself, which are then exacerbated by UV exposure.

Possible Causes and Solutions:

CauseSolution
Inadequate Fixation Ensure the tissue or cells are properly fixed. Poor fixation can lead to uneven dye penetration and binding.
Improper Staining Protocol Follow a validated staining protocol for this compound. Ensure the dye solution is correctly prepared and filtered to remove any precipitates that could lead to uneven staining.
Dye Precipitation This compound is soluble in oils and insoluble in water.[3] Ensure the solvent system for the dye is appropriate for your sample to prevent precipitation of the dye on the tissue, which can lead to artifacts and uneven staining. A recommended solvent system is polyethylene (B3416737) glycol and glycerol.[4][5]
Insufficient Incubation Time Ensure the tissue is incubated in the staining solution for a sufficient amount of time to allow for complete penetration and staining of the target lipids.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the fading of this compound under UV light?

A1: this compound is a diazo dye, characterized by one or more azo groups (-N=N-). The color of the dye is due to this extended system of conjugated double bonds. UV irradiation provides the energy to break these chemical bonds, particularly the azo bond. This disruption of the chromophore leads to a loss of color, a process known as photobleaching or photodegradation. For some azo dyes, particularly those that can exist in a hydrazone form, the photodegradation mechanism under UV light can involve the formation of reactive oxygen species like singlet oxygen and hydroxyl radicals, which then attack and degrade the dye molecule.[6]

Q2: Is there a way to quantify the fading of this compound?

A2: Yes, the fading of this compound can be quantified by measuring the change in its absorbance over time during UV irradiation. The degradation of many azo dyes under UV light follows pseudo-first-order kinetics.[7][8] This means the rate of fading is proportional to the concentration of the dye. You can monitor the decrease in the absorbance maximum of this compound (around 525 nm) using a spectrophotometer or a microscope equipped with a spectrometer.

Q3: Are there any alternatives to this compound that are more photostable?

A3: While this compound is a common lipid stain, other dyes may exhibit greater photostability depending on the specific application and imaging conditions. It is recommended to consult the literature for comparative studies on the photostability of different lipophilic dyes. For fluorescence microscopy applications, various fluorescent lipid probes are available that may offer higher photostability and sensitivity.

Q4: How does the mounting medium affect the stability of the this compound stain?

A4: The mounting medium plays a critical role in preserving the stain. An ideal mounting medium should have a refractive index close to that of the glass slide and coverslip, be non-reactive with the stain, and protect the sample from physical and chemical damage.[9] For stains prone to fading, the inclusion of anti-fade reagents in the mounting medium is crucial. These reagents can reduce the rate of photobleaching by scavenging free radicals. For fat-soluble dyes like this compound, it is important to use an aqueous-based mounting medium to prevent the dye from being extracted by organic solvents present in some resinous mounting media.[1][2]

Data Presentation

Table 1: Hypothetical Photodegradation of this compound under UV Irradiation

Irradiation Time (minutes)Absorbance at 525 nm (AU)% of Initial Absorbance
01.00100%
50.8585%
100.7272%
150.6161%
300.3737%
600.1414%

This data is illustrative and the actual rate of fading will depend on experimental conditions such as UV intensity, solvent, and presence of other substances.

Experimental Protocols

Protocol 1: Staining of Lipids in Plant Material with this compound

This protocol is adapted from a known method for staining neutral lipids in plant tissues.[8]

Materials:

  • This compound (Fat Red 7B)

  • Polyethylene glycol-300 (PEG-300)

  • 90% Glycerol

  • Plant tissue samples

  • Microscope slides and coverslips

  • Aqueous mounting medium (with or without anti-fade reagent)

Procedure:

  • Preparation of Staining Solution (0.1% w/v):

    • Dissolve 50 mg of this compound in 25 mL of PEG-300.

    • Incubate the mixture for 1 hour at 90°C and then allow it to cool down.

    • Add an equal volume of 90% glycerol.

    • Store the staining solution at room temperature.[8]

  • Staining:

    • Immerse the plant tissues in the staining solution for 1 hour to overnight.

    • Rinse the stained tissues several times with water.

  • Mounting:

    • Mount the stained tissue on a microscope slide with a drop of aqueous mounting medium.

    • Carefully place a coverslip over the sample, avoiding air bubbles.

  • Observation:

    • Observe the sample under a bright-field microscope. If UV illumination is required for other purposes (e.g., co-localization with a fluorescent marker), use the lowest possible UV intensity and exposure time.

Protocol 2: Assessing the Photostability of this compound Stain

This protocol outlines a general procedure to quantify the fading of this compound stain under UV irradiation.

Materials:

  • This compound-stained slides (prepared as in Protocol 1)

  • Microscope with a UV light source and a camera or spectrophotometer detector

  • Image analysis software or spectrophotometer software

Procedure:

  • Sample Preparation: Prepare a set of identically stained slides.

  • Initial Measurement:

    • Place a stained slide on the microscope stage.

    • Under brief, low-intensity illumination, locate a region of interest.

    • Measure the initial absorbance or image intensity of the stained structures at the absorbance maximum of this compound (~525 nm). This is your time-zero measurement.

  • UV Exposure:

    • Expose the selected region to a constant intensity of UV light.

    • At regular time intervals (e.g., every 1, 2, 5, 10 minutes), record the absorbance or capture an image of the same region.

  • Data Analysis:

    • Quantify the absorbance or mean pixel intensity of the stained area for each time point.

    • Normalize the data to the initial measurement (t=0) to calculate the percentage of remaining stain intensity.

    • Plot the natural logarithm of the normalized intensity versus time. If the plot is linear, the fading follows first-order kinetics, and the negative of the slope represents the photobleaching rate constant (k).

Visualizations

Photodegradation_Pathway cluster_0 UV Irradiation cluster_1 This compound Molecule cluster_2 Degradation Pathways UV_Light UV Photon (hν) Sudan_Red_7B This compound (Ground State) UV_Light->Sudan_Red_7B Absorption Excited_State Excited State* Sudan_Red_7B->Excited_State Excitation Direct_Photolysis Direct Photolysis Excited_State->Direct_Photolysis Azo Bond Cleavage ROS_Formation Reactive Oxygen Species (ROS) Formation Excited_State->ROS_Formation Energy Transfer to O₂ (for hydrazone form) Degradation_Products Colorless Degradation Products Direct_Photolysis->Degradation_Products ROS_Formation->Degradation_Products Oxidation of Dye

Caption: Photodegradation mechanism of this compound.

Troubleshooting_Workflow Start Start: Fading of this compound Stain Q1 Is the staining weak or uneven? Start->Q1 A1_Yes Troubleshoot Staining Protocol: - Check fixation - Verify dye solution prep - Ensure sufficient incubation Q1->A1_Yes Yes Q2 Is fading rapid upon UV exposure? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize Imaging Conditions: - Reduce UV intensity - Minimize exposure time Q2->A2_Yes Yes Q3 Are you using an anti-fade mounting medium? Q2->Q3 No A2_Yes->Q3 A3_No Use Anti-Fade Mounting Medium Q3->A3_No No End Problem Resolved Q3->End Yes A3_No->End

Caption: Troubleshooting workflow for this compound fading.

References

Technical Support Center: Sudan Red 7B Staining in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sudan Red 7B. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound for improving contrast in microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in microscopy?

This compound is a lipophilic (fat-soluble) diazo dye.[1][2] In microscopy, its primary use is for staining lipids, including neutral triglycerides and suberin lamellae in plant tissues.[1][3][4] It imparts a vibrant red color to fat bodies and lipid droplets within cells and tissues.[5]

Q2: What are the key properties of this compound I should be aware of?

This compound is a solid powder, dark red to purple in appearance.[6] It is insoluble in water but soluble in various organic solvents.[2] Its absorption maximum is approximately 525-528 nm.[3][7]

Q3: How should I prepare a this compound staining solution?

A common method for preparing a stable staining solution involves using a mixture of polyethylene (B3416737) glycol (PEG) and glycerol (B35011).[8][9] A typical preparation involves dissolving this compound in PEG-300 with gentle heating, then adding an equal volume of 90% glycerol.[4] For specific concentrations and detailed steps, please refer to the Experimental Protocols section.

Q4: What type of mounting medium is recommended for slides stained with this compound?

Since this compound is a lipid stain, it is crucial to use an aqueous-based mounting medium.[10] Organic solvent-based mounting media can dissolve the stained lipids, leading to a loss of signal. Water-based media, such as those containing glycerol or polyvinyl alcohol, are suitable for preserving the staining.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Staining 1. Inappropriate Solvent: The dye may not be sufficiently dissolved in the staining solution. 2. Insufficient Staining Time: The incubation time may be too short for the dye to partition into the lipids. 3. Low Dye Concentration: The concentration of this compound in the staining solution may be too low. 4. Lipid Extraction: Lipids may have been extracted during sample preparation (e.g., use of harsh organic solvents).1. Optimize Solvent System: Utilize a recommended solvent system like polyethylene glycol-glycerol to ensure dye stability and solubility.[8][9] 2. Increase Staining Time: Extend the incubation period to allow for adequate staining. Staining times can range from 1 hour to overnight.[4] 3. Adjust Dye Concentration: Prepare a fresh staining solution with a slightly higher concentration of this compound. A common concentration is 0.1% (w/v).[4][12] 4. Use Appropriate Fixatives: For frozen sections, use formalin fixation. Avoid organic solvents like alcohols and xylene during preparation and mounting.
Stain Precipitates on Tissue 1. Unstable Staining Solution: The dye may be precipitating out of the solution, especially in the presence of water from fresh tissue.[8] 2. Contaminated Solutions: The staining solution or rinsing buffers may be contaminated.1. Use a Stable Solvent System: The polyethylene glycol-glycerol solvent system is designed to prevent precipitation.[8][9] 2. Filter the Staining Solution: Filter the staining solution before use to remove any undissolved particles. 3. Use Fresh, Clean Reagents: Prepare fresh solutions and use clean glassware.
Poor Contrast/High Background 1. Excessive Staining: The staining time may be too long, or the dye concentration too high. 2. Inadequate Rinsing/Differentiation: Excess, unbound dye has not been sufficiently removed from the tissue.1. Optimize Staining Parameters: Reduce the staining time or the dye concentration. 2. Differentiate Appropriately: After staining, rinse the tissue thoroughly with an appropriate solution (e.g., water or 70% ethanol) to remove background staining.[12] The choice of rinsing agent depends on the specific protocol.
Color Fading 1. Inappropriate Mounting Medium: Use of a solvent-based mounting medium can cause the dye to leach out of the lipids. 2. Photobleaching: Prolonged exposure to high-intensity light during microscopy.1. Use Aqueous Mounting Medium: Employ a water-based mounting medium to preserve the stain.[10] Some aqueous mounting media also contain anti-fade reagents.[13] 2. Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging. Use a neutral density filter if available.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMF30 mg/mL[3]
DMSO30 mg/mL[3]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[3]
Ethanol1 mg/mL[3]
Acetone10 mg/mL[14]
Toluene1 mg/mL[14]

Table 2: Example Signal-to-Noise Ratios for Sudan Dyes (TLC/CMS Application)

While this data is from a Thin-Layer Chromatography/Mass Spectrometry application, it provides a general indication of the signal intensity achievable with Sudan dyes.

Sudan DyeSignal-to-Noise Ratio (at 5 ng)Reference
Sudan Orange G495[15]
Sudan I567[15]
Sudan II301[15]
Sudan Red G538[15]
Sudan III538[15]
This compound 678 [15]
Sudan IV601[15]

Experimental Protocols

Protocol 1: Efficient Lipid Staining in Plant Material [4][8]

This protocol is adapted from Brundrett et al. (1991) and is effective for staining lipids in fresh plant sections.

1. Preparation of Staining Solution (0.1% w/v): a. Dissolve 50 mg of this compound in 25 mL of Polyethylene Glycol-300 (PEG-300). b. Incubate the mixture for 1 hour at 90°C to ensure the dye is fully dissolved, then allow it to cool. c. Add an equal volume (25 mL) of 90% glycerol and mix well. d. The solution can be stored at room temperature.

2. Staining Procedure: a. Place fresh plant tissue sections into the staining solution. b. Incubate for 1 hour to overnight at room temperature. c. After incubation, rinse the sections several times with water to remove excess stain. d. Mount the stained sections in an aqueous mounting medium (e.g., 75% v/v glycerol).[16]

Protocol 2: Staining Lipids in Seedlings [12]

This protocol is suitable for whole-mount staining of small seedlings.

1. Preparation of Staining Solution (0.1% w/v): a. Prepare a 0.1% (w/v) this compound solution using phenol (B47542) as the solvent.

2. Staining Procedure: a. Immerse the seedlings in the this compound staining solution. b. Stain for 5 hours at room temperature in the dark. c. To remove chlorophyll (B73375) and excess stain, wash the samples three times with 70% (v/v) ethanol. d. Mount the samples for observation.

Visualizations

Staining_Workflow prep Sample Preparation stain Staining with This compound prep->stain Incubate rinse Rinsing & Differentiation stain->rinse Remove excess mount Aqueous Mounting rinse->mount Preserve image Microscopy & Imaging mount->image Observe

Caption: General experimental workflow for this compound staining.

Troubleshooting_Logic start Poor Contrast Issue weak_stain Weak or No Staining? start->weak_stain high_bg High Background? start->high_bg precipitate Precipitate Present? start->precipitate weak_stain->high_bg No sol_A Increase Staining Time or Concentration weak_stain->sol_A Yes high_bg->precipitate No sol_B Optimize Rinsing/ Differentiation Step high_bg->sol_B Yes sol_C Use Stable Solvent/ Filter Stain precipitate->sol_C Yes sol_D Check for Lipid Extraction During Prep precipitate->sol_D No end Improved Contrast sol_A->end sol_B->end sol_C->end sol_D->end

Caption: Troubleshooting decision tree for poor contrast issues.

References

Technical Support Center: Plant Histology Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with uneven staining in plant histology experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven staining in plant tissue sections?

Uneven staining in plant histology can arise from various factors throughout the experimental workflow. The most common causes include improper fixation, incomplete deparaffinization, issues with sectioning, and inconsistencies in the staining procedure itself.[1][2][3] Factors such as dye concentration, pH of the staining solution, temperature, and reagent quality are also critical variables.[4][5]

Q2: How does fixation affect staining quality in plant tissues?

Proper fixation is crucial for preserving tissue morphology and ensuring even stain penetration. Inadequate fixation can lead to autolysis, where cell structures are poorly defined, resulting in patchy staining.[6][7] Conversely, over-fixation can mask antigenic sites or alter tissue chemistry, leading to reduced stain intensity or non-specific binding.[1] For plant tissues, the presence of rigid cell walls requires fixatives that can penetrate effectively. It is essential to use a sufficient volume of fixative, at least 20 times the tissue volume, and to ensure the tissue is fully submerged.[8]

Q3: Can the sectioning process lead to uneven staining?

Yes, the quality of the tissue section is critical. Artifacts introduced during microtomy can directly impact stain quality.[9]

  • Thick and Thin Sections: Uneven rotation of the microtome can create sections of varying thickness, which will absorb stain differently, leading to light and dark bands.[9]

  • Wrinkles and Folds: If sections are not properly stretched on the water bath, folds and wrinkles can form. These areas can trap excess stain, appearing as dark, irregularly stained strands.[6]

  • Chatter or "Venetian Blind" Artifacts: This is often caused by an over-dehydrated, brittle tissue block or a loose microtome blade, resulting in microscopic vibrations and uneven sections.[9]

Q4: Why is complete deparaffinization essential for even staining?

Paraffin (B1166041) wax used for embedding is hydrophobic, while most histological stains are aqueous. If residual paraffin remains in the tissue section, it will prevent the stain from penetrating, resulting in unstained or weakly stained patches.[10][11] It is critical to use fresh xylene and alcohols and ensure adequate incubation times during the deparaffinization and rehydration steps.[1][12]

Q5: How do staining reagents and their properties influence the outcome?

The chemical properties of the stains and other reagents are paramount.

  • Dye Concentration and Quality: Old or deteriorating dyes can lead to muddy or pale staining.[8] Filtering stains before use can remove precipitates that might deposit on the tissue.[2]

  • pH of Solutions: The pH of staining solutions, rinses, and bluing agents can significantly affect stain binding. For example, hematoxylin (B73222) is more effective in a slightly acidic environment, while a basic pH in the bluing solution is required to shift its color from red to blue/purple.[12] Tap water quality can be variable, so using deionized water for preparing solutions is recommended.[9]

  • Reagent Carryover: Insufficient rinsing between steps can lead to the carryover of one reagent into another, altering pH and causing unpredictable staining results.[9]

Troubleshooting Guide for Uneven Staining

This section provides a systematic approach to identifying and resolving common issues leading to uneven staining.

Summary of Common Problems and Solutions
Problem Possible Causes Recommended Solutions
Blotchy or Patchy Staining Incomplete deparaffinization.[1][10] Air bubbles trapped on the slide.[1] Poor or incomplete fixation.[3] Inadequate reagent coverage.[1]Ensure fresh xylene and alcohols are used for deparaffinization with adequate timing.[10] Gently tap slides to dislodge air bubbles when immersing in solutions. Optimize fixation protocol with appropriate fixative volume and time.[8] Ensure the entire tissue section is fully immersed in all solutions.[1]
Staining is Darker at the Edges Tissue section drying out during staining.[1] "Edge effect" from over-fixation of the outer tissue block.[1]Keep slides moist throughout the entire process; do not allow them to dry out between steps.[8] Ensure uniform fixation by using appropriately sized tissue samples and sufficient fixative volume.
Weak or Pale Staining Overall Staining times are too short. Stains are old, depleted, or over-oxidized.[2] Excessive differentiation (in regressive staining).[13] Incomplete deparaffinization preventing stain penetration.[12]Increase incubation time in the staining solution. Replace staining solutions with fresh ones.[8] Reduce the time in the differentiating solution (e.g., acid alcohol).[10] Re-treat the slide in fresh xylene and re-stain.[10]
Uneven Staining Within the Same Section Section has variable thickness.[9] Wrinkles or folds are present in the section.[6] Incomplete removal of embedding medium for frozen sections.[9]Improve microtomy technique to ensure uniform section thickness.[9] Ensure the section is properly flattened on the water bath before mounting on the slide. Thoroughly rinse frozen sections to remove all water-soluble embedding media before staining.[9]
Hazy or Milky Appearance on Slide Inadequate dehydration after staining (water remaining in the tissue).[12] Water contamination in clearing agent (xylene).[12]Ensure sufficient time in fresh, absolute alcohol before clearing.[14] Replace clearing agents regularly to prevent water contamination.

Experimental Protocols

Protocol 1: Standard Deparaffinization and Rehydration

This protocol is a critical pre-staining step to ensure aqueous stains can penetrate the tissue.

  • Xylene: Immerse slides in two changes of xylene for 5 minutes each to dissolve the paraffin wax.

  • Absolute Alcohol: Immerse slides in two changes of 100% alcohol for 2 minutes each to remove the xylene.

  • Graded Alcohols: Rehydrate the tissue by immersing slides sequentially in 95% alcohol and 70% alcohol for 2 minutes each.

  • Running Water: Rinse slides gently under running tap water for 5 minutes. The slides are now ready for staining.

Protocol 2: Quality Control for Staining Reagents

Use control slides (a slide with a tissue section known to stain well) to regularly monitor the quality of your staining solutions.[8]

  • Process a control slide with each batch of experimental slides.

  • Compare the staining quality of the control slide to a previously established standard.

  • If the control slide shows weak, uneven, or muddy staining, it is an indication that your reagents may be depleted or contaminated and should be replaced.[8]

Visual Guides

Plant Histology Workflow

The following diagram illustrates the key stages in a typical plant histology workflow where staining issues can arise.

G Fixation Fixation Dehydration Dehydration Fixation->Dehydration Clearing Clearing Dehydration->Clearing Embedding Embedding Clearing->Embedding Microtomy Microtomy Mounting on Slide Mounting on Slide Microtomy->Mounting on Slide Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining Staining Rehydration->Staining Dehydration Dehydration Staining->Dehydration Clearing Clearing Dehydration ->Clearing Coverslipping Coverslipping Clearing ->Coverslipping

Caption: General workflow for plant histology from fixation to coverslipping.

Troubleshooting Logic for Uneven Staining

This flowchart provides a logical sequence for diagnosing the cause of uneven staining.

G start Uneven Staining Observed check_section Examine slide for wrinkles, folds, or uneven thickness start->check_section check_deparaffin Are there unstained/pale patches (potential wax residue)? check_section->check_deparaffin No remedy_section Improve sectioning technique and slide preparation check_section->remedy_section Yes check_reagents Review reagent age, pH, and preparation. Run control slide. check_deparaffin->check_reagents No remedy_deparaffin Use fresh xylene/alcohols; increase deparaffinization time check_deparaffin->remedy_deparaffin Yes check_fixation Review fixation protocol (time, volume, tissue size) check_reagents->check_fixation No Obvious Issue remedy_reagents Replace old reagents; filter stains; use DI water check_reagents->remedy_reagents Problem Found remedy_fixation Optimize fixation protocol check_fixation->remedy_fixation Potential Issue

Caption: A step-by-step flowchart for troubleshooting uneven staining.

References

Technical Support Center: Sudan Red 7B Staining Following Chlorophyll Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are performing Sudan Red 7B staining on plant tissues after chlorophyll (B73375) removal.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove chlorophyll before this compound staining?

Chlorophyll, the green pigment in plants, can interfere with the visualization and interpretation of staining results. Its intense color can mask the red staining of lipids by this compound, leading to inaccurate localization and quantification of lipid droplets. Removing chlorophyll provides a clearer background for observing the specific staining of lipids.

Q2: What is the best method for removing chlorophyll without affecting the lipids?

The choice of method depends on the specific plant tissue and the lipids of interest. A common challenge is that solvents used to extract chlorophyll can also remove lipids.[1] A recommended approach is a liquid-liquid extraction using a combination of aqueous acetone (B3395972) and petroleum ether. In this method, chlorophyll partitions into the aqueous acetone phase, while the lipids are retained in the petroleum ether phase.[2] Other methods involving solvents like ethanol (B145695) or methanol (B129727) can also be used, but care must be taken to minimize the duration of exposure to limit lipid loss.[1]

Q3: Can I perform this compound staining on fresh tissue without chlorophyll removal?

Yes, it is possible to stain fresh plant material directly with this compound.[3][4] However, the presence of chlorophyll can make it difficult to visualize the red staining of lipids, especially in tissues with high chlorophyll content. For optimal visualization and unambiguous results, prior removal of chlorophyll is recommended.

Q4: How do I prepare the this compound staining solution?

A standard protocol for preparing a 0.1% (w/v) this compound staining solution involves dissolving 50 mg of this compound (also known as Fat Red 7B) in 25 mL of polyethylene (B3416737) glycol (PEG)-300.[3] This mixture is then incubated at 90°C for one hour. After cooling, an equal volume of 90% glycerol (B35011) is added. The solution can be stored at room temperature.[3]

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
Weak or no this compound staining 1. Lipid loss during chlorophyll removal: The solvent used for chlorophyll extraction may have also removed the lipids. 2. Inactive staining solution: The this compound solution may have degraded or was prepared incorrectly. 3. Insufficient staining time: The incubation time in the staining solution may have been too short.1. Use a lipid-preserving chlorophyll removal method, such as liquid-liquid extraction with aqueous acetone and petroleum ether.[2] Minimize the exposure time of the tissue to organic solvents. 2. Prepare a fresh staining solution according to the recommended protocol.[3] 3. Increase the staining time. Soaking the tissue for 1 hour to overnight is a general guideline.[3]
Uneven or patchy staining 1. Incomplete chlorophyll removal: Residual chlorophyll can interfere with the even penetration of the stain. 2. Uneven tissue sectioning: Inconsistent thickness of the tissue sections can lead to uneven staining. 3. Air bubbles trapped on the tissue: Air bubbles can prevent the stain from reaching the tissue surface.1. Ensure complete chlorophyll removal by extending the extraction time or using a more effective solvent system. 2. Prepare uniform and thin sections of the plant material. 3. Gently agitate the sample during staining to dislodge any air bubbles.
High background staining 1. Precipitation of the stain: The this compound may have precipitated out of the solution. 2. Inadequate rinsing: Insufficient rinsing after staining can leave excess stain on the tissue.1. Filter the staining solution before use. Ensure the PEG-glycerol solvent system is properly prepared to maintain stain solubility.[4] 2. Rinse the stained tissue thoroughly with water several times.[3]
Greenish or brownish hue obscuring the red stain 1. Incomplete chlorophyll removal: The most likely cause is residual chlorophyll masking the red color of the this compound.1. Repeat the chlorophyll removal step or try a more rigorous extraction method. Visually inspect the tissue to ensure it is completely decolorized before proceeding with staining.

Experimental Protocols

Protocol 1: Chlorophyll Removal using Liquid-Liquid Extraction

This protocol is designed to remove chlorophyll while preserving lipids in the tissue.

  • Homogenization: Homogenize the plant tissue in a suitable buffer.

  • Extraction:

    • Add a mixture of 80% aqueous acetone and petroleum ether to the homogenized tissue.

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Centrifuge the mixture to separate the two phases.

  • Separation:

    • The upper petroleum ether phase will contain the lipids.

    • The lower aqueous acetone phase will contain the chlorophyll.

    • Carefully collect the upper petroleum ether phase containing the lipids.

  • Evaporation: Evaporate the petroleum ether to obtain the lipid extract, or proceed with the tissue for staining after ensuring all petroleum ether has been removed.

Protocol 2: this compound Staining

This protocol is for staining lipids in plant tissues.[3]

  • Preparation of Staining Solution (0.1% w/v):

    • Dissolve 50 mg of this compound in 25 mL of PEG-300.

    • Incubate the mixture at 90°C for 1 hour.

    • Allow the solution to cool to room temperature.

    • Add an equal volume (25 mL) of 90% glycerol and mix well.

    • Store the staining solution at room temperature.

  • Staining Procedure:

    • Immerse the chlorophyll-free plant tissue or sections in the this compound staining solution.

    • Incubate for 1 hour to overnight at room temperature.

    • Rinse the stained tissue several times with water to remove excess stain.

  • Microscopy:

    • Mount the stained tissue on a microscope slide in a suitable mounting medium (e.g., 75% glycerol).

    • Observe under a light microscope. Lipids will appear as red-colored droplets or structures.

Quantitative Data

The choice of solvent for chlorophyll extraction can significantly impact the retention of lipids. The following table summarizes the effects of different solvents on lipid and chlorophyll extraction.

Solvent/MethodEfficiency of Chlorophyll RemovalPotential for Lipid LossReference(s)
Aqueous Acetone & Petroleum Ether (Liquid-Liquid Extraction) HighLow (lipids partition into petroleum ether)[2]
Acetone HighModerate (can extract some lipids)[1]
Ethanol HighModerate (can extract some lipids)[1]
Methanol HighModerate (can extract some lipids)[1]
Chloroform:Methanol (2:1) HighHigh (efficiently extracts both)[1][5]

Visualizations

Experimental_Workflow Start Plant Tissue Chlorophyll_Removal Chlorophyll Removal Start->Chlorophyll_Removal Decolorize Staining This compound Staining Chlorophyll_Removal->Staining Stain for Lipids Troubleshooting Troubleshooting: - Weak Staining - High Background - Masked Signal Chlorophyll_Removal->Troubleshooting Microscopy Microscopy Staining->Microscopy Observe Staining->Troubleshooting Result Lipid Visualization Microscopy->Result

Caption: Workflow for lipid visualization in plant tissue.

Chlorophyll_Removal_Methods Input Plant Tissue with Chlorophyll Method1 Method 1: Liquid-Liquid Extraction (Aqueous Acetone / Petroleum Ether) Input->Method1 Method2 Method 2: Solvent Extraction (Ethanol or Acetone) Input->Method2 Outcome1 Chlorophyll in Aqueous Phase Lipids in Petroleum Ether Method1->Outcome1 Recommendation Recommended for Lipid Preservation Method1->Recommendation Outcome2 Chlorophyll and some Lipids Extracted Method2->Outcome2

Caption: Comparison of chlorophyll removal methods.

References

Technical Support Center: Sudan Red 7B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery rates of Sudan Red 7B during extractions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery rate a concern?

This compound is a synthetic, fat-soluble diazo dye.[1] Its lipophilic nature means it readily dissolves in fats, oils, and organic solvents but is insoluble in water.[1] Low recovery rates during extraction are a significant concern as they can lead to inaccurate quantification in various analytical applications, including food safety testing and biological staining.

Q2: What are the typical solvents used for extracting this compound?

This compound is soluble in a range of organic solvents. Acetonitrile (B52724), acetone (B3395972), isopropanol, and hexane (B92381) are commonly used for extraction from solid matrices like chili powder.[2][3][4] For liquid-liquid extraction, solvents like dichloromethane (B109758) and ethyl acetate (B1210297) are effective. The choice of solvent is critical and depends on the sample matrix.

Q3: What is a typical recovery rate for this compound extraction?

Acceptable recovery rates for Sudan dye analysis generally fall within the 70-120% range. However, this can be influenced by the complexity of the sample matrix, the extraction method employed, and the concentration of the dye. For instance, one study using a molecularly imprinted solid-phase extraction (MISPE) method reported a recovery of 72% for this compound.[5] Another study using ultrasonic-assisted dispersive liquid-liquid microextraction reported recovery percentages between 88% and 114% in various real samples.[6]

Q4: How does the sample matrix affect the extraction of this compound?

The sample matrix can significantly impact extraction efficiency, a phenomenon known as the "matrix effect."[7][8][9] Co-extracted substances from complex matrices like spices and oils can interfere with the analytical measurement, leading to either suppression or enhancement of the signal and consequently, inaccurate recovery values.[7][8][9] For example, the presence of fats and other pigments in chili powder can compete with this compound for the extraction solvent, reducing its recovery.

Troubleshooting Guide for Low Recovery Rate

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low recovery of this compound from a fatty or oily matrix.

  • Possible Cause: Inefficient extraction due to the high affinity of this compound for the fatty matrix. The chosen solvent may not be optimal for partitioning the dye from the lipids.

  • Solution:

    • Solvent Selection: Switch to a more nonpolar solvent or a solvent mixture to improve the dissolution of the fatty matrix and the dye. Hexane is often used to pre-extract fats before dye extraction.

    • Saponification: For highly fatty samples, consider a saponification step to break down the fats into soaps and glycerol, which can then be washed away, leaving the dye accessible for extraction with an organic solvent.

    • Solid-Phase Extraction (SPE): Employ an SPE cleanup step after the initial extraction. A normal-phase sorbent like silica (B1680970) gel can be used to separate the nonpolar dye from more polar matrix components.[10]

Problem 2: Inconsistent or poor recovery with the QuEChERS method.

  • Possible Cause: The composition of the QuEChERS salts or the extraction solvent may not be optimized for this compound in your specific sample matrix.

  • Solution:

    • Solvent Modification: While acetonitrile is standard in QuEChERS, for a highly lipophilic dye like this compound, adding a proportion of a less polar solvent like acetone to the initial extraction may improve recovery.[3]

    • Salt Composition: The type and amount of salting-out salts (e.g., MgSO₄, NaCl, sodium citrate) can influence the partitioning of the dye into the organic phase. Experiment with different salt combinations to optimize the phase separation and drive the dye into the acetonitrile layer.[4][11]

    • Dispersive SPE (d-SPE) Cleanup: The choice of d-SPE sorbent is crucial. For fatty matrices, a combination of PSA (primary secondary amine) to remove polar interferences and C18 to remove fats is often effective.

Problem 3: Suspected degradation of this compound during sample preparation.

  • Possible Cause: Azo dyes can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or high temperatures.[12]

  • Solution:

    • pH Control: Ensure that the pH of the extraction and cleanup solutions is kept within a neutral to slightly acidic or basic range, depending on the stability of the dye.

    • Temperature Management: Avoid excessive heat during solvent evaporation steps. Use a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Light Protection: Store standards and sample extracts in amber vials and minimize exposure to direct light, as photochemical degradation can occur.

Problem 4: Low recovery in the final analysis (e.g., by HPLC or LC-MS/MS).

  • Possible Cause: Matrix effects during the analytical measurement are suppressing the instrument's signal for this compound.

  • Solution:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.[7]

    • Sample Dilution: If the concentration of the dye is sufficiently high, diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of the analyte.

    • Internal Standards: Use a stable isotope-labeled internal standard for this compound, if available. This is the most effective way to correct for both extraction losses and matrix effects.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)30[13]
Dimethyl sulfoxide (B87167) (DMSO)30[13]
Acetone10[8]
Ethanol1[13]
Toluene1[8]
DMSO:PBS (pH 7.2) (1:1)0.5[13]

Table 2: Reported Recovery Rates of this compound in Different Studies

Extraction MethodMatrixRecovery Rate (%)Reference
Molecularly Imprinted SPEFood Samples72[5]
Ultrasonic-assisted dispersive liquid-liquid microextractionChilli powder, lipstick, river and well water88 - 114[6]
QuEChERS with UPLC-MS/MSChili Powder60 - 95[4]
Solid-Phase Extraction (SPE)Rat whole blood93.05 - 114.98[14]

Experimental Protocols

Detailed Protocol for QuEChERS Extraction of this compound from Chili Powder

This protocol is a synthesized example based on common QuEChERS procedures for Sudan dyes.[3][4][11]

1. Sample Preparation:

  • Weigh 2 g of the homogenized chili powder sample into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex for 30 seconds to moisten the sample.

2. Extraction:

  • Add 10 mL of acetonitrile (or a mixture of acetonitrile and acetone, e.g., 1:1 v/v) to the centrifuge tube.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).
  • Immediately cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
  • Vortex for 1 minute.
  • Centrifuge at ≥ 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant (e.g., 1 mL) and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by HPLC or LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis start Start: Homogenized Sample weigh 1. Weigh Sample start->weigh add_water 2. Add Water & Vortex weigh->add_water add_solvent 3. Add Acetonitrile add_water->add_solvent Moistened Sample add_salts 4. Add QuEChERS Salts add_solvent->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer_supernatant 7. Transfer Supernatant centrifuge1->transfer_supernatant Supernatant add_dspe 8. Add to d-SPE Tube transfer_supernatant->add_dspe vortex_dspe 9. Vortex add_dspe->vortex_dspe centrifuge2 10. Centrifuge vortex_dspe->centrifuge2 filter 11. Filter Supernatant centrifuge2->filter Cleaned Extract analysis 12. HPLC or LC-MS/MS Analysis filter->analysis

Caption: QuEChERS extraction workflow for this compound.

troubleshooting_logic cluster_matrix Matrix Type cluster_solutions_fatty Solutions for Fatty Matrices cluster_method Extraction Method cluster_solutions_quechers QuEChERS Optimization cluster_degradation Analyte Stability cluster_solutions_degradation Prevent Degradation cluster_analysis_issue Analytical Measurement cluster_solutions_analysis Mitigate Matrix Effects start Low Recovery of this compound fatty_matrix Fatty/Oily Matrix? start->fatty_matrix yes_fatty Yes fatty_matrix->yes_fatty no_fatty No fatty_matrix->no_fatty sol_fatty Optimize Solvent Saponification SPE Cleanup yes_fatty->sol_fatty method_check Using QuEChERS? no_fatty->method_check sol_fatty->method_check yes_quechers Yes method_check->yes_quechers no_quechers No method_check->no_quechers sol_quechers Modify Solvent Optimize Salts Check d-SPE Sorbent yes_quechers->sol_quechers degradation_check Degradation Suspected? no_quechers->degradation_check sol_quechers->degradation_check yes_degrade Yes degradation_check->yes_degrade no_degrade No degradation_check->no_degrade sol_degrade Control pH Manage Temperature Protect from Light yes_degrade->sol_degrade analysis_check Issue at Analysis Stage? no_degrade->analysis_check sol_degrade->analysis_check yes_analysis Yes analysis_check->yes_analysis end Review Entire Protocol analysis_check->end No sol_analysis Matrix-Matched Calibration Sample Dilution Internal Standards yes_analysis->sol_analysis sol_analysis->end

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Azo Dye Staining for Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid staining with azo dyes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of lipid staining with azo dyes like Oil Red O and Sudan Black B?

A1: Azo dyes used for lipid staining are lysochromes, meaning they are fat-soluble dyes. The staining mechanism is a physical process rather than a chemical reaction.[1][2] The dye is more soluble in the lipid droplets within the cells or tissue than in the solvent it is applied in.[2] This solubility difference causes the dye to move from the staining solution and accumulate in the lipids, imparting a characteristic color (red-orange for Oil Red O, blue-black for Sudan Black B).[1][3]

Q2: Which azo dye is best for my experiment?

A2: The choice of dye depends on your specific needs.

  • Oil Red O is a popular choice that provides an intense red color to neutral lipids and is widely used for demonstrating triglycerides, lipids, and lipoproteins.[3][4][5]

  • Sudan Black B is the most sensitive of the Sudan dyes and can stain a wide range of lipids, including phospholipids (B1166683) and sterols, in addition to neutral fats.[3][6] It produces a blue-black stain. Sudan Black B is not as specific for lipids as other Sudan dyes and can also stain other cellular components like chromosomes and leukocyte granules.[3]

  • Sudan III is another option that stains neutral lipids with an orange to red color, though it is generally less intense than Oil Red O.[1]

Q3: Can I use paraffin-embedded tissues for azo dye lipid staining?

A3: No, paraffin-embedded tissues are not recommended. The tissue processing steps for paraffin (B1166041) embedding, particularly the use of clearing solvents like xylene, will extract the cellular lipids, leading to a loss of the target for staining.[7] Frozen sections are the required specimen type for accurate lipid staining with azo dyes.[2][8]

Q4: How should I fix my samples before staining?

A4: Formalin-based fixatives are generally recommended. 10% neutral buffered formalin or formal-calcium are effective choices.[2][8] It is crucial to avoid fixatives that contain alcohols or other organic solvents (e.g., ethanol (B145695), methanol, acetone) as they can dissolve and extract lipids from the tissue.[7][9]

Troubleshooting Guide

This guide addresses specific issues that can arise during lipid staining with azo dyes and provides potential solutions.

Issue 1: Presence of Dye Precipitate or Crystals on the Specimen

Description: Users may observe colored, crystalline, or amorphous precipitates on top of or around the tissue section, which can obscure the actual staining of lipid droplets.[10][11]

Possible Causes & Solutions:

CauseSolution
Old or improperly stored dye solution Azo dye solutions, particularly Oil Red O, can form precipitates over time. It is recommended to use freshly prepared working solutions.[10][11][12][13] Some sources suggest that Oil Red O stock solutions older than 6-7 months are prone to precipitation.[10]
Unfiltered staining solution Always filter the working dye solution immediately before use. This is a critical step to remove any dye aggregates. Using a 0.2 µm syringe filter is more effective than filter paper for removing fine precipitates.[14] For Sudan Black B, it is recommended to filter the solution while it is still warm after heating.[2][8]
Contamination during staining Ensure all glassware is clean. Any residual contaminants can act as nucleation sites for dye precipitation.
Rapid solvent change When moving from the dye solution (in an organic solvent) to an aqueous wash, any remaining staining solution can precipitate. Ensure thorough but gentle rinsing with the intermediate solvent (e.g., 60% or 85% propylene (B89431) glycol/isopropanol) before washing with water.[15]
Issue 2: Weak Staining or No Staining of Lipid Droplets

Description: Lipid droplets are not stained or appear very pale, making them difficult to visualize.

Possible Causes & Solutions:

CauseSolution
Lipid extraction during fixation or processing As mentioned in the FAQs, avoid using fixatives containing organic solvents.[7][9] Only use frozen sections, as paraffin embedding will remove lipids.[7]
Insufficient staining time Staining times can vary depending on the tissue and the specific protocol. If staining is weak, consider increasing the incubation time with the dye solution. For example, Oil Red O staining can range from 6 minutes to over 2 hours.[4][11]
Dye solution not heated (for some protocols) Some protocols for both Oil Red O and Sudan Black B require heating the staining solution (e.g., to 60°C) to increase dye solubility and staining efficiency.[4][6] Ensure this step is performed if required by your protocol.
Dye solution too dilute Prepare the dye solution according to a validated protocol. Incorrect dilution of the stock solution can lead to a working solution that is too weak for effective staining.
Issue 3: High Background or Non-Specific Staining

Description: The background of the tissue or areas that should not contain lipids are stained, reducing the contrast and making it difficult to identify specific lipid droplets.[5]

Possible Causes & Solutions:

CauseSolution
Inadequate differentiation/rinsing The differentiation step (e.g., with 85% propylene glycol or 60% isopropanol) is crucial for removing excess dye that is non-specifically adsorbed to the tissue. Ensure this step is performed for the recommended time.[4][15] Insufficient washing after staining can also leave behind background color.
Dye solution left on the slide for too long before washing After incubation with the dye, promptly move to the differentiation and washing steps to prevent the dye from drying and precipitating on the slide.
Non-specific binding of the dye Sudan Black B, in particular, can bind to other cellular components besides lipids.[3] If non-specific staining is an issue, ensure that the differentiation step is optimized. For Oil Red O, a brief rinse with 60% isopropanol (B130326) before staining can help clear the background.[15]

Experimental Protocols

Protocol 1: Oil Red O Staining for Frozen Sections

This protocol is a synthesis of common methodologies.[4][11][12]

Materials:

  • Oil Red O Stock Solution (e.g., 0.5g Oil Red O in 100 mL of 98-100% isopropanol)[11]

  • 10% Neutral Buffered Formalin

  • Propylene Glycol or Isopropanol (100%, 85% or 60% solutions)

  • Mayer's Hematoxylin (for counterstaining)

  • Aqueous Mounting Medium (e.g., Glycerin Jelly)[2]

Procedure:

  • Fixation: Fix frozen sections in 10% formalin for 2-10 minutes.

  • Washing: Rinse slides well with tap water, followed by distilled water.

  • Dehydration (Optional but recommended): Place slides in 100% propylene glycol or 60% isopropanol for 2-5 minutes. This step helps to remove water and facilitates better lipid staining.

  • Staining:

    • Prepare the working Oil Red O solution by mixing 3 parts of the stock solution with 2 parts of distilled water. Let it stand for 10-20 minutes and then filter through a 0.2 µm syringe filter.[11][12]

    • Some protocols recommend pre-heating the working solution to 60°C.[4]

    • Incubate sections in the filtered, pre-warmed Oil Red O solution for 6-20 minutes.

  • Differentiation: Briefly rinse the sections in 85% propylene glycol or 60% isopropanol for 1 minute. This step removes the excess, non-specifically bound stain.[4]

  • Washing: Rinse thoroughly with distilled water (2-5 changes) until the water is clear.[12]

  • Counterstaining: Stain the nuclei with Mayer's Hematoxylin for 1 minute.

  • Washing: Rinse with tap water, then distilled water.

  • Mounting: Coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the stained lipids.[2]

Expected Results:

  • Lipids, fat cells: Red[4]

  • Nuclei: Blue[4]

Protocol 2: Sudan Black B Staining for Frozen Sections

This protocol is based on established methods.[2][3][8]

Materials:

  • Sudan Black B Staining Solution (e.g., 0.7g Sudan Black B in 100 mL of propylene glycol)[3][6]

  • Baker's Fixative or 10% Neutral Buffered Formalin

  • Propylene Glycol (100% and 85%)

  • Nuclear Fast Red (for counterstaining)

  • Aqueous Mounting Medium (e.g., Glycerin Jelly)[2][3]

Procedure:

  • Fixation: Fix frozen sections in Baker's Fixative or 10% formalin for 5-10 minutes.

  • Washing: Wash with three changes of distilled or deionized water.

  • Dehydration: Place slides in 100% propylene glycol for 5 minutes (some protocols recommend two changes).[2][8]

  • Staining:

    • To prepare the staining solution, dissolve Sudan Black B in propylene glycol, heat to 100°C (do not exceed 110°C) for a few minutes while stirring. Filter while warm, let it cool, and filter again.[2][6][8]

    • Incubate sections in the Sudan Black B solution for a minimum of 7 minutes, with some protocols suggesting longer times (e.g., 2 hours or overnight for enhanced staining).[2][3] Gentle agitation can improve staining.[8]

  • Differentiation: Differentiate in 85% propylene glycol for 3 minutes.[2][8]

  • Washing: Rinse well with several changes of distilled water.

  • Counterstaining: Stain nuclei with Nuclear Fast Red for 3 minutes.[3][8]

  • Washing: Wash in tap water, then rinse with distilled water.

  • Mounting: Mount with an aqueous mounting medium.[2][8]

Expected Results:

  • Lipids: Blue-black[6]

  • Nuclei: Red[6]

Visual Guides

Troubleshooting Workflow for Azo Dye Staining Artifacts

G cluster_0 Staining Artifact Observed cluster_1 Problem Identification cluster_2 Solutions cluster_3 Outcome start Artifact Detected (e.g., Precipitate, High Background) precipitate Precipitate or Crystals? start->precipitate background High Background or Non-Specific Staining? precipitate->background No sol_precipitate 1. Filter dye before use (0.2µm filter) 2. Use freshly prepared dye solution 3. Ensure clean glassware precipitate->sol_precipitate Yes weak_stain Weak or No Staining? background->weak_stain No sol_background 1. Optimize differentiation step 2. Ensure thorough washing 3. Use pre-stain rinse (e.g., 60% isopropanol) background->sol_background Yes sol_weak 1. Check fixation method (no organic solvents) 2. Increase staining incubation time 3. Ensure proper dye solution prep (e.g., heating) weak_stain->sol_weak Yes end_node Artifact Resolved weak_stain->end_node No sol_precipitate->end_node sol_background->end_node sol_weak->end_node

Caption: Troubleshooting workflow for common azo dye staining artifacts.

General Mechanism of Azo Dye Lipid Staining

G cluster_0 Staining Solution cluster_1 Cell/Tissue cluster_2 Result dye_solvent Azo Dye solvent Solvent (e.g., Propylene Glycol) lipid_droplet Lipid Droplet dye_solvent->lipid_droplet Dye is more soluble in lipid than in the solvent, leading to partitioning into the droplet. cytoplasm Cytoplasm stained_lipid Stained Lipid Droplet

Caption: Physical mechanism of lipid staining by azo dyes.

References

Technical Support Center: Enhancing the Stability of Solvent Red 19 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Solvent Red 19 solutions.

Frequently Asked Questions (FAQs)

Q1: My Solvent Red 19 solution is fading over time. What is causing this?

A1: The fading of your Solvent Red 19 solution is likely due to photodegradation. Solvent Red 19, a disazo dye, is known to be unstable when exposed to light, particularly UV-A irradiation, and elevated temperatures.[1] The energy from the light can cause the breakdown of the chemical structure of the dye, specifically targeting the two disazo bonds (-N=N-), which are responsible for its color.[1] This degradation leads to a decrease in the dye's concentration and a noticeable fading of the solution's color.[1]

Q2: What are the primary factors that accelerate the degradation of Solvent Red 19?

A2: The primary factors that accelerate the degradation of Solvent Red 19 are:

  • Light Exposure: Ultraviolet (UV) radiation, especially UV-A, is a major contributor to the breakdown of the dye molecule.[1]

  • Temperature: Higher temperatures can increase the rate of chemical degradation.[1]

  • Solvent Type: The choice of solvent can influence the stability of the dye. While specific studies on a wide range of solvents for Solvent Red 19 are limited, the polarity and chemical nature of the solvent can affect the rate of degradation.

  • Presence of Oxidizing Agents: Contact with air (oxygen) and other oxidizing species can contribute to the degradation process.

Q3: How can I enhance the stability of my Solvent Red 19 solution?

A3: To enhance the stability of your Solvent Red 19 solution, you can employ several strategies:

  • Light Protection: Store solutions in amber or opaque containers to minimize exposure to light.

  • Temperature Control: Store solutions at a consistent, cool temperature.

  • Use of Stabilizers: Incorporate light stabilizers into your solution. These can be broadly categorized into UV absorbers and Hindered Amine Light Stabilizers (HALS).

  • Solvent Selection: Choose a solvent that is less reactive and provides a more stable environment for the dye.

  • Inert Atmosphere: For highly sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q4: What are UV absorbers and how do they work?

A4: UV absorbers are chemical compounds that protect the dye by absorbing harmful UV radiation and dissipating it as less harmful thermal energy. This prevents the UV rays from reaching and breaking down the Solvent Red 19 molecules. Common classes of UV absorbers include benzophenones and benzotriazoles.

Q5: What are Hindered Amine Light Stabilizers (HALS) and what is their mechanism of action?

A5: Hindered Amine Light Stabilizers (HALS) are compounds that do not absorb UV radiation but instead act as radical scavengers. They work by interrupting the degradation process that is initiated by free radicals formed during photo-oxidation. A key advantage of HALS is that they are regenerated in the process, allowing them to provide long-term protection.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid Fading of Solution High exposure to ambient or UV light.1. Immediately transfer the solution to an amber or foil-wrapped container. 2. Store the solution in a dark place, such as a cabinet or refrigerator. 3. For future preparations, consider adding a UV absorber to the formulation.
Color Shift (e.g., to a duller red or brownish hue) Partial degradation of the dye, leading to the formation of colored byproducts.1. Confirm the spectral purity of the solution using a UV-Vis spectrophotometer. A shift in the maximum absorbance wavelength (λmax) or the appearance of new peaks can indicate degradation products. 2. Prepare a fresh solution and implement preventative measures such as light and temperature control.
Precipitation or Cloudiness in the Solution Poor solubility of the dye or stabilizers in the chosen solvent, or degradation products precipitating out of the solution.1. Ensure the chosen solvent is appropriate for Solvent Red 19 and any added stabilizers. 2. Gently warm and agitate the solution to see if the precipitate redissolves. If it does, consider storing at a slightly warmer (but still cool) temperature. 3. If the precipitate does not redissolve, it may be due to degradation. Prepare a fresh solution.
Inconsistent Results in Experiments Degradation of the Solvent Red 19 stock solution, leading to a lower effective concentration.1. Always prepare fresh dilutions from a well-stored stock solution for each experiment. 2. Regularly check the concentration of the stock solution using a UV-Vis spectrophotometer and a calibration curve. 3. Consider preparing smaller batches of the stock solution more frequently to ensure freshness.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solvent Red 19 Solution

This protocol outlines the steps for preparing a solution of Solvent Red 19 with the addition of light stabilizers.

Materials:

  • Solvent Red 19

  • Selected organic solvent (e.g., Toluene, Xylene, Ethyl Acetate)

  • UV Absorber (e.g., a benzophenone (B1666685) or benzotriazole (B28993) derivative)

  • Hindered Amine Light Stabilizer (HALS) (e.g., a derivative of tetramethylpiperidine)

  • Volumetric flasks (amber or foil-wrapped)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Solvent Preparation: If using a combination of stabilizers, first dissolve the UV absorber and HALS in the chosen organic solvent. A typical starting concentration for each stabilizer is 0.1% to 2% (w/v), but this may require optimization depending on the application.

  • Dye Dissolution: Accurately weigh the desired amount of Solvent Red 19 and add it to the solvent containing the stabilizers.

  • Mixing: Stir the solution using a magnetic stirrer in the dark until the dye is completely dissolved.

  • Storage: Store the final solution in a tightly sealed amber or foil-wrapped container at a cool and consistent temperature.

Protocol 2: Evaluating the Stability of Solvent Red 19 Solutions

This protocol describes a method to quantitatively assess the stability of Solvent Red 19 solutions with and without stabilizers upon exposure to light.

Materials:

  • Prepared Solvent Red 19 solutions (with and without stabilizers)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Controlled light source (e.g., a UV lamp or a solar simulator)

  • Timer

Procedure:

  • Initial Measurement: Take an initial absorbance reading of each solution at the maximum absorbance wavelength (λmax) of Solvent Red 19 using the UV-Vis spectrophotometer. This will serve as the baseline (time = 0).

  • Light Exposure: Place the cuvettes with the solutions under the controlled light source. Ensure that all samples are equidistant from the light source to receive the same light intensity.

  • Periodic Measurements: At regular time intervals (e.g., every hour), remove the cuvettes from the light source and measure their absorbance at λmax.

  • Data Analysis: Plot the percentage of dye remaining (calculated from the absorbance values relative to the initial reading) as a function of time for each solution. This will allow for a quantitative comparison of the stability of the different formulations. The degradation can be monitored by the decrease in the main absorption peak.[2]

Visualizations

Simplified Degradation Pathway of Solvent Red 19 SR19 Solvent Red 19 (Disazo Dye) Excited_SR19 Excited State Solvent Red 19* SR19->Excited_SR19 Light (UV-A) Degradation_Products Degradation Products (Colorless) Excited_SR19->Degradation_Products Reaction with O2 Cleavage of Azo Bonds

Caption: Degradation of Solvent Red 19 by UV light.

Mechanism of Action of Light Stabilizers cluster_0 UV Absorber Action cluster_1 HALS Action UV_Light UV Light UV_Absorber UV Absorber UV_Light->UV_Absorber SR19_1 Solvent Red 19 UV_Light->SR19_1 Blocked Heat Heat UV_Absorber->Heat Energy Dissipation Free_Radicals Free Radicals HALS HALS Free_Radicals->HALS SR19_2 Solvent Red 19 Free_Radicals->SR19_2 Interrupted Stabilized_Radicals Stabilized Products HALS->Stabilized_Radicals Radical Scavenging Degradation Degradation

Caption: How UV absorbers and HALS protect dyes.

Experimental Workflow for Stability Testing Prep Prepare Solutions (Control & Stabilized) Initial_Abs Measure Initial Absorbance (T=0) Prep->Initial_Abs Light_Exposure Expose to Controlled Light Initial_Abs->Light_Exposure Periodic_Abs Measure Absorbance at Intervals Light_Exposure->Periodic_Abs Periodic_Abs->Light_Exposure Continue Exposure Data_Analysis Analyze Data (% Degradation vs. Time) Periodic_Abs->Data_Analysis

Caption: Workflow for testing solution stability.

References

Technical Support Center: Fat Red 7B Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for inconsistent staining results with Fat Red 7B. It is designed for researchers, scientists, and drug development professionals working with lipid staining techniques.

Troubleshooting Guide

This guide addresses common issues encountered during Fat Red 7B staining experiments.

dot

TroubleshootingWorkflow cluster_start cluster_issues Identify the Primary Issue cluster_causes_weak Potential Causes for Weak Staining cluster_causes_background Potential Causes for High Background cluster_causes_uneven Potential Causes for Uneven Staining cluster_causes_artifacts Potential Causes for Artifacts start Inconsistent Staining Results Weak_Staining Weak or No Staining High_Background High Background Staining Uneven_Staining Uneven or Patchy Staining Artifacts Presence of Artifacts (e.g., Precipitates) Fixation Improper Fixation (Lipid Extraction) Weak_Staining->Fixation Check Fixation Protocol Stain_Prep Stain Preparation Issue Weak_Staining->Stain_Prep Verify Stain Preparation Incubation Insufficient Incubation Time Weak_Staining->Incubation Optimize Incubation Reagent_Quality Poor Reagent Quality Weak_Staining->Reagent_Quality Check Reagent Expiry Incomplete_Washing Inadequate Washing High_Background->Incomplete_Washing Improve Wash Steps Excess_Stain Excess Stain on Slide High_Background->Excess_Stain Ensure Proper Draining Drying Drying of Specimen During Staining High_Background->Drying Maintain Sample Hydration Uneven_Fixation Non-uniform Fixation Uneven_Staining->Uneven_Fixation Ensure Complete Immersion Incomplete_Reagent_Coverage Incomplete Reagent Coverage Uneven_Staining->Incomplete_Reagent_Coverage Use Adequate Reagent Volume Tissue_Folding Tissue Folding or Wrinkles Uneven_Staining->Tissue_Folding Careful Section Mounting Stain_Precipitation Stain Precipitation Artifacts->Stain_Precipitation Filter Staining Solution Contamination Contaminated Solutions Artifacts->Contamination Use Fresh, Clean Reagents Mounting_Issues Air Bubbles During Mounting Artifacts->Mounting_Issues Refine Mounting Technique

Caption: Troubleshooting workflow for inconsistent Fat Red 7B staining.

Q1: My Fat Red 7B staining is very weak or absent. What could be the cause?

A1: Weak or no staining with Fat Red 7B can be attributed to several factors:

  • Improper Fixation: The use of alcohol-based fixatives (e.g., methanol (B129727), ethanol) can extract lipids from the tissue, leading to a significant reduction or complete loss of staining. It is recommended to use a formaldehyde-based fixative, such as 4% paraformaldehyde, to preserve lipid droplet structure.

  • Suboptimal Staining Solution: The concentration of Fat Red 7B in the staining solution may be too low, or the solvent system may not be optimal. An effective and stable staining solution can be prepared using polyethylene (B3416737) glycol (PEG) and glycerol (B35011), which helps to prevent dye precipitation.[1][2]

  • Insufficient Incubation Time: The incubation time with the Fat Red 7B staining solution may be too short for the dye to adequately partition into the lipid droplets. Incubation times can range from 1 hour to overnight, depending on the tissue type and thickness.[1]

  • Poor Reagent Quality: The Fat Red 7B dye or other reagents may be old or degraded. Always use high-quality reagents and check their expiration dates.

Q2: I am observing high background staining, which is obscuring the specific lipid droplet staining. How can I reduce it?

A2: High background staining is a common issue and can be minimized by:

  • Thorough Washing: Inadequate washing after the staining step can leave excess dye on the slide, contributing to high background. Ensure to rinse the samples several times with water after staining to remove unbound dye.[1]

  • Proper Draining of Excess Reagents: Ensure that excess fixative and other solutions are properly drained or blotted from the slides between steps to prevent carryover and non-specific staining.

  • Preventing Specimen Drying: Allowing the specimen to dry out at any stage of the staining process can cause non-specific dye binding and increase background. Keep the specimen hydrated throughout the procedure.

Q3: The staining in my samples is uneven and patchy. What are the likely reasons?

A3: Uneven staining can result from the following:

  • Non-uniform Fixation: If the fixative does not penetrate the tissue evenly, it can lead to patchy staining. Ensure that the tissue is fully immersed in the fixative and that the fixation time is adequate for the tissue size.

  • Incomplete Reagent Coverage: Using an insufficient volume of the staining solution or other reagents can lead to uneven coverage of the tissue section, resulting in patchy staining.

  • Tissue Folds or Wrinkles: Folds or wrinkles in the tissue section can trap the stain, leading to areas of intense, non-specific staining. Careful mounting of the tissue sections on the slides is crucial to avoid this.

Q4: I see small, dark red precipitates or crystals on my stained slides. What are these and how can I avoid them?

A4: The presence of precipitates is a frequent artifact in lipid staining.

  • Stain Precipitation: Fat Red 7B, like other Sudan dyes, can precipitate out of solution, especially if the staining solution is not prepared correctly or is old. Using a polyethylene glycol-glycerol solvent system is highly recommended as it creates a stable staining solution and minimizes precipitation.[2][3] Filtering the staining solution before use is also a critical step to remove any existing precipitates.

  • Contaminated Solutions: Using contaminated water or other reagents can introduce foreign particles that may be mistaken for specific staining. Always use fresh, high-quality reagents and clean glassware.

  • Mounting Issues: Air bubbles trapped under the coverslip during the mounting process can appear as artifacts. Use a suitable aqueous mounting medium and be careful to avoid trapping air bubbles.

Frequently Asked Questions (FAQs)

Q5: What is Fat Red 7B and what does it stain?

A5: Fat Red 7B, also known as Sudan Red 7B, is a lipophilic (fat-soluble) diazo dye. It is used in histology and cytochemistry to stain neutral lipids, such as triglycerides and cholesteryl esters, which are commonly found in lipid droplets within cells.[1]

Q6: What is the best fixative to use for Fat Red 7B staining?

A6: The recommended fixative for lipid staining with Fat Red 7B is a formaldehyde-based fixative, such as 4% paraformaldehyde (PFA). Alcohol-based fixatives like methanol or acetone (B3395972) should be avoided as they can dissolve and extract lipids from the tissue, leading to false-negative results.

Q7: Can I quantify the amount of lipid using Fat Red 7B staining?

A7: Yes, Fat Red 7B staining can be used for the semi-quantitative and quantitative analysis of lipid accumulation. After staining, the dye can be extracted from the cells or tissue using a solvent like isopropanol, and the absorbance of the extracted dye can be measured using a spectrophotometer. The absorbance reading is proportional to the amount of lipid in the sample. For a more detailed analysis, image analysis software can be used to quantify the stained area or intensity from micrographs.

Q8: How does Fat Red 7B compare to other lipid stains like Oil Red O?

A8: Fat Red 7B and Oil Red O are both Sudan dyes used for staining neutral lipids and generally produce a red color. The choice between them can depend on the specific application and user preference. Some studies suggest that Fat Red 7B, when used with a polyethylene glycol-glycerol solvent, forms a more stable staining solution with less precipitation compared to traditional Oil Red O preparations.[3]

Data Presentation

Table 1: Qualitative Comparison of Staining Intensity and Stability of Various Solvent Dyes in a Polyethylene Glycol-Glycerol Solvent System.

DyeStaining IntensityContrastStability (Precipitation)
Fat Red 7B HighHighStable
Oil Red OHighHighPrecipitates
Sudan IIIModerateModerateStable
Sudan IVHighHighPrecipitates
Sudan Black BHighHighStable

This table is a summary based on findings from studies comparing different lipid-soluble dyes.[3]

Experimental Protocols

Recommended Protocol for Fat Red 7B Staining

This protocol is adapted from a method demonstrated to produce stable staining solutions and minimize precipitation.[1]

dot

StainingProtocol cluster_prep Staining Solution Preparation cluster_staining Staining Procedure Dissolve 1. Dissolve 50mg Fat Red 7B in 25mL PEG-300 Incubate 2. Incubate at 90°C for 1 hour Dissolve->Incubate Cool 3. Cool to room temperature Incubate->Cool Add_Glycerol 4. Add equal volume of 90% glycerol Cool->Add_Glycerol Store 5. Store at room temperature Add_Glycerol->Store Fix A. Fix sample in 4% PFA Wash_PBS B. Wash with PBS Fix->Wash_PBS Soak C. Soak in staining solution (1 hour to overnight) Wash_PBS->Soak Rinse D. Rinse several times with water Soak->Rinse Mount E. Mount with aqueous mounting medium Rinse->Mount Image F. Image under a light microscope Mount->Image

Caption: Recommended experimental workflow for Fat Red 7B staining.

Materials:

  • Fat Red 7B (this compound)

  • Polyethylene glycol 300 (PEG-300)

  • Glycerol

  • 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Phosphate Buffered Saline (PBS)

  • Distilled water

  • Aqueous mounting medium

Staining Solution Preparation (0.1% w/v Fat Red 7B):

  • Dissolve 50 mg of Fat Red 7B in 25 mL of PEG-300.

  • Incubate the mixture for 1 hour at 90°C to ensure the dye is fully dissolved.

  • Allow the solution to cool to room temperature.

  • Add an equal volume (25 mL) of 90% glycerol and mix well.

  • Store the staining solution at room temperature. It is recommended to filter the solution before each use.

Staining Procedure:

  • Fixation: Fix the cells or tissue sections with 4% PFA for 10-30 minutes at room temperature.

  • Washing: Wash the samples twice with PBS to remove the fixative.

  • Staining: Incubate the samples in the Fat Red 7B staining solution for 1 hour to overnight at room temperature. The optimal incubation time may need to be determined empirically.

  • Rinsing: Rinse the samples several times with distilled water until the excess stain is removed.

  • Mounting: Mount the samples with an aqueous mounting medium.

  • Imaging: Observe the stained samples under a light microscope. Lipid droplets should appear as bright red structures.

References

Why is my Sudan Red 7B stain showing weak signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Sudan Red 7B staining. The following information is designed to directly address specific problems that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question: Why is my this compound stain showing a weak signal or no staining at all?

Answer: A weak or absent signal in your this compound staining can be attributed to several factors, ranging from the preparation of the staining solution to the handling of the tissue samples. Below is a troubleshooting guide to help you identify and resolve the issue.

Potential CauseRecommended Solution
1. Dye Precipitation This compound is poorly soluble in water and can precipitate out of solution, leading to a weak or uneven stain.[1][2][3] It is crucial to use a suitable solvent system. A highly effective and stable staining solution can be prepared using polyethylene (B3416737) glycol (PEG) and glycerol (B35011).[2][4][3]
2. Incorrect Staining Solution Preparation An improperly prepared staining solution will result in suboptimal staining. Follow a validated protocol for preparing the this compound solution.
3. Inappropriate Solvent Using a solvent in which this compound has low solubility will result in a weak staining solution. This compound is soluble in oils and organic solvents like chloroform, DMSO, methanol, and acetone, but insoluble in water.[1][5]
4. Insufficient Staining Time The staining time may not be adequate for the dye to sufficiently partition into the lipid droplets.
5. Inadequate Tissue Preparation For paraffin-embedded tissues, incomplete removal of paraffin (B1166041) wax can prevent the staining solution from penetrating the tissue, resulting in weak or no staining.[6] For frozen sections, residual embedding medium can also interfere with staining.[7]
6. Lipid Extraction during Processing Lipids can be extracted from the tissue during fixation and dehydration steps, especially when using harsh organic solvents for prolonged periods.
7. Poor Fixation Inadequate or inappropriate fixation can lead to poor preservation of cellular structures, including lipids, which can affect staining intensity.[6]
8. Old or Degraded Staining Solution Over time, the staining solution may degrade, especially if not stored properly. This compound is light-sensitive.[5] Stock solutions should be stored protected from light.[8]

Experimental Protocols

Preparation of Stable this compound Staining Solution

This protocol is adapted from a method demonstrated to produce a stable staining solution and prevent dye precipitation.[2][4][3][9]

Reagents:

  • This compound (Fat Red 7B)

  • Polyethylene glycol-300 (PEG-300)

  • 90% Glycerol

Procedure:

  • Dissolve 50 mg of this compound in 25 mL of PEG-300.[9]

  • Incubate the mixture for 1 hour at 90°C to ensure the dye is fully dissolved.[9]

  • Allow the solution to cool to room temperature.[9]

  • Add an equal volume (25 mL) of 90% glycerol to the solution and mix well.[9]

  • Store the final staining solution at room temperature.[9]

General Staining Procedure for Tissues
  • For Frozen Sections:

    • Cut frozen sections at 8-10 µm and air dry them onto slides.

    • Fix the sections in formalin, followed by a brief wash in running tap water for 1-10 minutes.[10]

    • Rinse with 60% isopropanol.[10]

  • For Paraffin-Embedded Sections:

    • Deparaffinize the sections in xylene or a xylene substitute.

    • Rehydrate the sections through a graded series of ethanol (B145695) to water.

  • Staining:

    • Immerse the slides in the prepared this compound staining solution for 1 hour to overnight.[9]

    • Rinse the slides several times with water to remove excess stain.[9]

  • Counterstaining (Optional):

    • If desired, lightly stain the nuclei with a suitable counterstain like alum hematoxylin (B73222) for a few dips.[10]

    • Rinse with distilled water.[10]

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium or glycerine jelly.[10] Do not use organic solvent-based mounting media as they will dissolve the stained lipids.

Quantitative Data

Solubility of this compound

The solubility of this compound in various solvents is a critical factor for preparing an effective staining solution.

SolventSolubilityReference
ChloroformSoluble[5]
DMSOSoluble (30 mg/ml)[5]
MethanolSoluble[5]
Acetone10 mg/mL
DMF30 mg/ml
Ethanol1 mg/ml
DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml
WaterInsoluble[1]

Visual Troubleshooting Guide

The following workflow diagram illustrates a step-by-step approach to troubleshooting weak this compound staining.

TroubleshootingWorkflow start Weak this compound Signal check_solution Check Staining Solution start->check_solution is_precipitated Is there visible precipitate? check_solution->is_precipitated remake_solution Remake solution using PEG/Glycerol protocol is_precipitated->remake_solution Yes check_protocol Review Staining Protocol is_precipitated->check_protocol No end_success Staining Successful remake_solution->end_success staining_time Was staining time sufficient? check_protocol->staining_time increase_time Increase staining time (1hr to overnight) staining_time->increase_time No check_tissue_prep Examine Tissue Preparation staining_time->check_tissue_prep Yes increase_time->end_success dewaxing Was dewaxing complete? (for paraffin sections) check_tissue_prep->dewaxing re_dewax Return to fresh xylene to ensure complete dewaxing dewaxing->re_dewax No fixation Was fixation appropriate? dewaxing->fixation Yes re_dewax->end_success optimize_fixation Optimize fixation protocol fixation->optimize_fixation No fixation->end_success Yes optimize_fixation->end_success

Caption: Troubleshooting workflow for weak this compound staining signal.

References

Impact of fixation method on Sudan Red 7B staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of fixation methods on the quality of Sudan Red 7B staining for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle of this compound staining?

This compound is a lipophilic, or fat-soluble, diazo dye. The staining mechanism is a physical process based on the differential solubility of the dye. The dye is more soluble in the lipids within the tissue than in its solvent. Consequently, when the tissue is immersed in the dye solution, the dye molecules move from the solvent and dissolve into the intracellular lipid droplets, coloring them red. This method is particularly effective for the visualization of neutral lipids, such as triglycerides.

Q2: Which fixation method is generally recommended for this compound staining?

For optimal lipid preservation and staining with this compound, the use of frozen sections is highly recommended. This approach minimizes the exposure of the tissue to organic solvents that are used during paraffin (B1166041) embedding, which can dissolve and extract lipids from the tissue. Tissues can be fresh-frozen and then post-fixed, or fixed prior to freezing.

Q3: Can I use formalin-fixed, paraffin-embedded (FFPE) tissues for this compound staining?

Standard FFPE processing is generally not recommended for staining neutral lipids with this compound. The series of alcohols and xylene used in the dehydration and clearing steps of paraffin embedding will extract the majority of lipids from the tissue, leading to false-negative results. While some specialized protocols exist that attempt to retain lipids in paraffin-embedded tissues, they are not standard and can be less reliable.

Q4: What is the role of 10% Neutral Buffered Formalin (NBF) in lipid staining?

10% NBF is a common and effective fixative for preserving overall tissue morphology for subsequent lipid staining on frozen sections. While NBF does not chemically cross-link and immobilize neutral lipids in the same way it does proteins, it forms a cross-linked protein mesh within the cytoplasm that can physically trap lipid droplets, preventing their displacement and coalescence. It is crucial to use frozen sections after formalin fixation, as the subsequent steps of paraffin embedding would still extract the lipids.

Q5: How does the duration of fixation in formalin affect this compound staining?

Over-fixation in formalin can lead to tissue hardening, which may make cryosectioning more difficult. While formalin helps in preserving morphology, prolonged fixation is generally unnecessary for simple lipid staining and does not offer additional benefits for neutral lipid retention. A standard fixation time of 24-48 hours is typically sufficient for most tissue samples. Under-fixation, on the other hand, can result in poor tissue morphology and an increased risk of tissue degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Staining Lipid Extraction: The tissue was processed for paraffin embedding, leading to the dissolution of lipids by organic solvents.Use frozen sections for this compound staining. If you only have FFPE tissue, lipid staining will likely not be possible.
Inadequate Fixation: Under-fixation may lead to poor preservation of tissue structure and loss of lipids during processing.Ensure adequate fixation time in 10% NBF (typically 24-48 hours) before proceeding with cryosectioning. For fresh-frozen sections, a post-fixation step after sectioning is recommended.
Staining Solution Issues: The this compound staining solution may be old, precipitated, or improperly prepared.Prepare a fresh staining solution. Ensure the dye is fully dissolved, which may require heating and the use of a suitable solvent like polyethylene (B3416737) glycol-glycerol to prevent precipitation.[1]
Non-specific Staining or Dye Precipitates Dye Precipitation: The this compound has precipitated out of the solution and deposited onto the tissue section.Filter the staining solution before use. Consider using a staining solution prepared with polyethylene glycol and glycerol, which helps to keep the dye in solution and reduces precipitation.[1]
Inadequate Rinsing: Insufficient rinsing after staining can leave behind excess dye on the slide.Ensure thorough but gentle rinsing after the staining step to remove background staining without dislodging the tissue section.
Poor Tissue Morphology Freezing Artifacts: Ice crystal formation during slow freezing can disrupt the cellular architecture.Snap-freeze the tissue in isopentane (B150273) cooled by liquid nitrogen or on dry ice to minimize ice crystal formation. The use of a cryoprotectant like sucrose (B13894) after fixation and before freezing can also improve morphology.
Poor Fixation: The use of an inappropriate fixative or insufficient fixation time can lead to poor morphological preservation.For optimal morphology, consider perfusing the animal with fixative. If using immersion fixation, ensure the tissue pieces are small enough for the fixative to penetrate quickly and thoroughly.
Altered Lipid Droplet Morphology (e.g., fusion or coalescence) Delayed Fixation: Post-mortem changes or a delay in fixation can lead to the breakdown of cellular structures and the fusion of lipid droplets.Fix the tissue as soon as possible after collection.
Mechanical Stress: Rough handling of the tissue during dissection or sectioning can disrupt lipid droplets.Handle the tissue gently at all stages of the protocol.

Data Presentation

Direct quantitative comparisons of staining intensity for this compound across different fixation methods are not extensively available in the literature. The following table summarizes the qualitative impact of common fixation approaches on lipid preservation and tissue morphology for lysochrome (fat-soluble dye) staining.

Fixation Method Effect on Lipids Tissue Morphology Recommended Use for this compound
10% Neutral Buffered Formalin (followed by frozen sectioning) Good preservation of lipid droplet location by trapping within a protein mesh. Does not chemically fix neutral lipids.Excellent preservation of overall tissue architecture.Highly Recommended. Standard choice for good morphology and lipid localization.
Fresh-Frozen (unfixed tissue, post-fixation of sections) Excellent preservation of lipids in their native state.Morphology can be compromised by ice crystal artifacts if not frozen rapidly.Highly Recommended. Ideal for preserving lipid biochemistry, but requires careful handling to maintain morphology.
Glutaraldehyde Strong cross-linking of proteins, which can help to preserve lipid droplet structure.Excellent preservation of ultrastructure.Use with Caution. Can introduce autofluorescence, which is less of a concern for brightfield microscopy but may interfere with other analyses. Its strong cross-linking may not be necessary for simple lipid staining.
Alcohol-Based Fixatives (e.g., Ethanol, Methanol) Significant extraction of lipids.Can cause tissue shrinkage and hardening.Not Recommended. These fixatives will dissolve lipids, leading to false-negative staining results.
Osmium Tetroxide Chemically fixes lipids by binding to them, making them insoluble.Good preservation of lipids, but can make tissues brittle.Not Recommended for Routine Staining. Penetrates tissue very poorly, making it unsuitable for larger samples. It also colors the lipids black or brown, which would interfere with the red color of this compound.

Experimental Protocols

Protocol 1: this compound Staining of Formalin-Fixed Frozen Sections
  • Fixation:

    • Immerse fresh tissue in 10% Neutral Buffered Formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

    • For optimal results, ensure tissue thickness does not exceed 1 cm to allow for thorough penetration of the fixative.

  • Cryoprotection (Optional, but recommended for better morphology):

    • After fixation, wash the tissue in phosphate-buffered saline (PBS).

    • Immerse the tissue in a 30% sucrose solution in PBS at 4°C until the tissue sinks (typically overnight). This helps to reduce ice crystal formation during freezing.

  • Freezing:

    • Blot the cryoprotected tissue to remove excess sucrose solution.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound in a cryomold.

    • Snap-freeze the block by immersing it in isopentane pre-chilled with liquid nitrogen or by placing it on a slurry of dry ice.

    • Store the frozen blocks at -80°C until sectioning.

  • Sectioning:

    • Cut frozen sections at 10-20 µm thickness using a cryostat.

    • Mount the sections onto positively charged glass slides.

    • Allow the sections to air dry for 30-60 minutes at room temperature.

  • Staining:

    • Prepare the this compound staining solution: Dissolve 0.5 g of this compound in 100 ml of polyethylene glycol 300 (PEG-300) by heating to 90°C for 1 hour. Cool the solution and add an equal volume of 90% glycerol.[1]

    • Rinse the slides briefly in distilled water.

    • Immerse the slides in the this compound staining solution for 1 hour to overnight.

    • Rinse the slides several times with distilled water to remove excess stain.

    • (Optional) Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Mount the coverslip with an aqueous mounting medium.

Protocol 2: this compound Staining of Fresh-Frozen Sections
  • Freezing:

    • Embed fresh, unfixed tissue in OCT compound in a cryomold.

    • Snap-freeze the block as described in Protocol 1.

    • Store frozen blocks at -80°C.

  • Sectioning:

    • Cut frozen sections at 10-20 µm thickness and mount them on positively charged slides.

    • Allow the sections to air dry for 30 minutes.

  • Post-Fixation:

    • Immerse the slides in 10% Neutral Buffered Formalin for 5-10 minutes at room temperature.

    • Rinse the slides gently in distilled water.

  • Staining:

    • Proceed with the staining procedure as described in step 5 of Protocol 1.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Formalin-Fixed Frozen Sections cluster_protocol2 Protocol 2: Fresh-Frozen Sections p1_start Fresh Tissue Collection p1_fix Fixation in 10% NBF (24-48h) p1_start->p1_fix p1_cryo Cryoprotection in 30% Sucrose (Optional) p1_fix->p1_cryo p1_freeze Snap-Freezing in OCT p1_cryo->p1_freeze p1_section Cryosectioning (10-20 µm) p1_freeze->p1_section p1_stain This compound Staining p1_section->p1_stain p1_end Microscopy p1_stain->p1_end p2_start Fresh Tissue Collection p2_freeze Snap-Freezing in OCT p2_start->p2_freeze p2_section Cryosectioning (10-20 µm) p2_freeze->p2_section p2_postfix Post-Fixation in 10% NBF (5-10 min) p2_section->p2_postfix p2_stain This compound Staining p2_postfix->p2_stain p2_end Microscopy p2_stain->p2_end

Caption: Experimental workflows for this compound staining.

troubleshooting_logic cluster_weak_stain Weak or No Staining cluster_bad_morphology Poor Morphology start Staining Issue Observed q1 Was the tissue paraffin-embedded? start->q1 q2 Were freezing artifacts observed? start->q2 a1_yes Lipid extraction occurred. Use frozen sections. q1->a1_yes Yes a1_no Check fixation and staining solution. q1->a1_no No a2_yes Improve freezing protocol (snap-freezing, cryoprotection). q2->a2_yes Yes a2_no Review fixation procedure (time, penetration). q2->a2_no No

Caption: Troubleshooting logic for common this compound staining issues.

References

Best practices for rinsing after Sudan Red 7B staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Sudan Red 7B staining protocols, with a specific focus on proper rinsing techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of rinsing after this compound staining?

A1: Rinsing is a critical step to remove excess, unbound this compound dye from the tissue or sample. Proper rinsing ensures that the staining observed is specific to the lipid structures of interest, thereby reducing background noise and enhancing the signal-to-noise ratio for clear microscopic evaluation.

Q2: What are the recommended rinsing solutions for this compound staining?

A2: The choice of rinsing solution can depend on the specific protocol and sample type. Commonly used rinsing agents include:

  • 70% Ethanol (B145695): Often used to remove chlorophyll (B73375) from plant samples and can aid in differentiating the stain.[1]

  • Water (distilled or deionized): A gentle option for rinsing, particularly for delicate samples. Several protocols recommend rinsing with water multiple times.[2]

Q3: How long should I rinse the samples?

A3: Rinsing time is crucial and can vary. A brief, gentle rinse is often sufficient. For example, some protocols suggest a brief rinse in water, while others recommend washing with 70% ethanol three times.[1][3] The optimal duration depends on the sample thickness and the staining intensity. Over-rinsing can lead to a weak signal.

Q4: Can I use a different concentration of ethanol for rinsing?

A4: While 70% ethanol is commonly cited, using a different concentration may impact your results. Higher concentrations of ethanol could potentially extract the lipid-soluble dye from the very structures you intend to stain, leading to false-negative results. It is generally recommended to adhere to the ethanol concentration specified in your validated protocol.

Troubleshooting Guide

High background staining and weak signals are common issues that can often be traced back to improper rinsing. This guide provides a systematic approach to troubleshooting these problems.

Problem Potential Cause Recommended Solution
High Background Staining Inadequate rinsingIncrease the number of rinses or the volume of the rinsing solution. Ensure the entire sample is immersed during rinsing.
Dye precipitationFilter the this compound staining solution before use. Ensure the rinsing solution is clean and free of contaminants.
Staining time too longReduce the incubation time in the this compound solution.
Weak or No Staining Over-zealous rinsingReduce the duration or number of rinses. Use a gentler rinsing method, such as dipping the slide in a beaker of rinsing solution rather than placing it under a running stream.
Incorrect rinsing solutionIf using a high concentration of alcohol, it may be stripping the stain from the lipids. Consider switching to water or a lower concentration of ethanol as the rinsing agent.
Staining time too shortIncrease the incubation time in the this compound solution to ensure sufficient dye penetration.

Experimental Protocols

Below are summarized methodologies for this compound staining, highlighting the rinsing step.

Protocol 1: Staining of Plant Material

  • Staining: Immerse plant tissues in a 0.1% (w/v) this compound solution in polyethylene (B3416737) glycol-glycerol for 1 hour to overnight.[2]

  • Rinsing: Rinse the stained tissues several times with water.[2]

  • Mounting: Mount the rinsed tissue on a slide for microscopic examination.

Protocol 2: Visualization of Lipids in Arabidopsis Seedlings

  • Staining: Drench 2-week-old Arabidopsis seedlings in a 0.1% (w/v) this compound buffer for 5 hours at room temperature in the dark.[1]

  • Rinsing and Clearing: Wash the samples with 70% (v/v) ethanol three times to expel chlorophyll.[1]

  • Imaging: Photograph the samples quickly using a stereo microscope.[1]

Quantitative Data Summary

This table summarizes key quantitative parameters from established this compound staining protocols.

Parameter Protocol 1 (Plant Material) Protocol 2 (Arabidopsis Seedlings)
Stain Concentration 0.1% (w/v) this compound[2]0.1% (w/v) this compound[1]
Solvent Polyethylene glycol-glycerol[2]Phenol-based buffer[1]
Staining Time 1 hour to overnight[2]5 hours[1]
Staining Temperature Room TemperatureRoom Temperature[1]
Rinsing Solution Water[2]70% (v/v) Ethanol[1]
Number of Rinses "Several times"[2]Three times[1]

Visual Guides

Experimental Workflow for this compound Staining and Rinsing

G A Sample Preparation B Staining with This compound Solution A->B C Rinsing to Remove Excess Dye B->C D Mounting C->D E Microscopic Examination D->E

Caption: General experimental workflow for this compound staining.

Troubleshooting Logic for Rinsing-Related Issues

G Start Evaluate Staining Quality HighBg High Background? Start->HighBg WeakSignal Weak Signal? HighBg->WeakSignal No IncreaseRinse Increase Rinsing Time/Volume Filter Staining Solution HighBg->IncreaseRinse Yes Optimal Optimal Staining WeakSignal->Optimal No DecreaseRinse Decrease Rinsing Time/Volume Check Rinsing Solution WeakSignal->DecreaseRinse Yes IncreaseRinse->Start DecreaseRinse->Start

Caption: Troubleshooting flowchart for rinsing issues in this compound staining.

References

Validation & Comparative

A Head-to-Head Comparison of Sudan Red 7B and Oil Red O for Lipid Staining in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipids are crucial for understanding various physiological and pathological processes. Among the array of available lipophilic dyes, Sudan Red 7B and Oil Red O are two commonly employed stains for the histological detection of neutral lipids. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid in the selection of the most suitable dye for your research needs.

At a Glance: Key Properties of this compound and Oil Red O

While both dyes are fat-soluble azo dyes used for staining neutral lipids, they possess distinct chemical properties that can influence their staining characteristics. Oil Red O is arguably the more widely recognized and utilized stain for general lipid detection in animal tissues, often cited for its intense red color. This compound, also known as Fat Red 7B, has been highlighted for its efficacy, particularly in plant and animal tissues, with some studies suggesting it provides excellent contrast and stability in specific solvent systems.

PropertyThis compoundOil Red O
Synonyms Fat Red 7B, Solvent Red 19Sudan Red 5B, Solvent Red 27
C.I. Number 2605026125
Molecular Formula C₂₄H₂₁N₅C₂₆H₂₄N₄O
Molecular Weight 379.46 g/mol 408.51 g/mol
Appearance Reddish-brown powderRed powder
Absorption Max (λmax) ~525 nm~518 nm
Primary Application Staining of neutral lipids (triglycerides), suberin lamellae in plants, and lipids in hepatocytes.[1][2][3]Staining of neutral triglycerides and lipids in frozen sections, and some lipoproteins in paraffin (B1166041) sections.[4][5][6][7]
Reported Advantages Forms stable staining solutions without precipitates in polyethylene (B3416737) glycol-glycerol, considered the best non-fluorescent stain in this system.[8]Provides a much deeper red color compared to Sudan III and Sudan IV, making stains easier to visualize.[4][6][7]

Performance Insights and Quantitative Data

Direct quantitative comparisons of staining efficiency and intensity between this compound and Oil Red O are limited in the existing scientific literature. However, studies evaluating Oil Red O and other Sudan dyes provide valuable insights into their performance for lipid quantification.

A study comparing lipid accumulation in adipose tissue from obese and normal-weight individuals demonstrated the effectiveness of Oil Red O and other Sudan dyes in quantifying lipids. The results, summarized in the table below, show a significant increase in lipid content in the adipose tissue of obese subjects as detected by these stains. Notably, Sudan Black B showed the highest sensitivity in this particular study.[4]

StainFold Increase in Lipid Content (Obese vs. Normal-Weight)p-value
Oil Red O2.8<0.001
Sudan III2.6<0.001
Sudan IV2.7<0.001
Sudan Black B3.2<0.001

Data from a study on lipid accumulation in adipose tissue, indicating the quantitative capability of Sudan dyes, including Oil Red O.[4]

While this data does not include this compound, it underscores the utility of Sudan-series dyes for quantitative analysis of lipid content. Another study highlighted that this compound, when dissolved in a polyethylene glycol-glycerol solvent, was the best non-fluorescent stain for lipids in plant material, forming stable solutions that did not precipitate.[8] This suggests that the choice of solvent system can significantly impact the performance of these dyes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining results. Below are representative protocols for both this compound and Oil Red O.

This compound Staining Protocol for Plant Material

This protocol is adapted from a method highlighted for its efficiency and stability.[8][9]

Reagents:

  • This compound (Fat Red 7B)

  • Polyethylene glycol (PEG) 300

  • 90% Glycerol

Staining Solution Preparation (0.1% w/v):

  • Dissolve 50 mg of this compound in 25 mL of PEG-300.

  • Incubate the mixture for 1 hour at 90°C and then allow it to cool.

  • Add an equal volume (25 mL) of 90% glycerol.

  • Store the staining solution at room temperature.

Staining Procedure:

  • Immerse plant tissues in the this compound staining solution for 1 hour to overnight.

  • Rinse the tissues several times with water to remove excess stain.

  • Mount the stained tissue for microscopic observation.

Sudan_Red_7B_Workflow cluster_prep Stain Preparation cluster_staining Staining Procedure prep1 Dissolve 50mg this compound in 25mL PEG-300 prep2 Incubate 1hr at 90°C & Cool prep1->prep2 prep3 Add 25mL of 90% Glycerol prep2->prep3 prep4 Store at Room Temp prep3->prep4 stain1 Immerse Tissue in Staining Solution (1hr - overnight) stain2 Rinse with Water stain1->stain2 stain3 Mount for Microscopy stain2->stain3

This compound Staining Workflow
Oil Red O Staining Protocol for Cultured Cells

This is a general protocol for staining neutral lipids in cultured cells.[10][11][12]

Reagents:

  • Oil Red O

  • 100% Isopropanol (B130326)

  • Distilled water (dH₂O)

  • 10% Formalin (for fixing)

  • Phosphate-Buffered Saline (PBS)

  • Hematoxylin (for counterstaining, optional)

Solution Preparation:

  • Oil Red O Stock Solution: Dissolve 0.5 g of Oil Red O in 100 mL of 100% isopropanol. This solution is stable for up to a year.

  • Oil Red O Working Solution: Mix 3 parts of the Oil Red O stock solution with 2 parts of dH₂O. Allow the solution to sit for 10 minutes and then filter it through a 0.2 µm syringe filter or Whatman No. 1 filter paper. This working solution should be prepared fresh and is stable for about 2 hours.

Staining Procedure:

  • Remove the culture medium and wash the cells twice with PBS.

  • Fix the cells with 10% Formalin for 30-60 minutes.

  • Wash the cells twice with dH₂O.

  • (Optional) Incubate the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells. Incubate for 10-20 minutes.

  • Remove the working solution and wash the cells 2-5 times with dH₂O until the excess stain is removed.

  • (Optional) Counterstain the nuclei with Hematoxylin for 1 minute and wash with dH₂O.

  • Keep the cells covered in water for microscopic observation. Lipid droplets will appear red, and nuclei (if counterstained) will be blue.

Oil_Red_O_Workflow cluster_prep Stain Preparation cluster_staining Staining Procedure prep1 Prepare Stock: 0.5g ORO in 100mL 100% Isopropanol prep2 Prepare Working Solution: 3 parts Stock + 2 parts dH₂O prep1->prep2 prep3 Incubate 10 min & Filter prep2->prep3 stain1 Wash Cells with PBS stain2 Fix with 10% Formalin (30-60 min) stain1->stain2 stain3 Wash with dH₂O stain2->stain3 stain4 Add ORO Working Solution (10-20 min) stain3->stain4 stain5 Wash with dH₂O stain4->stain5 stain6 (Optional) Counterstain with Hematoxylin stain5->stain6 stain7 Microscopy stain6->stain7

Oil Red O Staining Workflow

Concluding Remarks

Both this compound and Oil Red O are effective lysochrome dyes for the visualization of neutral lipids. Oil Red O is a well-established and widely used stain that provides a vibrant red color, making it a reliable choice for many applications.[4][6][7] Its performance in quantitative assays has been demonstrated, although other Sudan dyes like Sudan Black B may offer higher sensitivity in certain contexts.[4]

This compound presents a valuable alternative, particularly in plant histology, where its use in a polyethylene glycol-glycerol solvent system has been shown to yield excellent, stable staining results without precipitate formation.[8]

The choice between this compound and Oil Red O may ultimately depend on the specific application, the tissue or cell type being studied, and the desired balance between staining intensity, stability, and the solvent system employed. For quantitative studies, it is imperative to standardize the chosen protocol and validate the method for the specific experimental conditions. Further head-to-head comparisons would be beneficial to the research community to more definitively delineate the specific advantages of each dye in various applications.

References

A Comparative Guide to Sudan Red 7B and Sudan Black B for Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipids, the selection of an appropriate staining agent is critical for accurate visualization and analysis. Sudan Red 7B and Sudan Black B are two widely used lysochrome (fat-soluble) dyes for the histochemical detection of lipids. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable dye for your research needs.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these dyes is essential for their effective application. Both are azo dyes, soluble in lipids and organic solvents but insoluble in water.[1][2]

PropertyThis compoundSudan Black B
Synonyms Fat Red 7B, Solvent Red 19[1][3]C.I. Solvent Black 3, Fat Black HB[4][5]
C.I. Number 26050[1][3]26150[4][6]
Chemical Formula C₂₄H₂₁N₅[1][7]C₂₉H₂₄N₆[6]
Molecular Weight 379.46 g/mol [1][7]456.54 g/mol [2][4]
Appearance Dark red to purple powder[7]Dark brown to black powder[2]
Color of Stain RedBlue-black[8]
Melting Point 130 °C (decomposes)[7]120-124 °C[2]
Solubility Soluble in oils, DMF, DMSO, ethanol. Insoluble in water.[1][9]Soluble in oils, fats, ethanol, acetone, propylene (B89431) glycol. Insoluble in water.[2][6]
Absorption Max (λmax) 525 nm[9]596-605 nm[6]

Principle of Staining

The staining mechanism for both this compound and Sudan Black B is a physical process based on their differential solubility.[10] These dyes are more soluble in the lipids within a tissue section than in their solvent vehicle.[10] When the staining solution is applied to the sample, the dye partitions out of the solvent and dissolves into the intracellular lipid droplets, thereby coloring them.[10][11] This method is particularly effective for demonstrating neutral fats, triglycerides, and other lipids.[11][12]

Performance Comparison

While both dyes are effective for general lipid staining, they exhibit differences in sensitivity and specificity.

FeatureThis compoundSudan Black B
Primary Target Neutral lipids, triacylglycerols (TAGs)[3]Neutral fats, phospholipids (B1166683), lipoproteins[5][11][13]
Sensitivity Good for neutral lipidsConsidered highly sensitive; can detect protein-bound lipids[6][14]
Specificity Primarily stains neutral fats.[3]Stains a broader range of lipids, including phospholipids.[11][15] May also stain other non-lipid materials.[8]
Color & Contrast Provides a vibrant red color.Yields a strong blue-black to black color, offering high contrast.[8]
Common Solvents Polyethylene (B3416737) glycol-glycerol, phenol[3][16][17]Propylene glycol, ethanol[10][11][13]
Sample Types Plant tissues, hepatocytes[3][9]Frozen tissue sections, blood/bone marrow smears, oleaginous yeasts[10][11][18]

Sudan Black B is often reported to be the most sensitive of the Sudan dyes, capable of staining a wider variety of lipid types, including phospholipids and lipoproteins.[11][13][14] This broader specificity can be an advantage for general lipid screening but may be a drawback if specificity for neutral fats is required. This compound is an excellent non-fluorescent stain for neutral lipids and is particularly effective in plant material when dissolved in a polyethylene glycol-glycerol solvent, which helps to prevent dye precipitation.[3][17][19]

Experimental Workflows and Logical Comparisons

The following diagrams illustrate a generalized workflow for lipid staining and a logical comparison of the two dyes.

G General Lipid Staining Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Visualization Sample Biological Sample (e.g., Frozen Section, Smear) Fixation Fixation (e.g., 10% Formalin) Sample->Fixation Wash1 Wash/Dehydrate (e.g., Water, Propylene Glycol) Fixation->Wash1 Stain Incubation in Staining Solution Wash1->Stain Differentiate Differentiation/Wash (e.g., 85% Propylene Glycol, 70% Ethanol) Stain->Differentiate Counterstain Counterstain (Optional) (e.g., Nuclear Fast Red) Differentiate->Counterstain Mount Mounting (Aqueous Medium) Counterstain->Mount Microscopy Microscopic Examination Mount->Microscopy

Caption: A generalized workflow for lipid staining using lysochrome dyes.

Comparison cluster_SR7B This compound cluster_SBB Sudan Black B LipidStains Lipid Stains SR7B This compound LipidStains->SR7B is a SBB Sudan Black B LipidStains->SBB is a SR7B_Prop1 Stains Neutral Lipids SR7B->SR7B_Prop1 SR7B_Prop2 Color: Red SR7B->SR7B_Prop2 SR7B_Prop3 Solvent: PEG-Glycerol SR7B->SR7B_Prop3 SBB_Prop1 Stains Broad-Spectrum Lipids (Neutral Fats, Phospholipids) SBB->SBB_Prop1 SBB_Prop2 Color: Blue-Black SBB->SBB_Prop2 SBB_Prop3 High Sensitivity SBB->SBB_Prop3

Caption: Key comparative features of this compound and Sudan Black B.

Experimental Protocols

Below are detailed methodologies for key lipid staining experiments using both dyes. It is crucial to use frozen sections or fresh smears, as fixatives containing alcohols or organic solvents will dissolve the lipids, leading to false-negative results.[8]

Protocol 1: Sudan Black B Staining for Lipids in Frozen Sections

This protocol is adapted from standard histochemical methods.[10][13][15]

Reagents:

  • 10% Formalin or Formal-calcium fixative

  • Propylene Glycol

  • Sudan Black B Staining Solution: Dissolve 0.7 g of Sudan Black B in 100 mL of propylene glycol. Heat to 100°C for a few minutes while stirring, but do not exceed 110°C. Filter the hot solution through Whatman #2 paper, cool, and then filter again.[15]

  • 85% Propylene Glycol Solution

  • Nuclear Fast Red Solution (optional counterstain)

  • Aqueous mounting medium (e.g., Glycerin Jelly)

Procedure:

  • Cut frozen tissue sections at 10-16 µm and mount them on clean glass slides.

  • Fix the sections in 10% formalin for 5-10 minutes.[15]

  • Wash slides well in tap water, then rinse with distilled water.

  • Place slides in 100% propylene glycol for 5 minutes to dehydrate.[10][15]

  • Transfer slides to the pre-heated Sudan Black B staining solution for a minimum of 7-10 minutes (can be extended for stronger staining).[13][15]

  • Differentiate in 85% propylene glycol for 3 minutes.[15]

  • Rinse thoroughly in distilled water.

  • (Optional) Counterstain with Nuclear Fast Red for 3 minutes to stain nuclei red.

  • Wash in tap water, then rinse in distilled water.

  • Mount the coverslip using an aqueous mounting medium.

Expected Results: Lipids, fats, and oils will be stained a deep blue-black. Nuclei (if counterstained) will be red.

Protocol 2: this compound Staining for Neutral Lipids in Plant Material

This protocol is effective for visualizing triacylglycerols in plant tissues.[3]

Reagents:

  • This compound Staining Solution (0.1% w/v): Dissolve 50 mg of this compound (also known as Fat Red 7B) in 25 mL of polyethylene glycol (PEG-300). Incubate at 90°C for 1 hour. After cooling, add an equal volume (25 mL) of 90% glycerol (B35011). Store at room temperature.[3]

  • Deionized water

Procedure:

  • Immerse fresh plant tissues or sections in the this compound staining solution.

  • Incubate for 1 hour to overnight, depending on the tissue thickness and lipid content.[3]

  • Remove the tissue from the staining solution.

  • Rinse the sample several times with water to remove excess stain.[3]

  • Mount the tissue in water or glycerol on a slide and observe under a light microscope.

Expected Results: Neutral lipids, such as those in oil bodies, will be stained red.[3]

Conclusion

Both this compound and Sudan Black B are valuable tools for the visualization of lipids. The choice between them should be guided by the specific research question and the type of lipid under investigation.

  • Sudan Black B is the preferred choice for high-sensitivity, broad-spectrum lipid detection, including phospholipids and lipoproteins, and is well-suited for animal tissues and hematological samples.[11][13][14]

  • This compound is an excellent option for the specific staining of neutral lipids and triacylglycerols, providing a distinct red color. It is particularly effective in plant tissues when used with a PEG-glycerol solvent system that enhances stain stability and penetration.[3][17]

By understanding the distinct properties and protocols associated with each dye, researchers can optimize their lipid staining experiments for clear, accurate, and reliable results.

References

A Comparative Guide to Non-Fluorescent Lipid Stains: Alternatives to Sudan Red 7B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular and tissue lipid accumulation, the selection of an appropriate staining method is paramount for accurate visualization and quantification. While Sudan Red 7B is a commonly utilized lysochrome for the detection of neutral lipids, a range of alternative non-fluorescent stains exist, each possessing distinct characteristics and performance attributes. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to facilitate an informed choice for your specific research needs.

Performance Comparison of Non-Fluorescent Lipid Stains

The efficacy of a lipid stain is determined by several factors, including its sensitivity, specificity for neutral lipids, and ease of use. The following table summarizes the performance of common non-fluorescent alternatives to this compound.

StainPrinciple of StainingColor of Stained LipidsSensitivitySpecificityKey AdvantagesKey Disadvantages
This compound Physical dissolution in lipids (Lysochrome)RedGoodPrimarily neutral lipidsStable staining solution in appropriate solvents.[1][2]Can form precipitates if not prepared correctly.
Oil Red O Diazo dye with high solubility in neutral lipidsIntense RedVery GoodHigh for neutral triglycerides and cholesterol esters.[3]Provides a deeper red color than Sudan III and IV, making visualization easier.[4] Can be quantified by elution and spectrophotometry.[3]Requires fresh or frozen tissue as alcohol fixation removes lipids.[5][6][7]
Sudan III Diazo dye that partitions into lipid dropletsOrange-RedModerateStains triglycerides and lipoproteins.[3][6]Simple staining procedure.Less intense color compared to Oil Red O.[6]
Sudan IV Diazo dye with a similar mechanism to Oil Red OReddish-BrownGoodStains triglycerides and lipoproteins.[3][6]Can be used on frozen and paraffin (B1166041) sections.[3]Color may be less vibrant than Oil Red O.
Sudan Black B Diazo dye that stains by physical dissolutionBlue-BlackHighStains neutral triglycerides, lipids, and some lipoproteins.[6] Can also stain other cellular components.[8]Reported to be the most sensitive among Sudan dyes in some studies.[9]Less specific to lipids compared to other Sudan dyes and Oil Red O.[6]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below are standardized methodologies for the application of this compound and its non-fluorescent alternatives.

This compound Staining Protocol for Plant Material
  • Reagents:

  • Staining Solution Preparation (0.1% w/v):

    • Dissolve 50 mg of this compound in 25 mL of PEG-300.

    • Incubate the solution at 90°C for 1 hour and then allow it to cool.

    • Add an equal volume of 90% glycerol to the solution.

    • Store the staining solution at room temperature.[10]

  • Staining Procedure:

    • Immerse the plant tissues in the staining solution for a duration ranging from 1 hour to overnight.

    • Rinse the tissues several times with water to remove excess stain.[10]

Oil Red O Staining Protocol for Cultured Cells
  • Reagents:

    • Oil Red O

    • Isopropanol (B130326) (60% and 100%)

    • 10% Formalin in Phosphate-Buffered Saline (PBS)

    • Distilled water

  • Staining Solution Preparation:

    • Prepare a stock solution of 0.5% Oil Red O in 100% isopropanol.

    • For the working solution, dilute the stock solution with distilled water (e.g., 6 parts stock to 4 parts water) and filter.

  • Staining Procedure:

    • Wash cultured cells with PBS.

    • Fix the cells with 10% formalin for a minimum of 1 hour.[3]

    • Wash the cells twice with distilled water.

    • Incubate the cells with 60% isopropanol for 5 minutes.[3]

    • Remove the isopropanol and add the Oil Red O working solution.

    • Incubate for 10 minutes at room temperature.[3]

    • Remove the staining solution and wash the cells four times with distilled water.

  • Quantification (Optional):

    • Elute the stain from the cells using 100% isopropanol.

    • Measure the absorbance of the eluate at approximately 500 nm.[3]

Sudan Black B Staining Protocol
  • Reagents:

  • Staining Solution Preparation:

    • Prepare a saturated solution of Sudan Black B in 70% ethanol.

    • Filter the solution before use.

  • Staining Procedure:

    • Use fresh or frozen sections, as alcohol fixation can remove lipids.[6]

    • Immerse the sections in the filtered Sudan Black B solution for 5-10 minutes.

    • Differentiate in 70% ethanol to remove excess stain.

    • Rinse with water.

    • Mount in an aqueous mounting medium.

Visualizing the Staining Process

To better understand the experimental workflow and the underlying principle of lysochrome staining, the following diagrams are provided.

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_visualization Visualization Sample Fresh/Frozen Tissue or Cultured Cells Fixation Fixation (e.g., Formalin) Sample->Fixation Wash1 Wash (e.g., PBS/Water) Fixation->Wash1 Dehydration Dehydration (Optional) (e.g., Isopropanol) Wash1->Dehydration Stain Incubation with Staining Solution Dehydration->Stain Differentiation Differentiation (e.g., 70% Ethanol) Stain->Differentiation Wash2 Final Wash Differentiation->Wash2 Mounting Mounting (Aqueous Medium) Wash2->Mounting Microscopy Microscopy Mounting->Microscopy

Figure 1. General experimental workflow for non-fluorescent lipid staining.

Lysochrome_Principle cluster_cell Cellular Environment Lipid Droplet Lipid Droplet Cytoplasm Aqueous Cytoplasm Stain_Molecule Lysochrome Dye Stain_Molecule->Lipid Droplet Dissolves in

Figure 2. Principle of lysochrome staining where the dye preferentially dissolves in the lipid droplet.

References

A Comparative Guide to the Cross-Reactivity of Solvent Red 19 and Other Lipophilic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Solvent Red 19 (also known as Sudan Red 7B) with other commonly used lipophilic dyes for the visualization and analysis of lipids. Understanding the cross-reactivity of these dyes with various lipid classes is crucial for accurate interpretation of experimental results in cellular and tissue analysis. This document outlines the performance of Solvent Red 19 in the context of its alternatives, provides detailed experimental protocols for assessing lipid dye specificity, and includes visualizations to clarify key concepts and workflows.

Performance Comparison of Lipophilic Dyes

The selection of an appropriate lipophilic dye depends on the specific application, the types of lipids being investigated, and the imaging modality. This section compares the properties and known lipid affinities of Solvent Red 19 against two widely used fluorescent alternatives, Nile Red and BODIPY 493/503.

Key Performance Indicators:

  • Specificity: The degree to which a dye binds to a particular lipid class over others.

  • Cross-Reactivity: The tendency of a dye to bind to multiple lipid classes.

  • Photostability: The resistance of a fluorescent dye to fading or degradation upon exposure to light.

  • Solvatochromism: The change in a dye's color or fluorescence spectrum depending on the polarity of its environment.

Table 1: Comparison of Lipophilic Dyes for Lipid Staining

FeatureSolvent Red 19 (this compound)Nile RedBODIPY 493/503
Dye Class Azo Dye (Lysochrome)Phenoxazone Dye (Fluorescent)Boron-dipyrromethene Dye (Fluorescent)
Primary Target Neutral lipids (Triglycerides)[1]Neutral lipids, with spectral shift for polar lipids[2][3]Neutral lipids in lipid droplets[4]
Reported Cross-Reactivity Stains a wide range of lipids including phospholipids (B1166683) to some extent, as is common with Sudan dyes.[5] Sudan Black B, a similar dye, is known to stain phospholipids and other cellular components.[6][7]Exhibits solvatochromism; fluoresces yellow-gold in neutral lipids and red in polar lipids (e.g., phospholipids), allowing for some differentiation.[2][3] Can show non-specific staining of other organelles.Highly specific for neutral lipids within lipid droplets, with minimal staining of other cellular membranes or lipid classes.[4]
Imaging Method Brightfield MicroscopyFluorescence MicroscopyFluorescence Microscopy
Photostability Not applicable (non-fluorescent)ModerateHigh
Advantages Simple staining procedure, cost-effective, stable staining.Solvatochromic properties can provide information about the lipid environment.High specificity for neutral lipids, high photostability, narrow emission spectrum suitable for multicolor imaging.
Limitations Lower specificity compared to fluorescent probes, potential for precipitation, not suitable for live-cell imaging.Broad emission spectrum can lead to bleed-through in multicolor experiments, can be less specific than BODIPY dyes.Does not provide information about different lipid classes through spectral shifts.

Experimental Protocols

To empirically determine the cross-reactivity of a lipophilic dye, a controlled in vitro experiment is essential. The following protocol describes a method using thin-layer chromatography (TLC) to separate different lipid classes, which are then stained to visualize the dye's binding profile.

Protocol: Assessing Lipid Dye Cross-Reactivity using Thin-Layer Chromatography (TLC)

1. Objective: To visually assess the binding specificity and cross-reactivity of a lipophilic dye with various lipid classes.

2. Materials:

  • Lipid Standards: Cholesterol, Oleic Acid (Free Fatty Acid), Triolein (Triglyceride), Phosphatidylcholine (Phospholipid).
  • TLC Plate: Silica gel 60 F254
  • Dye Solution: Solvent Red 19, Nile Red, or BODIPY 493/503 dissolved in an appropriate solvent (e.g., chloroform (B151607) or ethanol).
  • Developing Solvent: A mixture of hexane, diethyl ether, and acetic acid (e.g., 80:20:1, v/v/v) for separating neutral lipids and free fatty acids. A different solvent system (e.g., chloroform:methanol:water) would be needed for better separation of phospholipids.
  • TLC Developing Chamber
  • Spotting Capillary or Micropipette
  • Visualization System: White light source for Solvent Red 19, UV transilluminator for fluorescent dyes.

3. Procedure:

  • Prepare Lipid Standards: Dissolve each lipid standard in chloroform to a final concentration of 1-5 mg/mL.
  • Spotting the TLC Plate: Using a spotting capillary, apply 1-2 µL of each lipid standard as a small spot onto the origin line of the TLC plate. Allow the solvent to evaporate completely between applications.
  • Develop the Chromatogram: Place the spotted TLC plate in a developing chamber containing the appropriate developing solvent. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
  • Dry the Plate: Remove the TLC plate from the chamber and allow it to air dry completely in a fume hood.
  • Staining:
  • For Solvent Red 19: Prepare a saturated solution of Solvent Red 19 in 70% ethanol (B145695). Immerse the dried TLC plate in the staining solution for 10-15 minutes. Briefly rinse with 70% ethanol to remove excess stain and then with water.
  • For Fluorescent Dyes (Nile Red, BODIPY 493/503): Prepare a dilute staining solution (e.g., 1 µg/mL in a suitable solvent). Spray the TLC plate evenly with the dye solution or briefly dip the plate in the solution. Allow the plate to dry.
  • Visualization and Analysis:
  • Solvent Red 19: Visualize the stained lipid spots under white light.
  • Nile Red/BODIPY 493/503: Visualize the fluorescent spots under a UV transilluminator at the appropriate excitation wavelength.
  • Analysis: Document the staining pattern by photography. The presence of a stained spot indicates that the dye binds to that particular lipid class. The intensity of the spot can provide a qualitative measure of the binding affinity.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Prepare Lipid Standards Prepare Lipid Standards Spot Lipids on TLC Plate Spot Lipids on TLC Plate Prepare Lipid Standards->Spot Lipids on TLC Plate Prepare Dye Solution Prepare Dye Solution Stain with Dye Stain with Dye Prepare Dye Solution->Stain with Dye Prepare TLC Plate Prepare TLC Plate Prepare TLC Plate->Spot Lipids on TLC Plate Develop Chromatogram Develop Chromatogram Spot Lipids on TLC Plate->Develop Chromatogram Dry TLC Plate Dry TLC Plate Develop Chromatogram->Dry TLC Plate Dry TLC Plate->Stain with Dye Visualize Stained Lipids Visualize Stained Lipids Stain with Dye->Visualize Stained Lipids Document Staining Pattern Document Staining Pattern Visualize Stained Lipids->Document Staining Pattern Assess Cross-Reactivity Assess Cross-Reactivity Document Staining Pattern->Assess Cross-Reactivity

Caption: Experimental workflow for assessing lipid dye cross-reactivity.

Lipid_Dye_Specificity cluster_Dyes Lipophilic Dyes cluster_Lipids Lipid Classes Solvent Red 19 Solvent Red 19 Neutral Lipids (Triglycerides) Neutral Lipids (Triglycerides) Solvent Red 19->Neutral Lipids (Triglycerides) Strong Affinity Phospholipids Phospholipids Solvent Red 19->Phospholipids Potential Weak Affinity Nile Red Nile Red Nile Red->Neutral Lipids (Triglycerides) Yellow-Gold Fluorescence Nile Red->Phospholipids Red Fluorescence BODIPY 493/503 BODIPY 493/503 BODIPY 493/503->Neutral Lipids (Triglycerides) High Specificity Cholesterol Cholesterol Free Fatty Acids Free Fatty Acids

Caption: Conceptual diagram of lipid dye staining specificity.

Conclusion

Solvent Red 19 is a cost-effective and straightforward dye for the visualization of neutral lipids using brightfield microscopy. However, for applications requiring high specificity and the ability to distinguish between different lipid classes, fluorescent dyes such as Nile Red and BODIPY 493/503 offer significant advantages. Nile Red's solvatochromic properties allow for some degree of differentiation between neutral and polar lipids, while BODIPY 493/503 provides high specificity for neutral lipids in lipid droplets, making it ideal for quantitative and multicolor imaging studies. The choice of dye should be carefully considered based on the specific research question and the experimental setup. The provided TLC protocol offers a reliable method for empirically assessing the cross-reactivity of these dyes in the laboratory.

References

Quantitative comparison of Sudan dyes for triglyceride staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of commonly used Sudan dyes for the visualization and quantification of triglycerides and other neutral lipids in biological samples. We will delve into the performance of Sudan III, Sudan IV, and Sudan Black B, alongside the widely used alternative, Oil Red O, supported by experimental data and detailed protocols.

Principle of Staining

Sudan dyes, along with Oil Red O, are lysochromes, meaning they are fat-soluble dyes. The staining principle is a physical process of selective solubility rather than a chemical reaction.[1][2] The dye is dissolved in a solvent in which it is less soluble than in the lipids to be stained. When the dye solution is applied to the tissue or cells, the dye partitions into the intracellular lipid droplets, which are primarily composed of triglycerides and cholesteryl esters, staining them an intense color.[1][2]

Quantitative Comparison of Staining Performance

A key aspect of selecting a lipid stain is its sensitivity and ability to provide quantifiable results. A study comparing the efficacy of Oil Red O and various Sudan dyes in quantifying lipid accumulation in adipose tissue samples from obese and normal-weight individuals provides valuable quantitative insights. Lipid accumulation was quantified using digital image analysis of the stained area.[3]

The results demonstrated that while all tested dyes effectively identified and quantified lipid accumulation, Sudan Black B exhibited the highest sensitivity.[3]

StainFold Increase in Stained Area (Obese vs. Control)p-valueRelative Sensitivity Ranking
Sudan Black B 3.2<0.0011
Oil Red O 2.8<0.0012
Sudan IV 2.7<0.0013
Sudan III 2.6<0.0014
Table 1: Comparison of the sensitivity of different lysochrome dyes in detecting lipid accumulation in adipose tissue. Data is derived from a study on adipose tissue from obese versus normal-weight subjects.[3]

Spectral Properties for Quantification

For quantitative analysis using spectrophotometry, the maximum absorption wavelength (λmax) of the dye is a critical parameter. Eluting the dye from the stained lipids and measuring its absorbance allows for quantification.

DyeMaximum Absorption (λmax)Staining Color
Sudan III 508-510 nmOrange-Red
Sudan IV 520 (357) nmRed
Sudan Black B 596-605 nmBlue-Black
Oil Red O 518 nmIntense Red
Table 2: Spectral properties of common lysochrome dyes used for triglyceride staining.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for staining triglycerides in frozen tissue sections or cultured cells. Note that fixation methods that use alcohols or organic solvents should be avoided as they will dissolve the lipids.[4] Formalin fixation is commonly recommended.[2]

Protocol 1: Staining with Sudan III or Sudan IV

Materials:

  • Sudan III or Sudan IV staining solution (e.g., 0.5% w/v in 70% ethanol (B145695) or a saturated solution in isopropanol)[3][4]

  • 70% Ethanol[5]

  • Mayer's Hematoxylin (for counterstaining)[5]

  • Glycerin jelly or other aqueous mounting medium[5]

  • Frozen tissue sections or fixed cell cultures

Procedure:

  • Hydration: If starting from frozen sections, bring slides to room temperature. Immerse slides in 70% ethanol for 1 minute.[5]

  • Staining: Stain with the Sudan III or Sudan IV solution for 15-30 minutes.[3][5]

  • Differentiation: Briefly rinse in 70% ethanol to remove excess stain.[5] This step is critical for reducing background staining and should be brief to avoid eluting the dye from the lipid droplets.

  • Washing: Wash thoroughly with distilled water.[5]

  • Counterstaining (Optional): Stain with Mayer's Hematoxylin for 1-2 minutes to visualize nuclei.[5]

  • Blueing: Rinse in tap water to "blue" the hematoxylin.

  • Mounting: Mount the coverslip with an aqueous mounting medium like glycerin jelly.[5]

Protocol 2: Staining with Sudan Black B

Materials:

  • Sudan Black B staining solution (e.g., 0.7% w/v in 70% ethanol or prepared in propylene (B89431) glycol)[2][3]

  • Propylene glycol (100% and 85%)[2]

  • Nuclear Fast Red or Hematoxylin (for counterstaining)[2]

  • Aqueous mounting medium[2]

  • Frozen tissue sections or fixed cell cultures

Procedure (Propylene Glycol Method):

  • Fixation: Fix sections in formalin.

  • Dehydration: Dehydrate in 100% propylene glycol for 5 minutes.[2]

  • Staining: Stain in the Sudan Black B solution for 7 minutes.[2]

  • Differentiation: Differentiate in 85% propylene glycol for 3 minutes.[2]

  • Washing: Rinse well with distilled water.[2]

  • Counterstaining (Optional): Stain with Nuclear Fast Red for 3 minutes.[2]

  • Washing: Wash with distilled water.

  • Mounting: Mount with an aqueous mounting medium.[2]

Staining Mechanism and Workflow

The staining process for triglycerides using Sudan dyes is a straightforward partitioning mechanism. The following diagram illustrates the general experimental workflow.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_visualization Visualization & Analysis Sample Biological Sample (Frozen Section or Fixed Cells) Fixation Fixation (e.g., 10% Formalin) Sample->Fixation Washing_pre Washing (e.g., PBS or Water) Fixation->Washing_pre Dehydration Dehydration (if applicable) (e.g., Propylene Glycol) Washing_pre->Dehydration Staining Staining with Sudan Dye Solution Dehydration->Staining Differentiation Differentiation (e.g., 70% Ethanol or 85% Propylene Glycol) Staining->Differentiation Washing_post Washing (Distilled Water) Differentiation->Washing_post Counterstain Counterstaining (Optional) (e.g., Hematoxylin) Washing_post->Counterstain Mounting Mounting (Aqueous Medium) Counterstain->Mounting Microscopy Microscopy & Image Capture Mounting->Microscopy Quantification Quantitative Analysis (Image Analysis or Spectrophotometry) Microscopy->Quantification

Caption: Experimental workflow for triglyceride staining with Sudan dyes.

Concluding Remarks

The choice of Sudan dye for triglyceride staining depends on the specific requirements of the study. For the highest sensitivity in detecting subtle changes in lipid accumulation, Sudan Black B appears to be the most effective, followed closely by Oil Red O and Sudan IV .[3] Sudan III is also a viable option, though it may be slightly less intense.[3] For researchers aiming to quantify lipid content through spectrophotometry after dye elution, the distinct spectral properties of each dye should be considered. The provided protocols offer a foundation for developing a robust and reproducible staining methodology for the accurate assessment of triglycerides in various research applications.

References

Fluoral Yellow 088: A Superior Fluorescent Alternative to Sudan Red 7B for Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the visualization of lipids, the choice of an appropriate staining agent is critical for accurate and reliable results. While traditional dyes like Sudan Red 7B have long been used for their lipophilic properties, the advent of fluorescent microscopy has paved the way for more sensitive and specific alternatives. This guide provides a comprehensive comparison of Fluoral Yellow 088 and this compound, presenting experimental data that underscores the advantages of Fluoral Yellow 088 as a fluorescent alternative for lipid staining in a variety of research applications.

Executive Summary

Fluoral Yellow 088 emerges as a superior choice for lipid visualization in modern research settings. Its fluorescent nature allows for higher sensitivity and specificity, enabling clear, high-contrast imaging of lipid structures, particularly in live-cell analysis. In contrast, this compound, a non-fluorescent dye, offers a simple method for bright-field microscopy but lacks the quantitative potential and suitability for dynamic studies provided by its fluorescent counterpart. This guide will delve into the technical specifications, performance data, and experimental protocols for both dyes to inform the selection process for your specific research needs.

At a Glance: Fluoral Yellow 088 vs. This compound

PropertyFluoral Yellow 088This compound
Staining Principle FluorescenceColorimetric (Non-fluorescent)
Excitation Max (nm) ~365-450Not Applicable
Emission Max (nm) ~420-515Not Applicable
Molar Extinction Coefficient (ε) 10,500 M⁻¹cm⁻¹ in Methanol[]≥24,660 at 528-538 nm in toluene
Primary Application High-resolution fluorescence microscopy, Live-cell imaging, Staining of suberized and hydrophobic structures[2]Bright-field microscopy, Histological staining of neutral lipids[3]
Photostability Moderate (easily bleached under prolonged exposure)[][4]High (stable for bright-field imaging)
Cytotoxicity Limited data available; generally considered for live-cell imaging at low concentrationsPotential for cytotoxicity and mutagenicity[5][6]
Advantages High contrast imaging, Strong staining stability in aqueous media, Suitable for large-scale scanning[2]Simple staining procedure, Well-established for general lipid staining
Limitations Prone to photobleaching[][4]Not suitable for fluorescent or live-cell imaging, Lower sensitivity compared to fluorescent dyes

Performance Comparison

Fluoral Yellow 088, also known as Solvent Green 4, is a highly efficient lipophilic fluorochrome.[7] It is particularly effective for the fluorescence imaging of suberized cell walls and other hydrophobic structures.[2] Its key advantage lies in its ability to provide high-contrast images with strong staining stability, making it less prone to precipitation in aqueous media.[2]

In a direct comparison for staining lipids in plant material, Fluoral Yellow 088 was identified as an "excellent fluorochrome," while this compound was deemed the "best nonfluorescent stain."[8] This highlights the fundamental difference in their application: Fluoral Yellow 088 is ideal for sensitive, fluorescence-based detection, whereas this compound is a reliable choice for traditional, non-fluorescent histological preparations.

While much of the direct comparative data originates from plant biology, the principles of lipophilic staining are transferable to other biological systems. For researchers in drug development and cell biology, the ability to perform live-cell imaging is crucial for understanding dynamic processes such as lipid droplet formation, trafficking, and lipophagy. Fluoral Yellow 088, with its fluorescent properties, is amenable to such studies, although its photostability must be considered.[][4] In contrast, this compound is unsuitable for these applications.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable staining results. Below are established protocols for both Fluoral Yellow 088 and this compound.

Fluoral Yellow 088 Staining Protocol for Plant Tissue

This protocol is adapted from Brundrett et al. (1991) and is suitable for staining lipids in fresh plant sections.[8]

Staining Solution Preparation:

  • Prepare a 0.01% (w/v) solution of Fluoral Yellow 088 in polyethylene (B3416737) glycol (PEG 400).

  • Heat the solution at 90°C for 1 hour to ensure the dye is completely dissolved.[2]

  • Cool the solution and add an equal volume of 90% glycerol (B35011) (containing 10% distilled water). Mix thoroughly.[2]

Staining Procedure:

  • Immerse fresh tissue sections in the Fluoral Yellow 088 staining solution.

  • Incubate at room temperature for 1 hour.[2]

  • Briefly rinse the sections with water to remove excess dye.

  • Mount the stained sections in 75% glycerol for observation under a fluorescence microscope.[2]

Microscopy Settings:

  • Excitation: 365 nm[2]

  • Emission: ≥420 nm[2]

This compound Staining Protocol for Neutral Lipids

This protocol provides a general method for staining neutral lipids in fixed samples for bright-field microscopy.[3]

Staining Solution Preparation:

  • Prepare a 0.1% (w/v) solution of this compound in polyethylene glycol (PEG-300).[3]

  • Incubate the solution at 90°C for 1 hour.[3]

  • After cooling, add an equal volume of 90% glycerol and mix.[3]

Staining Procedure:

  • Fix the biological samples as required for your experimental needs (e.g., with formalin). Note that alcohol-based fixatives should be avoided as they can extract lipids.

  • Immerse the fixed samples in the this compound staining solution for 1 hour to overnight.[3]

  • Rinse the samples several times with water to remove excess stain.

  • Mount for observation under a bright-field microscope.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the staining workflows.

Fluoral_Yellow_088_Workflow prep Prepare 0.01% Fluoral Yellow 088 in PEG 400 (Heat at 90°C) mix Mix with equal volume of 90% Glycerol prep->mix stain Immerse fresh tissue for 1 hour mix->stain rinse Briefly rinse with water stain->rinse mount Mount in 75% Glycerol rinse->mount observe Observe under Fluorescence Microscope (Ex: 365nm, Em: ≥420nm) mount->observe Sudan_Red_7B_Workflow prep Prepare 0.1% this compound in PEG-300 (Heat at 90°C) mix Mix with equal volume of 90% Glycerol prep->mix stain Immerse fixed sample (1 hour to overnight) fix Fix sample (non-alcoholic fixative) fix->stain rinse Rinse with water stain->rinse mount Mount for Bright-field Microscopy rinse->mount

References

A Researcher's Guide to Lipid Staining: Comparing Sudan Red 7B with Alternative Dyes for Neutral and Phospholipid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipids within cells and tissues is paramount. This guide provides a comprehensive comparison of Sudan Red 7B and other common lipid stains, focusing on their specificity for neutral lipids versus phospholipids (B1166683). The information presented is supported by experimental data and detailed protocols to assist in selecting the most appropriate dye for your research needs.

Differentiating Neutral Lipids and Phospholipids: The Staining Challenge

Lipids are a diverse group of molecules with critical roles in energy storage, cell structure, and signaling. Two major classes of lipids are neutral lipids and phospholipids. Neutral lipids, such as triacylglycerols and cholesterol esters, are primarily found in lipid droplets and serve as energy reserves. Phospholipids are the main components of cellular membranes, forming the lipid bilayer that encloses cells and organelles. The distinct chemical properties of these lipid classes necessitate specific staining methods for their differential visualization.

This compound: A Focus on Neutral Lipids

This compound is a lysochrome (fat-soluble) diazo dye that is effective for staining neutral lipids.[1][2] Its mechanism of action is based on its higher solubility in neutral fats than in the solvent from which it is applied. This partition coefficient results in the selective accumulation and staining of neutral lipid droplets within cells and tissues.[1]

While this compound is well-established for the histochemical staining of triacylglycerols, its specificity for neutral lipids over phospholipids is a critical consideration.[1] Although direct quantitative studies on the binding of this compound to phospholipids are scarce, the general consensus for the Sudan dye family (with the potential exception of Sudan Black B) is a strong preference for neutral lipids. For instance, Sudan IV has been reported to not stain phospholipids. This suggests that this compound is an appropriate tool for specifically visualizing neutral lipid stores.

Comparative Analysis of Lipid Stains

To provide a clear overview of the performance of this compound in relation to other common lipid dyes, the following table summarizes their key characteristics and specificities.

DyeTarget Lipid ClassStaining PrincipleVisualization MethodAdvantagesDisadvantages
This compound Primarily Neutral Lipids[1]Lysochrome (partitioning)Brightfield MicroscopyGood contrast for neutral lipids.Limited data on phospholipid interaction; non-fluorescent.
Oil Red O Primarily Neutral LipidsLysochrome (partitioning)Brightfield MicroscopyIntense red staining of neutral lipids; widely used and well-documented.[3]Can form precipitates; not suitable for live-cell imaging.[4]
Nile Red Neutral Lipids and Phospholipids (environment-dependent fluorescence)Solvatochromic fluorescent dyeFluorescence MicroscopyHighly sensitive; can differentiate between neutral lipids (yellow/gold fluorescence) and phospholipids (red fluorescence) based on emission wavelength.[5]Broad emission spectrum can lead to bleed-through; fluorescence is environment-dependent.[5]
LipidTOX™ Green Neutral LipidsFluorescent dyeFluorescence MicroscopyHighly specific for neutral lipids; available in multiple colors.[6]Requires cell fixation.[6]
LipidTOX™ Red PhospholipidsFluorescent dyeFluorescence MicroscopySpecific for phospholipids, enabling the study of phospholipidosis.[6]Requires cell fixation.[6]
BODIPY 493/503 Neutral LipidsFluorescent dyeFluorescence MicroscopyBright, photostable fluorescence with a narrow emission spectrum; suitable for colocalization studies.[7]Signal may overlap with GFP.[5]
Sudan Black B Neutral Lipids and some PhospholipidsLysochrome (partitioning)Brightfield MicroscopyStains a broader range of lipids.Less specific for neutral lipids compared to other Sudan dyes; can also stain other cellular components.[3]

Quantitative Data from Comparative Studies

A study on lipid accumulation in adipose tissue provides quantitative insights into the staining intensity of various Sudan dyes. While this compound was not included, the data for its relatives highlight the utility of this class of dyes for quantifying neutral lipids.

DyeFold Increase in Stained Area (Obese vs. Control)
Oil Red O2.8
Sudan III2.6
Sudan IV2.7
Sudan Black B3.2
Data from a study on human adipose tissue.[3]

Another study comparing intracellular lipid detection methods in human meibomian gland epithelial cells found that Oil Red O and Sudan III significantly increased the size and area of lipid-containing vesicles. In contrast, Nile Red showed a significant increase in intracellular lipid intensity, but was not suitable for quantifying vesicle number or size due to background fluorescence.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for this compound and two common alternatives, Oil Red O and Nile Red.

This compound Staining of Neutral Lipids in Plant Tissue

This protocol is adapted from a method for staining neutral lipids in plant seedlings.[1]

Reagents:

  • This compound (Fat Red 7B)

  • Polyethylene glycol 300 (PEG-300)

  • 90% Glycerol

Staining Solution (0.1% w/v):

  • Dissolve 50 mg of this compound in 25 mL of PEG-300.

  • Incubate for 1 hour at 90°C and then cool to room temperature.

  • Add an equal volume of 90% glycerol.

  • Store the solution at room temperature.

Procedure:

  • Immerse the plant tissues in the staining solution for 1 hour to overnight.

  • Rinse the tissues several times with water.

  • Mount the stained tissues for observation under a brightfield microscope.

Oil Red O Staining of Cultured Adipocytes

This protocol is a standard method for visualizing lipid droplets in differentiated adipocytes.[8]

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O Stock Solution (0.5% in isopropanol)

  • Oil Red O Working Solution (6 parts stock to 4 parts water)

  • Hematoxylin (B73222) (for counterstaining)

Procedure:

  • Wash cultured cells with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol.

  • Allow the cells to dry completely.

  • Add the Oil Red O working solution and incubate for 10-15 minutes.

  • Wash thoroughly with water.

  • Counterstain with hematoxylin to visualize the nuclei.

  • Observe under a brightfield microscope. Lipid droplets will appear red.

Nile Red Staining of Intracellular Lipids

This protocol allows for the fluorescent labeling of lipids in cultured cells.

Reagents:

  • Nile Red Stock Solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

Procedure:

  • Prepare a working solution of Nile Red by diluting the stock solution in PBS or culture medium to a final concentration of 1-10 µg/mL.

  • Add the working solution to live or fixed cells and incubate for 10-15 minutes at room temperature or 37°C.

  • Wash the cells with PBS.

  • Mount the cells and observe using a fluorescence microscope.

    • For neutral lipids (e.g., lipid droplets), use an excitation wavelength of ~488 nm and detect emission at ~550 nm (yellow/gold).

    • For phospholipids (e.g., cell membranes), use an excitation wavelength of ~550 nm and detect emission at ~630 nm (red).

Visualizing the Staining Logic

The following diagram illustrates the decision-making process for selecting a lipid stain based on the target lipid class.

G Lipid Stain Selection Workflow cluster_neutral Neutral Lipid Stains cluster_phospho Phospholipid Stains cluster_dual Dual/Differentiating Stains start Identify Target Lipid Class neutral_lipids Neutral Lipids (e.g., Triacylglycerols) start->neutral_lipids Primary Goal phospholipids Phospholipids (e.g., Membranes) start->phospholipids Primary Goal both_lipids Differentiate Neutral Lipids and Phospholipids start->both_lipids Dual Goal sudan_red This compound / Oil Red O (Brightfield) neutral_lipids->sudan_red bodipy BODIPY 493/503 / LipidTOX Green (Fluorescence) neutral_lipids->bodipy lipidtox_red LipidTOX Red (Fluorescence) phospholipids->lipidtox_red nile_red Nile Red (Fluorescence with dual emission) both_lipids->nile_red

Caption: Workflow for selecting a lipid stain based on the target lipid class.

Conclusion

The selection of an appropriate lipid stain is contingent on the specific research question and the lipid classes of interest. This compound is a reliable and effective stain for the specific visualization of neutral lipids, particularly triacylglycerols, in fixed samples. For researchers requiring fluorescence-based detection or the ability to differentiate between neutral lipids and phospholipids, alternatives such as Nile Red, BODIPY 493/503, and the LipidTOX series of dyes offer powerful solutions. By understanding the specificity and mechanism of each dye and employing standardized protocols, researchers can confidently and accurately investigate the intricate roles of lipids in biological systems.

References

A Comparative Analysis of Sudan Red 7B and Sudan IV for Lipid Staining in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of lipids is crucial for understanding various cellular processes and pathological conditions. Sudan dyes, a class of lysochrome fat-soluble dyes, are widely used for this purpose. This guide provides a detailed comparison of two such dyes, Sudan Red 7B and Sudan IV, to aid in the selection of the most appropriate staining agent for specific research needs.

This comparison delves into the staining efficiency, experimental protocols, and other relevant characteristics of this compound and Sudan IV, supported by available experimental data. While direct comparative studies on the staining efficiency of these two dyes in biological samples are limited, this guide synthesizes the existing information to provide a comprehensive overview.

Performance and Efficiency: A Data-Driven Look

DyeSignal-to-Noise Ratio (at 5 ng)[1]
This compound678
Sudan IV601

This data, while not derived from a biological staining experiment, suggests that this compound may offer a slightly better signal-to-noise ratio, which could translate to clearer and more distinct staining in microscopy applications[1]. It is important to note that staining efficiency in biological tissues can be influenced by various factors, including the solvent system used, the type of lipid being stained, and the tissue preparation method.

One study highlighted that this compound, when dissolved in a polyethylene (B3416737) glycol-glycerol solvent, is an excellent non-fluorescent stain for lipids in plant material, forming stable solutions that do not precipitate[2][3]. Sudan IV is also a commonly used dye for the visualization of lipids, triglycerides, and lipoproteins in frozen sections[4][5][6][7].

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative protocols for staining with this compound and Sudan IV.

This compound Staining Protocol for Plant Material

This protocol is adapted from a method described for staining lipids in plant tissues[2][3].

Staining Solution Preparation (0.1% w/v):

  • Dissolve 50 mg of this compound in 25 mL of polyethylene glycol (PEG-300).

  • Incubate the mixture for 1 hour at 90°C and then allow it to cool.

  • Add an equal volume of 90% glycerol.

  • The solution can be stored at room temperature.

Staining Procedure:

  • Immerse the plant tissues in the this compound staining solution for a duration ranging from 1 hour to overnight.

  • Following incubation, rinse the tissues several times with water to remove excess stain.

  • The stained tissue is now ready for microscopic examination.

Sudan IV Staining Protocol for Adipose Tissue

This protocol is a general guideline for staining lipids in frozen sections of adipose tissue.

Staining Solution Preparation:

  • There are various methods for preparing Sudan IV solutions. A common approach involves creating a saturated solution in a solvent like 70% ethanol (B145695) or a mixture of acetone (B3395972) and ethanol[5].

Staining Procedure:

  • Cut frozen sections of the tissue at a desired thickness.

  • Fix the sections briefly in formalin.

  • Rinse the sections with water.

  • Dehydrate the sections through a graded series of alcohols.

  • Incubate the sections in the Sudan IV staining solution.

  • Differentiate briefly in 70% alcohol to remove excess stain.

  • Rinse with water.

  • Counterstain with a nuclear stain like hematoxylin (B73222) if desired.

  • Mount in an aqueous mounting medium.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates a typical workflow for a comparative staining experiment.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Tissue Section) Fixation Fixation (e.g., Formalin) Sample->Fixation Sectioning Sectioning (e.g., Cryosectioning) Fixation->Sectioning Stain_SR7B This compound Staining Sectioning->Stain_SR7B Stain_SIV Sudan IV Staining Sectioning->Stain_SIV Microscopy Microscopy Stain_SR7B->Microscopy Stain_SIV->Microscopy Image_Analysis Image Analysis & Quantification Microscopy->Image_Analysis Comparison Comparison of Staining Efficiency Image_Analysis->Comparison

Caption: Experimental workflow for comparing this compound and Sudan IV staining.

Decision-Making Framework

Choosing the right dye depends on the specific experimental requirements. The following diagram provides a logical framework for this decision-making process.

G Start Start: Select Lipid Stain High_SNR Is a high signal-to-noise ratio critical? Start->High_SNR Plant_Material Are you staining plant material? High_SNR->Plant_Material No Select_SR7B Consider this compound High_SNR->Select_SR7B Yes Established_Protocol Is an established protocol for animal tissue preferred? Plant_Material->Established_Protocol No Plant_Material->Select_SR7B Yes Select_SIV Consider Sudan IV Established_Protocol->Select_SIV Yes Evaluate_Both Evaluate both dyes for your specific application Established_Protocol->Evaluate_Both No

Caption: Decision tree for selecting between this compound and Sudan IV.

Other Considerations: Safety and Dye Properties

Both this compound and Sudan IV are classified as azo dyes[5][8]. The International Agency for Research on Cancer (IARC) has classified Sudan I, II, III, and IV as Group 3 carcinogens, which means they are "not classifiable as to their carcinogenicity to humans" due to limited or inadequate evidence[5][9][10]. Nevertheless, it is crucial to handle these dyes with appropriate laboratory safety precautions, including the use of personal protective equipment.

PropertyThis compoundSudan IV
Synonyms Fat Red 7B, Solvent Red 19Scarlet Red, Oil Red IV[5][6]
Molecular Formula C₂₄H₂₁N₅C₂₄H₂₀N₄O[5]
Molecular Weight 379.46 g/mol 380.44 g/mol
Appearance Red powderReddish-brown crystals[5][7]
Solubility Soluble in acetoneSoluble in acetone, ethanol[5]
IARC Classification Not explicitly classified, but as an azo dye, caution is advised[8].Group 3 Carcinogen[5][9][10]

Conclusion

Both this compound and Sudan IV are effective lipophilic stains used in various research applications. The choice between them may depend on the specific experimental context. The available, albeit limited, quantitative data suggests a potential advantage for this compound in terms of signal-to-noise ratio[1]. Furthermore, established protocols highlight its efficacy in plant tissues[2][3]. Sudan IV, on the other hand, is a well-established dye for staining lipids in animal tissues with a long history of use[4][5][6][7].

Given the lack of direct comparative studies on staining efficiency in biological samples, researchers are encouraged to perform pilot experiments to determine the optimal dye and protocol for their specific model system and research question. This empirical approach will ensure the most reliable and visually compelling results for the accurate assessment of lipid distribution and content.

References

A Researcher's Guide to Confirming Lipid Identity After Sudan Red 7B Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of lipids is paramount. While Sudan Red 7B is a robust and widely used dye for the initial visualization of neutral lipids, its utility is primarily qualitative. This guide provides an objective comparison of advanced analytical techniques to definitively confirm lipid identity, complete with experimental data and detailed protocols to ensure reproducible results.

This compound is a lipid-soluble, non-fluorescent diazo dye effective for staining neutral lipids such as triacylglycerols in both plant and animal tissues.[1] Its application provides a clear visual indication of lipid presence, often observed as red-orange droplets.[2] However, staining alone cannot differentiate between various lipid classes or provide structural information, necessitating more sophisticated confirmatory methods.[3] For comprehensive lipid profiling, techniques such as Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy are indispensable.

Comparison of Confirmatory Techniques

Following initial staining, researchers can employ several methods to separate, identify, and quantify the lipids. The choice of technique depends on the required level of detail, sample complexity, and available resources.

Parameter Thin-Layer Chromatography (TLC) Mass Spectrometry (MS) Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on polarity of lipid components on a stationary phase.[4]Measurement of mass-to-charge ratio of ionized lipid molecules.[5]Detection of vibrations of functional groups within lipid molecules upon absorption of infrared light.[6][7]
Information Qualitative and semi-quantitative separation of lipid classes (e.g., triglycerides, fatty acids).[8][9]Detailed qualitative and quantitative data, including molecular weight and structural information (fatty acid composition, headgroups).[10]Qualitative and quantitative information based on characteristic functional group vibrations (e.g., C=O, C-H bonds).[11][12]
Specificity Moderate; separates lipid classes but not individual molecular species.[8]Very High; can distinguish between lipid species with minute structural differences.[13]Moderate; identifies functional groups present in lipids but does not provide detailed structural composition.[6]
Throughput High; multiple samples can be run simultaneously on a single plate.[8]Varies; high-throughput is possible with automation and direct infusion methods.[10]High; analysis is rapid, often taking only a few minutes per sample.[6]
Cost Low; requires minimal and inexpensive equipment.[14]High; requires significant investment in sophisticated instrumentation.Moderate; benchtop FTIR spectrometers are relatively affordable.
Advantages Simple, rapid, low-cost, and effective for screening and separating major lipid classes.[14][15]Unparalleled sensitivity and specificity for detailed structural elucidation and quantification.[5]Non-destructive, requires minimal sample preparation, and provides rapid assessment of total lipid content and purity.[7][11]
Limitations Limited resolution for complex mixtures; identification relies on standards.[14]High cost, complex data analysis, and potential for ion suppression effects.Provides general information on chemical bonds rather than specific lipid structures.[11]

Experimental Workflows and Signaling Pathways

To achieve confident lipid identification, a multi-step workflow is typically employed. The process begins with sample preparation and staining, followed by extraction and analysis using one or more confirmatory techniques.

G cluster_0 Initial Staining & Observation cluster_1 Confirmatory Analysis Sample Biological Sample (e.g., Plant Tissue, Cells) Staining This compound Staining Sample->Staining Microscopy Microscopic Visualization of Lipid Droplets Staining->Microscopy Extraction Lipid Extraction Microscopy->Extraction Proceed for Confirmation TLC TLC Separation (Lipid Classes) Extraction->TLC MS Mass Spectrometry (Molecular Species ID & Quantification) Extraction->MS FTIR FTIR Spectroscopy (Functional Group Analysis) Extraction->FTIR TLC->MS Spot Excision for MS/MS

Caption: Workflow for lipid identification.

Experimental Protocols

Protocol 1: this compound Staining for Plant Material[1]

This protocol is adapted for staining neutral lipids in plant tissues.

1. Reagents:

2. Staining Solution Preparation (0.1% w/v):

  • Dissolve 50 mg of this compound in 25 mL of PEG-300.

  • Incubate the mixture for 1 hour at 90°C and then allow it to cool to room temperature.

  • Add an equal volume (25 mL) of 90% glycerol to the solution.

  • Store the final staining solution at room temperature.

3. Staining Procedure:

  • Immerse the plant tissues in the this compound staining solution for a period ranging from 1 hour to overnight.

  • After incubation, rinse the tissues several times with water to remove excess stain.

  • Mount the stained tissue on a slide and observe under a light microscope. Neutral lipids will appear as red-stained bodies.

Protocol 2: Thin-Layer Chromatography (TLC) for Neutral Lipid Separation[6][18]

This method is ideal for separating major neutral lipid classes from an extract.

1. Reagents and Materials:

  • Silica-coated TLC plates

  • Lipid extract (dissolved in chloroform:methanol 2:1, v/v)

  • TLC developing chamber

  • Developing Solvent System (for neutral lipids): Petroleum ether: Diethyl ether: Acetic acid (90:10:1, v/v/v).[15]

  • Visualization agent: Iodine crystals.

2. Procedure:

  • Prepare the TLC developing chamber by pouring the developing solvent to a depth of approximately 0.5-1.0 cm and placing a filter paper wick inside. Seal the chamber and allow it to saturate for at least 15-20 minutes.

  • Using a capillary tube or syringe, carefully spot the lipid extract onto the origin line at the bottom of the TLC plate. Allow the spot to dry completely.

  • Place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • For visualization, place the dried plate in a sealed chamber containing a few iodine crystals. Lipid spots will appear as brown-yellow spots.[15]

  • Circle the spots and calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) to compare with standards.

Protocol 3: Confirmatory Analysis by Mass Spectrometry (MS)

MS provides the most detailed information about lipid molecular species. This is a general workflow, as specific parameters are highly instrument-dependent.

1. Sample Preparation:

  • For direct infusion ("shotgun") lipidomics, the total lipid extract is diluted in an appropriate solvent (e.g., methanol/chloroform with an ionizing additive like ammonium (B1175870) acetate).

  • For LC-MS, the lipid extract is injected into a liquid chromatography system for separation prior to entering the mass spectrometer.

  • For analysis of TLC spots, the identified spot is scraped from the plate, the lipids are eluted with a solvent like chloroform/methanol, and the resulting solution is analyzed.[14]

2. Data Acquisition:

  • Acquire mass spectra in both positive and negative ion modes to detect different lipid classes.[16]

  • For structural confirmation, perform tandem MS (MS/MS) experiments. In MS/MS, a specific lipid ion is selected and fragmented to produce a characteristic pattern of fragment ions, which can reveal the identity of the headgroup and fatty acyl chains.[16][13]

3. Data Analysis:

  • Identify lipid species by comparing the accurate mass-to-charge ratio (m/z) and/or MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).

Protocol 4: Lipid Analysis by Attenuated Total Reflectance (ATR)-FTIR Spectroscopy[14]

FTIR is a rapid method for assessing the overall lipid content and checking for contaminants.

1. Materials:

  • ATR-FTIR Spectrometer

  • Dried lipid extract

  • Solvent for cleaning the ATR crystal (e.g., 80% ethanol).

2. Procedure:

  • Clean the ATR crystal thoroughly with the appropriate solvent and acquire a background spectrum of the clean, empty crystal.

  • Apply a small amount (e.g., 1 µL) of the redissolved lipid extract directly onto the ATR crystal. Allow the solvent to evaporate completely (~30-60 seconds), leaving a thin film of lipid.[11]

  • Collect the infrared spectrum of the sample, typically in the mid-infrared range (e.g., 4000–650 cm⁻¹).[11]

  • Analyze the resulting spectrum for characteristic lipid peaks, such as C-H stretching vibrations (~3000–2800 cm⁻¹) and ester carbonyl (C=O) stretching vibrations (~1740 cm⁻¹). The intensity of these peaks can be used for quantification against a standard curve.[11][12]

References

A Comparative Guide to Lipid Quantification: Sudan Red 7B Staining vs. Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug development, accurate quantification of lipids is crucial for understanding cellular metabolism and the pathophysiology of various diseases. Two primary methods for assessing lipid content are histological staining with lysochrome dyes, such as Sudan Red 7B, and biochemical assays that measure specific lipid classes like triglycerides and cholesterol. This guide provides an objective comparison of these methods, supported by detailed experimental protocols and visualizations to aid in selecting the most appropriate technique for your research needs.

At a Glance: this compound vs. Biochemical Lipid Assays

FeatureThis compound StainingBiochemical Lipid Assays (Triglyceride & Cholesterol)
Principle A qualitative and semi-quantitative method where the lipid-soluble dye partitions into intracellular lipid droplets.Quantitative enzymatic reactions that produce a measurable colorimetric or fluorometric signal directly proportional to the lipid concentration.
Specificity Stains neutral lipids, including triglycerides and cholesterol esters.[1]Highly specific for either triglycerides or cholesterol, depending on the assay kit used.
Quantification Semi-quantitative, based on image analysis of stained area or color intensity. Can be made quantitative by dye elution and spectrophotometry.Fully quantitative, providing absolute concentrations (e.g., mg/dL or mmol/L).
Throughput Lower throughput, often requiring microscopy and image analysis of individual samples.High throughput, suitable for multi-well plate formats and automated readers.
Sample Type Primarily for fixed cells and frozen tissue sections.[2]A wide range of biological samples including serum, plasma, cell lysates, and tissue homogenates.
Cost Generally lower cost for reagents.Can be more expensive due to the use of specific enzymes and reagents.
Correlation While direct correlational studies with biochemical assays are not abundant in the literature, studies with other Sudan dyes have shown a strong positive correlation between the stained area and lipid content.[3]Considered the gold standard for quantitative lipid measurement.

Experimental Protocols

This compound Staining for Quantitative Analysis

This protocol describes a method for the quantitative analysis of intracellular neutral lipids using this compound staining followed by dye elution and spectrophotometric measurement.

Materials:

Procedure:

  • Preparation of Staining Solution:

    • Dissolve 50 mg of this compound in 25 mL of PEG-300.[1]

    • Incubate the solution at 90°C for 1 hour and then allow it to cool to room temperature.[1]

    • Add an equal volume of 90% glycerol (B35011) and mix thoroughly.[1]

    • Store the staining solution at room temperature.[1]

  • Cell Staining:

    • Culture cells in a multi-well plate to the desired density.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde solution for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add the this compound staining solution to each well and incubate for 1 hour to overnight.[1]

    • Rinse the cells several times with water to remove excess stain.[1]

  • Dye Elution and Quantification:

    • After washing, add a defined volume of isopropanol to each well to elute the stain from the lipid droplets.

    • Incubate for 10-15 minutes with gentle shaking to ensure complete elution.

    • Transfer the isopropanol-dye mixture to a 96-well plate.

    • Measure the absorbance at the maximum absorption wavelength of this compound (approximately 528 nm).[4]

    • The absorbance reading is directly proportional to the amount of lipid in the cells.

Biochemical Triglyceride Assay

This protocol is a generalized procedure based on commercially available colorimetric triglyceride assay kits.

Principle:

Triglycerides are hydrolyzed by lipase (B570770) to glycerol and free fatty acids. The glycerol is then measured through a series of coupled enzymatic reactions that result in the production of a colored product. The absorbance of this product is directly proportional to the triglyceride concentration.

Materials:

  • Triglyceride Assay Kit (containing assay buffer, lipase, probe, and standards)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • For serum or plasma samples, they can often be used directly or with minimal dilution in the provided assay buffer.

    • For cell or tissue samples, homogenize in a buffer containing a non-ionic detergent (e.g., NP-40) to solubilize the lipids.

  • Standard Curve Preparation:

    • Prepare a series of triglyceride standards of known concentrations by diluting the provided stock standard with the assay buffer.

  • Assay Reaction:

    • Add a small volume of the standards and samples to separate wells of a 96-well plate.

    • Prepare a reaction mix containing the assay buffer, probe, and enzymes (excluding lipase for background control).

    • Add lipase to the wells containing standards and samples to initiate the triglyceride conversion. For background glycerol measurement, add assay buffer instead of lipase.

    • Incubate the plate at room temperature for a specified time (typically 30-60 minutes), protected from light.

  • Measurement:

    • Measure the absorbance at the recommended wavelength (commonly 570 nm).

    • Subtract the background reading from the sample readings.

    • Calculate the triglyceride concentration in the samples by comparing their corrected absorbance to the standard curve.

Biochemical Cholesterol Assay

This protocol is a generalized procedure based on commercially available colorimetric cholesterol assay kits.

Principle:

Cholesterol esters are hydrolyzed by cholesterol esterase to free cholesterol. The free cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colored product. The absorbance is proportional to the total cholesterol concentration.

Materials:

  • Cholesterol Assay Kit (containing assay buffer, cholesterol esterase, cholesterol oxidase, HRP, probe, and standards)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Serum or plasma can be used, often requiring significant dilution with the assay buffer.

    • For cell or tissue lysates, prepare as described for the triglyceride assay.

  • Standard Curve Preparation:

    • Prepare a standard curve using the provided cholesterol standard.

  • Assay Reaction:

    • Add the diluted standards and samples to a 96-well plate.

    • Prepare a reaction mix containing the assay buffer, cholesterol oxidase, HRP, and the colorimetric probe. Add cholesterol esterase to measure total cholesterol.

    • Add the reaction mix to all wells.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Measurement:

    • Read the absorbance at the recommended wavelength (typically between 540-570 nm).

    • Calculate the cholesterol concentration of the samples based on the standard curve.

Visualizing the Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflows and a key signaling pathway in lipid metabolism.

Sudan_Red_7B_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_quantification Quantification cell_culture Cell Culture wash_pbs Wash with PBS cell_culture->wash_pbs fixation Fix with 4% Formaldehyde wash_pbs->fixation wash_pbs2 Wash with PBS fixation->wash_pbs2 add_stain Add this compound Solution wash_pbs2->add_stain incubation Incubate add_stain->incubation wash_water Wash with Water incubation->wash_water elution Elute Dye with Isopropanol wash_water->elution read_absorbance Measure Absorbance (~528 nm) elution->read_absorbance

Caption: Experimental workflow for quantitative this compound staining.

Triglyceride_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection sample_prep Sample Preparation (Lysate/Serum) plate_loading Load Samples & Standards into Plate sample_prep->plate_loading standard_prep Prepare Standard Curve standard_prep->plate_loading add_lipase Add Lipase plate_loading->add_lipase incubation Incubate add_lipase->incubation read_absorbance Measure Absorbance (~570 nm) incubation->read_absorbance calculation Calculate Concentration read_absorbance->calculation Adipogenesis_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_transcription Transcriptional Regulation Insulin Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt + Wnt Wnt Beta_Catenin β-catenin Pathway Wnt->Beta_Catenin + PPARg PPARγ PI3K_Akt->PPARg + CEBPa C/EBPα PI3K_Akt->CEBPa + Beta_Catenin->PPARg - Beta_Catenin->CEBPa - PPARg->CEBPa Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

References

Safety Operating Guide

Navigating the Safe Disposal of Sudan Red 7B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Sudan Red 7B, a synthetic diazo dye, is critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, adherence to strict disposal protocols is not merely a matter of best practice but a regulatory necessity. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is essential to be prepared with the appropriate personal protective equipment (PPE) and to be aware of the substance's properties.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Skin Protection: Wear protective gloves (e.g., Nitrile rubber, Neoprene) and a lab coat or long-sleeved clothing to prevent skin exposure.[1][2][3]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection is not typically required.[2][3] For large-scale use or in emergencies where dust may be generated, a NIOSH/MSHA-approved respirator is necessary.[3]

  • Hygiene: Always wash hands thoroughly with soap and water after handling.[4] Handle in accordance with good industrial hygiene and safety practice.[2]

Storage:

  • Store in a tightly closed, clearly labeled container.[1][2][4]

  • Keep the container in a cool, dry, and well-ventilated area.[1][2][5]

  • Store away from incompatible materials such as strong acids and oxidizing agents.[2][6]

Quantitative and Physical Data

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C24H21N5[2]
Molecular Weight 379.45 g/mol [2]
Appearance Dark red solid powder[2]
Melting Point 130 °C / 266 °F[2]
Solubility Insoluble in water; soluble in oils.[4]
Incompatible Materials Strong acids, Oxidizing agents[2]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[2]

Step-by-Step Disposal and Spill Management

The following procedures provide a direct, operational plan for managing this compound waste from generation to final disposal.

Standard Disposal Procedure for Unused Product and Contaminated Materials

Disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[4] It is imperative not to dispose of this chemical through standard laboratory drains or as regular solid waste.[4]

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a dedicated, sealed waste container.

  • The container should be made of a non-reactive material, such as polyethylene (B3416737) or polypropylene.[4]

Step 2: Labeling

  • Clearly label the waste container as "Hazardous Waste: this compound."

  • Include the full chemical name, CAS number (6368-72-5), and any other information required by your institution's Environmental Health & Safety (EHS) department.

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, well-ventilated, and away from incompatible substances.[1][2]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS or equivalent safety office to arrange for pickup and disposal by a licensed hazardous waste management company.

  • Chemical waste generators are responsible for correctly classifying the waste to ensure complete and accurate documentation for disposal.[2]

Experimental Protocol: Accidental Spill Clean-up

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Minor Spill (Small amount of solid powder):

  • Restrict Access: Immediately alert personnel in the area and restrict access to the spill site.

  • Don PPE: Put on all required PPE, including gloves, safety goggles, and a lab coat.

  • Contain Spill: Prevent the powder from becoming airborne. Avoid generating dust.[4] You may dampen the material with water to prevent dusting before sweeping.[4]

  • Clean-up:

    • Use dry clean-up procedures.[4]

    • Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[2][6] A vacuum cleaner fitted with a HEPA filter may also be used.[4]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.

  • Dispose: Label the container as hazardous waste and manage it according to the standard disposal procedure outlined above.

Major Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS/emergency response team.[4]

  • Secure the Area: Close off the area to prevent entry.

  • Await Professional Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of this compound waste.

SudanRed7B_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_spill Spill Event cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Waste Generated (Unused chemical, contaminated items) ppe->waste_gen segregate Segregate into a dedicated, compatible waste container waste_gen->segregate spill_check Accidental Spill Occurs waste_gen->spill_check label_waste Label Container: 'Hazardous Waste: this compound' + CAS Number segregate->label_waste store Store Sealed Container in Designated Waste Area label_waste->store minor_spill Minor Spill (Small, manageable amount) spill_check->minor_spill Is it minor? major_spill Major Spill (Large quantity, airborne dust) spill_check->major_spill Is it major? cleanup Follow Minor Spill Protocol: 1. Restrict Area 2. Don PPE 3. Gently Sweep/Contain 4. Place in Waste Container minor_spill->cleanup evacuate Follow Major Spill Protocol: 1. Evacuate Area 2. Alert Supervisor & EHS 3. Secure Area major_spill->evacuate cleanup->segregate contact_ehs Contact EHS/Safety Office for Waste Pickup store->contact_ehs end Disposal by Licensed Hazardous Waste Vendor contact_ehs->end

Caption: Workflow for the safe management and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Sudan Red 7B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of Sudan Red 7B, ensuring laboratory safety and operational efficiency.

This document provides immediate, essential safety protocols and logistical plans for the use of this compound in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe research environment. This compound is a diazo dye that presents several health hazards, including being harmful if swallowed, and may cause eye and skin irritation.[1] There is also limited evidence of carcinogenic and mutagenic effects.[2] Furthermore, as a combustible solid, it can form explosive dust-air mixtures.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against the hazards associated with this compound. The following table outlines the required PPE for various laboratory operations involving this chemical.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical safety gogglesNitrile or neoprene glovesLab coatN95 (or equivalent) dust mask
Preparing Solutions Chemical safety gogglesNitrile or neoprene glovesLab coatNot required if handled in a fume hood
Handling Solutions Chemical safety gogglesNitrile or neoprene glovesLab coatNot required
Cleaning Spills Chemical safety gogglesHeavy-duty nitrile or neoprene glovesLab coat, disposable apronN95 (or equivalent) dust mask

Operational Plan: Step-by-Step Guidance

To ensure minimal exposure and safe handling, the following step-by-step operational plan should be followed when working with this compound.

Preparation and Weighing
  • Work Area: All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

  • Weighing: Use a microbalance within a ventilated enclosure. Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Aliquotting: If possible, purchase the chemical in pre-weighed amounts to avoid the need for weighing.

Solution Preparation
  • Solvent Selection: this compound is soluble in organic solvents such as acetone, chloroform, DMSO, and methanol.[3][4] It is insoluble in water.[5]

  • Dissolving: Add the weighed this compound powder to the solvent in a suitable container within a chemical fume hood. Stir gently to dissolve, avoiding splashing.

Handling and Storage
  • Containers: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6]

  • Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name and hazard symbols.

Spill Management
  • Minor Spills: For small spills of the solid, do not use water. Gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. A HEPA-filtered vacuum cleaner can also be used.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed hazardous waste container.

    • Label the container with the chemical name and approximate concentration.

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with this compound. This can be done by rinsing with a suitable solvent (e.g., acetone) and collecting the rinse as hazardous waste.

  • Waste Pickup:

    • Arrange for the disposal of all hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup and documentation.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₂₄H₂₁N₅
Molecular Weight 379.46 g/mol
Appearance Dark red to purple powder[6]
Melting Point 130 °C (decomposes)[3][4][6]
Boiling Point 497.32 °C (rough estimate)[3]
Flash Point 320.7 °C (rough estimate)[3]
Solubility Soluble in acetone, chloroform, DMSO, methanol; Insoluble in water[3][4][5]
Specific Gravity Not available
Vapor Density >1 (Air = 1)[6]
pH Not available
Upper Flammability Limit Not available
Lower Flammability Limit Not available
Autoignition Temperature Not available

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the chemical to the final disposal of waste.

SudanRed7B_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Log This compound Store Store in Cool, Dry, Well-Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Solid Dye DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Decontaminate Decontaminate Glassware & Work Surfaces Experiment->Decontaminate SolidWaste Collect Solid Waste (Contaminated PPE, etc.) Experiment->SolidWaste LiquidWaste Collect Liquid Waste (Unused Solution, Rinsate) Experiment->LiquidWaste Decontaminate->LiquidWaste WasteStorage Store Waste in Labeled, Sealed Containers SolidWaste->WasteStorage LiquidWaste->WasteStorage WasteDisposal Dispose via EHS WasteStorage->WasteDisposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.